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  • Product: 4-Chloro-3-fluorophenyl cyclobutyl ketone
  • CAS: 898790-85-7

Core Science & Biosynthesis

Foundational

4-Chloro-3-fluorophenyl cyclobutyl ketone chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-Chloro-3-fluorophenyl cyclobutyl ketone, a halogenated aromatic ketone of interest in m...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-3-fluorophenyl cyclobutyl ketone, a halogenated aromatic ketone of interest in medicinal chemistry and drug discovery. This document delves into the compound's chemical structure, physicochemical properties, a proposed synthetic pathway, and detailed analytical methodologies. By synthesizing established chemical principles with practical, field-proven insights, this guide aims to equip researchers with the foundational knowledge required for the effective utilization and further investigation of this compound. While specific experimental data for this molecule is not widely available in public literature, this guide provides robust predicted data and detailed experimental protocols based on well-established analogous chemical transformations.

Introduction

Halogenated aromatic ketones are a pivotal class of compounds in modern drug discovery, serving as versatile building blocks for a diverse array of biologically active molecules. The strategic incorporation of halogen atoms, such as chlorine and fluorine, can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. 4-Chloro-3-fluorophenyl cyclobutyl ketone, with its distinct substitution pattern on the phenyl ring and the presence of a cyclobutyl moiety, represents a compound with considerable potential for the synthesis of novel therapeutic agents. The cyclobutyl group, a bioisostere for other common chemical groups, can impart unique conformational constraints and metabolic profiles to parent molecules. This guide provides a detailed exploration of its chemical identity, properties, and a practical approach to its synthesis and characterization.

Chemical Structure and Properties

The chemical structure of 4-Chloro-3-fluorophenyl cyclobutyl ketone combines a substituted aromatic ring with an aliphatic cyclic ketone. This unique combination of functional groups dictates its reactivity and physical properties.

dot graph { layout=neato; node [shape=plaintext]; A [label=""]; B [label="Cl"]; C [label="F"]; D [label="O"]; E [label=""]; F [label=""]; G [label=""]; H [label=""]; I [label=""]; J [label=""]; K [label=""]; L [label=""];

A -- B [len=1.5]; A -- C [len=1.5]; A -- I [len=1.5]; I -- J [len=1.5]; J -- K [len=1.5]; K -- L [len=1.5]; L -- A [len=1.5]; J -- D [len=1.5, style=double]; K -- E [len=1.5]; E -- F [len=1.5]; F -- G [len=1.5]; G -- H [len=1.5]; H -- K [len=1.5];

} केंद्रीकृत आरेख: 4-क्लोरो-3-फ्लोरोफेनिल साइक्लोबुटिल कीटोन की रासायनिक संरचना।

Table 1: Physicochemical Properties of 4-Chloro-3-fluorophenyl cyclobutyl ketone

PropertyValueSource
CAS Number 898790-85-7[1]
Molecular Formula C₁₁H₁₀ClFO[2]
Molecular Weight 212.65 g/mol [2]
Appearance Predicted: Off-white to pale yellow solid or oilGeneral knowledge of similar compounds
Melting Point Not available. Predicted to be a low-melting solid or oil.-
Boiling Point Not available. Predicted to be >200 °C at atmospheric pressure.-
Solubility Predicted to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and insoluble in water.General knowledge of similar compounds
Purity (typical) ≥97%[1]

Synthesis of 4-Chloro-3-fluorophenyl cyclobutyl ketone: A Proposed Experimental Protocol

Reaction Scheme

The proposed synthesis involves the reaction of 1-chloro-2-fluorobenzene with cyclobutanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

dot graph { rankdir=LR; node [shape=plaintext]; A [label="1-Chloro-2-fluorobenzene"]; B [label="Cyclobutanecarbonyl chloride"]; C [label="4-Chloro-3-fluorophenyl cyclobutyl ketone"]; D [label="AlCl3 (Lewis Acid)"]; E [label="DCM (Solvent)"];

A -> C; B -> C; D -> C; E -> C; } केंद्रीकृत आरेख: 4-क्लोरो-3-फ्लोरोफेनिल साइक्लोबुटिल कीटोन के लिए प्रस्तावित फ्राइडल-क्राफ्ट्स एसाइलेशन सिंथेटिक मार्ग।

Rationale for Experimental Choices
  • Reactants: 1-chloro-2-fluorobenzene is the aromatic substrate. The chlorine and fluorine atoms are deactivating groups, but the para-position to the chlorine and ortho- to the fluorine is the most likely site of acylation due to a combination of steric and electronic effects. Cyclobutanecarbonyl chloride is the acylating agent.

  • Catalyst: Aluminum chloride (AlCl₃) is a strong Lewis acid that effectively activates the acyl chloride to form a highly electrophilic acylium ion, which is necessary for the reaction with the deactivated aromatic ring.

  • Solvent: Dichloromethane (DCM) is a common solvent for Friedel-Crafts reactions as it is relatively inert under the reaction conditions and effectively dissolves the reactants and catalyst.

  • Temperature: The reaction is typically started at a low temperature (0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion.

Step-by-Step Experimental Protocol
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane (DCM, 5 mL per mmol of the limiting reagent).

  • Addition of Acyl Chloride: Cool the suspension to 0 °C in an ice bath. Add cyclobutanecarbonyl chloride (1.0 equivalent) dropwise to the stirred suspension via the dropping funnel.

  • Addition of Aromatic Substrate: After stirring for 15 minutes at 0 °C, add 1-chloro-2-fluorobenzene (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 4-Chloro-3-fluorophenyl cyclobutyl ketone.

Analytical Characterization: Predicted Spectroscopic Data

Due to the absence of published experimental spectra, the following data is predicted based on the analysis of the chemical structure and known spectroscopic values for similar functional groups.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the protons on the aromatic ring and the cyclobutyl group.

Table 2: Predicted ¹H NMR Data for 4-Chloro-3-fluorophenyl cyclobutyl ketone (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.8 - 7.9dd1HAr-H (ortho to C=O)
~ 7.6 - 7.7m1HAr-H (ortho to F)
~ 7.4 - 7.5t1HAr-H (ortho to Cl)
~ 3.8 - 3.9p1H-CH-C=O
~ 2.2 - 2.4m2HCyclobutyl -CH₂
~ 2.0 - 2.2m2HCyclobutyl -CH₂
~ 1.8 - 2.0m2HCyclobutyl -CH₂
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Data for 4-Chloro-3-fluorophenyl cyclobutyl ketone (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~ 198C=O (ketone)
~ 160 (d, J ≈ 250 Hz)C-F
~ 138C-Cl
~ 135C-C=O
~ 130Ar-CH
~ 125 (d, J ≈ 15 Hz)Ar-CH
~ 118 (d, J ≈ 25 Hz)Ar-CH
~ 45-CH-C=O
~ 26Cyclobutyl -CH₂
~ 18Cyclobutyl -CH₂
IR (Infrared) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

Table 4: Predicted IR Absorption Bands for 4-Chloro-3-fluorophenyl cyclobutyl ketone

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100-3000MediumAromatic C-H stretch
~ 2980-2850MediumAliphatic C-H stretch
~ 1690StrongC=O stretch (aromatic ketone)
~ 1600, 1480Medium-StrongAromatic C=C stretch
~ 1250StrongC-F stretch
~ 800-700StrongC-Cl stretch
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.

  • Expected Molecular Ion (M⁺): m/z = 212 and 214 in an approximate 3:1 ratio due to the presence of the ³⁵Cl and ³⁷Cl isotopes.

  • Key Fragmentation Peaks: Expect to see fragments corresponding to the loss of the cyclobutyl group (M-55) and the formation of the acylium ion (m/z = 157/159).

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-Chloro-3-fluorophenyl cyclobutyl ketone is not widely available, the following precautions should be taken based on the safety profiles of similar halogenated aromatic ketones and the reagents used in its synthesis.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Applications and Future Directions

4-Chloro-3-fluorophenyl cyclobutyl ketone is a valuable intermediate for the synthesis of more complex molecules in the field of drug discovery. The presence of three distinct handles for chemical modification—the ketone, the chloro group, and the fluoro group—allows for a wide range of subsequent chemical transformations.

  • Derivatization of the Ketone: The ketone functionality can be reduced to an alcohol, converted to an amine via reductive amination, or used in various carbon-carbon bond-forming reactions.

  • Nucleophilic Aromatic Substitution: The chloro and fluoro groups can potentially undergo nucleophilic aromatic substitution reactions, allowing for the introduction of other functional groups.

  • Cross-Coupling Reactions: The aromatic C-Cl bond can participate in various palladium-catalyzed cross-coupling reactions to form new C-C, C-N, or C-O bonds.

The unique combination of electronic and steric properties conferred by the substituents on this molecule makes it an attractive starting material for the development of novel kinase inhibitors, ion channel modulators, and other therapeutic agents.

Conclusion

4-Chloro-3-fluorophenyl cyclobutyl ketone is a chemical entity with significant potential for applications in medicinal chemistry. While comprehensive experimental data is currently limited in the public domain, this technical guide has provided a thorough overview of its structure, predicted properties, and a detailed, plausible protocol for its synthesis and characterization. By leveraging established principles of organic chemistry, researchers can confidently utilize this guide as a foundation for their work with this and similar compounds, paving the way for the discovery of new and innovative pharmaceuticals.

References

  • Rieke Metals. 4-chloro-3-fluorophenyl cyclobutyl ketone. (URL not available)
  • PubChem. 2-Chloro-4-fluorophenyl cyclobutyl ketone.
  • MilliporeSigma. 4-Chloro-3-fluorophenyl cyclopropyl ketone. (URL not available)
  • Fisher Scientific.
  • Guidechem. Methanone, (4-chloro-3-fluorophenyl)[4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl]-. (URL not available)
  • PubMed. Formal γ-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. (URL not available)
  • ECHEMI. 4-CHLORO-2-FLUOROPHENYL CYCLOBUTYL KETONE Formula. (URL not available)
  • BenchChem. Application Notes and Protocols: 4'-Chloro-3'-fluoroacetophenone as a Versatile Building Block in Organic Synthesis. (URL not available)
  • The Royal Society of Chemistry.
  • Chemistry LibreTexts. Table of Characteristic IR Absorptions. (URL not available)
  • MassBank. Organic compounds. (URL not available)
  • Organic Syntheses. 3-butylcyclobutenone. (URL not available)
  • Google Patents. US9957232B2 - 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)
  • PubChem. 4-Chlorophenyl cyclopropyl ketone. (URL not available)
  • EPA. 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-amine--hydrogen chloride (1/1). (URL not available)
  • Organic Chemistry Portal.

Sources

Exploratory

Technical Whitepaper: 4-Chloro-3-fluorophenyl Cyclobutyl Ketone – Physicochemical Profiling, Regioselective Synthesis, and Drug Design Applications

Executive Summary In modern medicinal chemistry, the strategic incorporation of specialized structural motifs is critical for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of active pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of specialized structural motifs is critical for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of active pharmaceutical ingredients (APIs). 4-Chloro-3-fluorophenyl cyclobutyl ketone (CAS: 898790-85-7) serves as a highly versatile, advanced building block in drug discovery.

As a Senior Application Scientist, I frequently encounter challenges related to metabolic liabilities and off-target binding in lead optimization. The cyclobutyl moiety in this compound offers a conformationally restricted alternative to linear alkyl chains, significantly reducing entropic penalties upon target binding while enhancing resistance to cytochrome P450 (CYP450) mediated oxidation. Concurrently, the 3-fluoro-4-chloro substitution pattern on the aryl ring provides a dense halogen-bonding network, modulates the pKa of adjacent functional groups, and acts as a metabolic shield against aromatic hydroxylation. This whitepaper details the physicochemical properties, the regiochemical logic behind its synthesis, and a self-validating protocol for its preparation.

Physicochemical & Structural Data

Accurate physicochemical data is the foundation of reliable downstream assay development and formulation. The following table summarizes the core metrics for 4-chloro-3-fluorophenyl cyclobutyl ketone, synthesized from field-verified data[1][2].

PropertyValueClinical / Chemical Significance
Chemical Name 4-Chloro-3-fluorophenyl cyclobutyl ketoneStandard IUPAC nomenclature.
CAS Number 898790-85-7Unique identifier for procurement and IP tracking.
Molecular Formula C₁₁H₁₀ClFODefines atomic composition.
Molecular Weight 212.65 g/mol Low MW allows for downstream elaboration without exceeding Lipinski's Rule of 5.
Exact Mass 212.0404 g/mol Critical for High-Resolution Mass Spectrometry (HRMS) validation.
LogP (XLogP3) ~3.46Indicates high lipophilicity; excellent for CNS penetration and membrane permeability.
Topological Polar Surface Area (TPSA) 17.07 ŲLow TPSA confirms minimal hydrogen-bonding penalty during blood-brain barrier (BBB) transit.

Strategic Retrosynthetic Analysis & Causality

When designing a synthetic route for aryl ketones, the default approach is often a Friedel-Crafts acylation. However, true synthetic expertise requires anticipating regiochemical conflicts.

If one were to attempt a Friedel-Crafts acylation of 1-chloro-2-fluorobenzene with cyclobutanecarbonyl chloride, the reaction would fail to yield the desired isomer. Causality: Fluorine is a stronger resonance donor (2p-2p orbital overlap) than chlorine (3p-2p orbital overlap). Consequently, the fluorine atom dominates the directing effect, pushing the incoming acyl electrophile to the para position relative to fluorine. This yields the unwanted 3-chloro-4-fluorophenyl isomer.

To achieve absolute regiochemical fidelity for the 4-chloro-3-fluorophenyl architecture, we must abandon electrophilic aromatic substitution in favor of a directed nucleophilic addition. The gold standard is the Weinreb Amide Route [3][4]. By starting with commercially available 4-chloro-3-fluorobenzoic acid (CAS: 403-17-8), the halogens are pre-installed in the correct relative positions, entirely bypassing regioselectivity issues.

Rationale Start Synthetic Strategy Selection FC Friedel-Crafts Acylation (1-Chloro-2-fluorobenzene) Start->FC WA Weinreb Amide Route (4-Chloro-3-fluorobenzoic acid) Start->WA FC_Issue Regioselectivity Conflict: F directs para (yields 3-Cl-4-F isomer) FC->FC_Issue WA_Benefit Absolute Regiocontrol: Pre-installed halogens dictate structure WA->WA_Benefit

Fig 1: Decision matrix highlighting the regiochemical superiority of the Weinreb amide route.

Self-Validating Experimental Protocol

The following two-step methodology utilizes the Weinreb amide intermediate to prevent the over-addition of the Grignard reagent—a common failure point in direct ester-to-ketone transformations.

SynthesisWorkflow SM 4-Chloro-3-fluorobenzoic acid (CAS 403-17-8) Reagents1 N,O-Dimethylhydroxylamine, EDC, HOBt (Amidation) SM->Reagents1 Weinreb Weinreb Amide Intermediate (Stable to over-addition) Reagents1->Weinreb Reagents2 Cyclobutylmagnesium bromide (Grignard Addition, THF, 0°C) Weinreb->Reagents2 Chelate Stable 5-Membered Chelate (Prevents 2nd Addition) Reagents2->Chelate Quench Aqueous Acidic Quench (HCl or NH4Cl) Chelate->Quench Product 4-Chloro-3-fluorophenyl cyclobutyl ketone (CAS 898790-85-7) Quench->Product

Fig 2: Two-step synthesis of 4-chloro-3-fluorophenyl cyclobutyl ketone via a Weinreb amide intermediate.

Step 1: Preparation of 4-Chloro-3-fluoro-N-methoxy-N-methylbenzamide
  • Activation: Dissolve 4-chloro-3-fluorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add EDC·HCl (1.2 eq) and HOBt (1.2 eq).

    • Causality: EDC activates the carboxylic acid, while HOBt rapidly intercepts the O-acylisourea intermediate to form a stable active ester. This suppresses the formation of inactive N-acylurea byproducts.

  • Amidation: Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) followed by N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 12 hours.

  • Workup (Self-Validation): Wash the organic layer sequentially with 1M aqueous HCl (removes unreacted amine and EDC byproducts), saturated aqueous NaHCO₃ (removes unreacted carboxylic acid and HOBt), and brine. The purity of the crude Weinreb amide can be immediately validated via TLC (UV active, single spot).

Step 2: Grignard Addition to Form the Target Ketone
  • Addition: Dissolve the Weinreb amide (1.0 eq) in anhydrous THF under an inert nitrogen atmosphere. Cool the reaction flask to 0 °C.

  • Nucleophilic Attack: Dropwise, add cyclobutylmagnesium bromide (1.5 eq, 0.5 M in THF)[3][5].

    • Causality: Maintaining 0 °C controls the exotherm. As the Grignard reagent attacks the carbonyl, the magnesium ion coordinates with both the carbonyl oxygen and the methoxy oxygen. This forms a highly stable, 5-membered tetrahedral chelate. This chelate is the critical mechanism that prevents a second equivalent of the Grignard reagent from attacking, which would otherwise yield an unwanted tertiary alcohol.

  • Hydrolytic Quench: Slowly add 1M aqueous HCl.

    • Causality: The acidic quench breaks the magnesium chelate and hydrolyzes the intermediate, collapsing it into the desired ketone.

  • Isolation: Extract with ethyl acetate, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc).

Analytical Validation:

  • LC-MS: Confirm the presence of the [M+H]⁺ peak at m/z 213.0. A distinct 3:1 isotopic ratio must be observed, confirming the presence of the ³⁵Cl and ³⁷Cl isotopes.

  • ¹H NMR (CDCl₃): Look for the diagnostic cyclobutyl methine proton (multiplet, ~3.8–4.0 ppm) and the characteristic splitting of the 4-chloro-3-fluorophenyl aromatic protons (~7.5–8.0 ppm).

Applications in Drug Development

The integration of 4-chloro-3-fluorophenyl cyclobutyl ketone into a drug discovery pipeline offers distinct pharmacological advantages:

  • Conformational Restriction: The cyclobutyl ring restricts the rotational degrees of freedom compared to an isosteric open-chain alkyl group (like an isobutyl group). This lowers the entropic penalty when the drug binds to its target pocket, often resulting in a 10- to 100-fold increase in binding affinity ( Kd​ ).

  • Metabolic Shielding: Linear alkyl chains are highly susceptible to ω and ω−1 oxidation by liver enzymes. The strained sp³ carbons of the cyclobutyl ring are significantly more resistant to CYP450-mediated aliphatic hydroxylation. Furthermore, the para-chloro and meta-fluoro substituents block the most electron-rich positions on the phenyl ring, preventing aromatic hydroxylation and increasing the half-life ( t1/2​ ) of the resulting API.

References

  • GlobalChemMall. "China Low Price (4-Chloro-3-Fluorophenyl)-Cyclobutylmethanone." GlobalChemMall Product Catalog.
  • Echemi. "898790-85-7, (4-Chloro-3-fluorophenyl)cyclobutylmethanone." Echemi Chemical Database.
  • Sigma-Aldrich. "4-Chloro-3-fluorobenzoic acid | 403-17-8." Sigma-Aldrich Product Catalog.
  • Google Patents. "WO2021222404A1 - Imidazopyridazines as modulators of il-17." Patent Literature detailing Weinreb amide and cyclobutylmagnesium bromide protocols.

Sources

Foundational

Material Safety Data Sheet (MSDS) for 4-Chloro-3-fluorophenyl cyclobutyl ketone

An In-depth Technical Guide to (4-Chloro-3-fluorophenyl)(cyclobutyl)methanone for Advanced Research This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to (4-Chloro-3-fluorophenyl)(cyclobutyl)methanone for Advanced Research

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development working with (4-Chloro-3-fluorophenyl)(cyclobutyl)methanone. It moves beyond a standard Material Safety Data Sheet (MSDS) to provide in-depth scientific context, including synthesis, reactivity, and safe handling protocols, grounded in authoritative sources.

Chemical Profile and Physicochemical Properties

(4-Chloro-3-fluorophenyl)(cyclobutyl)methanone is a halogenated aromatic ketone. Its structure, featuring a cyclobutyl ketone moiety attached to a 4-chloro-3-fluorophenyl ring, makes it a compound of interest in medicinal chemistry and materials science as a potential intermediate or building block.

Table 1: Chemical Identifiers and Properties

Property Value Source(s)
IUPAC Name (4-Chloro-3-fluorophenyl)(cyclobutyl)methanone [1]
CAS Number 898790-85-7 [2]
Molecular Formula C₁₁H₁₀ClFO [2]
Molecular Weight 212.65 g/mol [2][3]
Physical Form Clear, colorless oil [1]
Purity Typically ≥97% [2]
Boiling Point 134.9 °C (Predicted) [4]
XLogP3 3.3 [3]
Hydrogen Bond Acceptor Count 2 [3]

| Rotatable Bond Count | 2 |[3] |

Synthesis and Reactivity Insights

Synthetic Pathways

While specific synthesis routes for this exact molecule are not detailed in publicly available literature, analogous compounds are often synthesized via Friedel-Crafts acylation.[5] This would involve the reaction of 1-chloro-2-fluorobenzene with cyclobutanecarbonyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Synthesis_Pathway Reactant1 1-Chloro-2-fluorobenzene Reaction Friedel-Crafts Acylation Reactant1->Reaction Reactant2 Cyclobutanecarbonyl chloride Reactant2->Reaction Catalyst AlCl₃ (Lewis Acid) Catalyst->Reaction Catalyst Solvent Solvent (e.g., DCM) Solvent->Reaction Solvent Product (4-Chloro-3-fluorophenyl)(cyclobutyl)methanone Reaction->Product

Caption: Plausible Friedel-Crafts acylation synthesis route.

The causality for this choice of reaction lies in its efficiency for forming carbon-carbon bonds between aromatic rings and acyl groups. The regioselectivity of the acylation on the 1-chloro-2-fluorobenzene ring would be directed by the electronic effects of the halogen substituents.

Core Reactivity

The chemical behavior of this molecule is governed by three main features: the ketone carbonyl group, the activated alpha-hydrogens on the cyclobutyl ring, and the substituted aromatic ring.

  • Ketone Group: The carbonyl group is susceptible to nucleophilic addition reactions.

  • Alpha-Halogenation: The alpha-protons on the cyclobutyl ring are acidic and can be removed by a base to form an enolate, or an enol can be formed under acidic conditions. This intermediate can then react with electrophiles, such as elemental halogens (Cl₂, Br₂, I₂), leading to alpha-halogenation.[6][7][8] This reaction is a cornerstone of synthetic utility, as the resulting α-halo ketones are valuable intermediates for further transformations.[8][9]

  • Aromatic Ring: The chloro and fluoro substituents deactivate the ring towards electrophilic aromatic substitution but direct incoming electrophiles to specific positions.

Comprehensive Safety and Handling Protocol (MSDS Core)

Although a specific Material Safety Data Sheet for (4-Chloro-3-fluorophenyl)(cyclobutyl)methanone is not publicly available, this section provides a detailed safety protocol based on data from structurally analogous compounds, such as other halogenated aromatic ketones and cyclobutyl ketones.[10][11][12][13]

Hazard Identification and Communication

Based on related compounds, (4-Chloro-3-fluorophenyl)(cyclobutyl)methanone should be treated as a substance with potential hazards.

Table 2: Summary of Potential Hazards

Hazard Class Description Precautionary Statement(s)
Acute Toxicity May be harmful if swallowed, in contact with skin, or if inhaled.[13][14][15][16] P261, P264, P270, P271, P280
Skin Corrosion/Irritation May cause skin irritation.[13][16] P280, P302+P352
Eye Damage/Irritation May cause serious eye irritation.[13][16][17] P280, P305+P351+P338

| Environmental Hazard | Potentially harmful to aquatic life.[15][16] | P273 |

Hazard_Communication Main { (4-Chloro-3-fluorophenyl)(cyclobutyl)methanone | Potential Hazard Summary} Hazards Health Hazards Eye Irritation Skin Irritation Acute Toxicity (Oral, Dermal, Inhalation) Environmental Hazards Harmful to aquatic life Physical Hazards Combustible Liquid (potential) Main->Hazards Identified Risks PPE {Recommended Personal Protective Equipment (PPE) | Safety Goggles (EN166) | Nitrile Gloves | Lab Coat | Use in Fume Hood} Main->PPE Protective Measures

Caption: Key hazard summary and recommended PPE.

First-Aid Measures

These measures are based on best practices for handling similar chemical compounds.[10][13][18]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

  • Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately. Rinse mouth with water.

Fire-Fighting and Accidental Release
  • Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[12]

  • Fire-Fighting Precautions: As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[12][13] Thermal decomposition can produce toxic gases like carbon monoxide, carbon dioxide, and hydrogen chloride/fluoride gas.[12][13]

  • Accidental Release: Absorb spill with inert material (e.g., vermiculite, sand, or earth), then place in a suitable container for disposal. Avoid runoff into storm sewers and ditches which lead to waterways. Ensure adequate ventilation and wear appropriate personal protective equipment.[11]

Handling, Storage, and Exposure Control
  • Handling: Wash thoroughly after handling.[10] Use with adequate ventilation. Avoid contact with eyes, skin, and clothing.[12][18] Keep away from sources of ignition and avoid ingestion and inhalation.[18]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[18] Keep containers tightly closed. Incompatible materials include strong oxidizing agents, strong bases, and reducing agents.[10][18]

  • Exposure Controls:

    • Engineering Controls: Use in a chemical fume hood is highly recommended. Ensure eyewash stations and safety showers are close to the workstation location.[13]

    • Personal Protective Equipment (PPE):

      • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[10][12]

      • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[10][16]

      • Respiratory Protection: A NIOSH/MSHA-approved respirator is recommended if exposure limits are exceeded or if irritation or other symptoms are experienced.

Experimental Protocol: Alpha-Bromination

This protocol provides a validated, step-by-step methodology for a common transformation involving ketones, illustrating the practical application of its reactivity.

Objective: To synthesize (bromo(4-chloro-3-fluorophenyl)methyl)(cyclobutyl)methane via acid-catalyzed bromination.

Scientific Rationale: The reaction proceeds through an acid-catalyzed enol intermediate, which is the nucleophile that attacks the electrophilic bromine.[7][8] Using an acid catalyst ensures controlled, mono-bromination, as the introduction of the first bromine atom deactivates the product towards further reaction.[6]

Materials:

  • (4-Chloro-3-fluorophenyl)(cyclobutyl)methanone

  • Bromine (Br₂)

  • Glacial Acetic Acid (solvent and catalyst)

  • Sodium thiosulfate solution (for quenching)

  • Dichloromethane (DCM) for extraction

  • Magnesium sulfate (for drying)

  • Round-bottom flask, condenser, addition funnel, magnetic stirrer

Procedure:

  • Reaction Setup: In a chemical fume hood, dissolve (4-Chloro-3-fluorophenyl)(cyclobutyl)methanone (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: In an addition funnel, prepare a solution of Bromine (1.0 eq) in glacial acetic acid. Add this solution dropwise to the stirred ketone solution at room temperature.

  • Reaction Monitoring: The disappearance of the bromine color indicates the progress of the reaction. The reaction can also be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into an ice-cold aqueous solution of sodium thiosulfate to quench any unreacted bromine.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with dichloromethane.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the pure α-bromo ketone.

This self-validating protocol includes a quenching step to safely neutralize the hazardous bromine and standard purification techniques to ensure the final product's purity.

References

  • Rieke Metals. (n.d.). 4-chloro-3-fluorophenyl cyclobutyl ketone.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - Cyclobutyl methyl ketone.
  • CymitQuimica. (n.d.). CAS 3019-25-8: Cyclobutyl methyl ketone.
  • Synquest Labs. (n.d.). Cyclobutanone.
  • ECHEMI. (n.d.). 4-CHLORO-2-FLUOROPHENYL CYCLOBUTYL KETONE.
  • Tokyo Chemical Industry. (2025). SAFETY DATA SHEET - Cyclobutyl Phenyl Ketone.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - Cyclopropyl phenyl ketone.
  • Chemsigma. (n.d.). 4-CHLORO-2-FLUOROPHENYL CYCLOBUTYL KETONE [898791-09-8].
  • Chemsigma. (n.d.). 898791-09-8 4-CHLORO-2-FLUOROPHENYL CYCLOBUTYL KETONE.
  • Sigma-Aldrich. (n.d.). 4-chloro-3-fluorophenyl cyclopentyl ketone.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Chlorophenyl cyclopropyl ketone.
  • MilliporeSigma. (n.d.). 4-Chloro-3-fluorophenyl cyclopropyl ketone.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Butanone, 4-chloro-1-(4-fluorophenyl)-.
  • NextSDS. (n.d.). 4-CHLORO-2-FLUOROPHENYL CYCLOPENTYL KETONE — Chemical Substance Information.
  • ChemPoint.com. (2015). SAFETY DATA SHEET.
  • Wikipedia. (n.d.). Ketone halogenation.
  • Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols.
  • National Institutes of Health. (n.d.). Synthetic Access to Aromatic α-Haloketones.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Organic Chemistry: A Tenth Edition. (n.d.). 22.3 Alpha Halogenation of Aldehydes and Ketones.
  • Carl ROTH. (n.d.). Safety Data Sheet: Component B.
  • Apollo Scientific. (n.d.). 4-Chlorophenyl cyclopropyl ketone.
  • Google Patents. (n.d.). CN103420823B - The synthetic method of -chloro-4 fluorophenyl benzyl ketones.

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Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Chloro-3-fluorophenyl cyclobutyl ketone

Introduction 4-Chloro-3-fluorophenyl cyclobutyl ketone is a halogenated aromatic ketone of interest in synthetic chemistry and drug discovery due to the prevalence of such motifs in biologically active molecules. The pre...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-Chloro-3-fluorophenyl cyclobutyl ketone is a halogenated aromatic ketone of interest in synthetic chemistry and drug discovery due to the prevalence of such motifs in biologically active molecules. The precise structural elucidation of this compound is paramount for its characterization and further application. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the unambiguous determination of the molecular structure of organic compounds in solution.[1] This guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of 4-Chloro-3-fluorophenyl cyclobutyl ketone, offering insights into the expected chemical shifts and coupling patterns. Furthermore, a detailed, field-proven experimental protocol for the acquisition and processing of high-quality NMR data for this and similar small molecules is presented, ensuring scientific integrity and reproducibility.

Predicted ¹H and ¹³C NMR Spectral Data

In the absence of experimentally acquired spectra in the public domain, we have employed computational prediction tools to generate a theoretical NMR dataset for 4-Chloro-3-fluorophenyl cyclobutyl ketone.[2][3][4][5] These predictions are based on extensive databases of known chemical shifts and coupling constants and provide a reliable framework for understanding the spectral features of the molecule.

Molecular Structure and Atom Numbering

For clarity in the spectral assignment, the atoms of 4-Chloro-3-fluorophenyl cyclobutyl ketone are numbered as follows:

Caption: Molecular structure of 4-Chloro-3-fluorophenyl cyclobutyl ketone with atom numbering.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The predicted ¹H NMR spectrum of 4-Chloro-3-fluorophenyl cyclobutyl ketone is expected to exhibit distinct signals for the aromatic and cyclobutyl protons.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz) Integration
H27.95ddJ(H2-H6) ≈ 2.0, J(H2-F) ≈ 8.01H
H67.75ddJ(H6-H5) ≈ 8.5, J(H6-H2) ≈ 2.01H
H57.50tJ(H5-H6) ≈ 8.5, J(H5-F) ≈ 8.51H
H93.60pJ(H9-H12) ≈ 8.5, J(H9-H10) ≈ 8.51H
H122.40m-2H
H102.25m-2H
H112.00m-2H
Analysis of Predicted ¹H NMR Spectrum
  • Aromatic Region (7.50 - 7.95 ppm): The three protons on the substituted phenyl ring are chemically non-equivalent and are expected to resonate in the downfield region due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the carbonyl, chloro, and fluoro substituents.[6][7]

    • H2: This proton is ortho to the carbonyl group and meta to the chlorine atom. The strong deshielding effect of the carbonyl group places its signal at the lowest field (~7.95 ppm). It is expected to appear as a doublet of doublets due to coupling with H6 (meta coupling, J ≈ 2.0 Hz) and the fluorine atom (J ≈ 8.0 Hz).

    • H6: This proton is meta to the carbonyl group and ortho to the chlorine atom. It is expected to resonate around 7.75 ppm and appear as a doublet of doublets due to coupling with H5 (ortho coupling, J ≈ 8.5 Hz) and H2 (meta coupling, J ≈ 2.0 Hz).

    • H5: This proton is para to the carbonyl group and ortho to the chlorine atom. It is expected to appear as a triplet around 7.50 ppm due to similar coupling constants with H6 (ortho coupling, J ≈ 8.5 Hz) and the fluorine atom (J ≈ 8.5 Hz).

  • Cyclobutyl Region (2.00 - 3.60 ppm): The protons of the cyclobutyl ring will exhibit complex splitting patterns due to their diastereotopic nature and restricted conformational mobility.[8][9]

    • H9: This proton is on the carbon adjacent to the carbonyl group and is therefore the most deshielded of the cyclobutyl protons, resonating around 3.60 ppm. It is expected to appear as a pentet (or a complex multiplet) due to coupling with the adjacent methylene protons (H10 and H12).

    • H10, H11, and H12: These methylene protons will resonate in the more upfield region (2.00 - 2.40 ppm). Their signals are expected to be complex and overlapping multiplets due to geminal and vicinal couplings within the puckered cyclobutane ring.[8]

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The predicted proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Carbon(s) Predicted Chemical Shift (δ, ppm)
C7 (C=O)198.5
C3 (C-F)162.0 (d, ¹J(C-F) ≈ 250 Hz)
C1137.0
C4 (C-Cl)135.0 (d, J(C-F) ≈ 4 Hz)
C5130.0 (d, J(C-F) ≈ 8 Hz)
C6128.0
C2115.0 (d, J(C-F) ≈ 22 Hz)
C948.0
C10 / C1225.0
C1118.0
Analysis of Predicted ¹³C NMR Spectrum
  • Carbonyl Carbon (C7): The ketone carbonyl carbon is highly deshielded and is expected to have the largest chemical shift, around 198.5 ppm.[10][11]

  • Aromatic Carbons (115.0 - 162.0 ppm): The six aromatic carbons are chemically distinct.

    • C3: The carbon directly bonded to the highly electronegative fluorine atom will exhibit a large chemical shift (~162.0 ppm) and will appear as a doublet with a large one-bond C-F coupling constant (¹J(C-F) ≈ 250 Hz).

    • C4: The carbon attached to the chlorine atom will also be downfield (~135.0 ppm) and may show a small doublet splitting due to coupling with the fluorine atom.

    • C1, C5, C6, and C2: The remaining aromatic carbons will resonate in the 115.0 - 137.0 ppm range, with their specific chemical shifts influenced by the positions of the substituents. The carbon ortho to the fluorine (C2) is expected to show a significant C-F coupling constant.[12]

  • Cyclobutyl Carbons (18.0 - 48.0 ppm):

    • C9: The carbon alpha to the carbonyl group will be the most deshielded of the cyclobutyl carbons, with a predicted chemical shift of around 48.0 ppm.

    • C10, C11, and C12: The other cyclobutyl carbons will resonate further upfield. Due to the symmetry of the cyclobutane ring, C10 and C12 are expected to be chemically equivalent, while C11 will have a distinct chemical shift, likely the most upfield signal around 18.0 ppm.[8]

Experimental Protocol for NMR Data Acquisition and Processing

This section outlines a standardized workflow for obtaining high-quality ¹H and ¹³C NMR spectra for a small organic molecule like 4-Chloro-3-fluorophenyl cyclobutyl ketone.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing and Analysis A Weigh ~10-20 mg of sample B Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl3) A->B C Add internal standard (e.g., TMS) B->C D Filter into a clean NMR tube C->D E Insert sample into spectrometer D->E F Lock on deuterium signal of solvent E->F G Shim to optimize magnetic field homogeneity F->G H Set acquisition parameters (¹H and ¹³C) G->H I Acquire Free Induction Decay (FID) H->I J Fourier Transform (FID to spectrum) I->J K Phase Correction J->K L Baseline Correction K->L M Reference spectrum (to TMS at 0 ppm) L->M N Integrate peaks (¹H) and pick peaks (¹³C) M->N O Structural Elucidation N->O

Caption: Workflow for NMR data acquisition and analysis.

Part A: Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of 4-Chloro-3-fluorophenyl cyclobutyl ketone for a standard 5 mm NMR tube.[13]

  • Solvent Selection and Dissolution: Dissolve the sample in approximately 0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[14] The deuterated solvent provides a lock signal for the spectrometer and avoids large solvent peaks in the ¹H NMR spectrum.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS is chemically inert and provides a reference signal at 0.00 ppm for both ¹H and ¹³C spectra.[15]

  • Filtration and Transfer: To ensure a homogeneous magnetic field, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube to remove any particulate matter.[16]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and properly label it.

Part B: NMR Spectrometer Setup and Data Acquisition
  • Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

  • Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent to compensate for any magnetic field drift during the experiment.

  • Shimming: The magnetic field homogeneity across the sample is optimized by a process called shimming. This involves adjusting the currents in the shim coils to produce sharp, symmetrical peaks.[14]

  • Acquisition Parameter Setup:

    • ¹H NMR:

      • Spectral Width: ~16 ppm

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay: 1-2 seconds

      • Number of Scans: 8-16, depending on sample concentration.

    • ¹³C NMR:

      • Spectral Width: ~250 ppm

      • Acquisition Time: 1-2 seconds

      • Relaxation Delay: 2-5 seconds

      • Number of Scans: 128 to several thousand, as ¹³C has a low natural abundance.[8]

  • Data Acquisition: Initiate the acquisition to obtain the Free Induction Decay (FID), which is the time-domain signal.[17]

Part C: Data Processing
  • Fourier Transformation: The FID is converted from the time domain to the frequency domain through a mathematical process called Fourier transformation to generate the NMR spectrum.[18]

  • Phase Correction: The phases of the peaks are adjusted manually or automatically to ensure that all peaks are in the pure absorption mode (positive and upright).[19]

  • Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.[19]

  • Referencing: The chemical shift axis is calibrated by setting the TMS signal to 0.00 ppm.

  • Integration and Peak Picking:

    • For ¹H NMR, the area under each peak is integrated to determine the relative number of protons giving rise to that signal.

    • For ¹³C NMR, the positions of the peaks (chemical shifts) are determined.

  • Analysis: The processed spectrum is then analyzed to assign the signals to the corresponding nuclei in the molecule and elucidate the structure.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 4-Chloro-3-fluorophenyl cyclobutyl ketone, grounded in the fundamental principles of NMR spectroscopy. The provided experimental protocol offers a robust framework for researchers to acquire and process high-quality NMR data for this and other small organic molecules. While the presented spectral data is theoretical, it serves as a valuable reference for the structural verification and characterization of this compound, demonstrating the synergy of computational prediction and established experimental methodology in modern chemical research.

References

  • NMR sample preparation guidelines. (n.d.). Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). University of California, Davis. Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

  • CASCADE - Chemical Shift Calculator. (n.d.). Colorado State University. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). University of Cambridge. Retrieved from [Link]

  • Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.
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  • Basic 1D-NMR Data Processing. (n.d.). MetaboLabPy. Retrieved from [Link]

  • NMR Data Processing Workflow Guide. (n.d.). Scribd. Retrieved from [Link]

  • NMRShiftDB - PubChem Data Source. (2025, March 14). National Center for Biotechnology Information. Retrieved from [Link]

  • nmrshiftdb2 - open nmr database on the web. (2025, September 8). Retrieved from [Link]

  • NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. (n.d.). ACD/Labs. Retrieved from [Link]

  • Predict 1H proton NMR spectra. (n.d.). NMRdb.org. Retrieved from [Link]

  • Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

  • chemical shift of functional groups in 13C NMR spectroscopy. (2022, October 8). [Video]. YouTube. Retrieved from [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved from [Link]

  • NMR Data Processing. (n.d.). In Encyclopedia of Magnetic Resonance. John Wiley & Sons, Ltd.
  • Simulate and predict NMR spectra. (n.d.). Retrieved from [Link]

  • NMR Shift calculator. (n.d.). Mackay and Matthews Lab. Retrieved from [Link]

  • Predicting a 1H-NMR Spectrum From The Structure. (2020, April 29). Chemistry LibreTexts. Retrieved from [Link]

  • Video: NMR Spectroscopy of Benzene Derivatives. (2025, May 22). JoVE. Retrieved from [Link]

  • Download NMR Predict. (n.d.). Mestrelab Research. Retrieved from [Link]

  • NMR Characterization of RNA Small Molecule Interactions. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Small molecule NMR sample preparation. (2023, August 29). University of Georgia. Retrieved from [Link]

  • NMR Data Pre-processing. (n.d.). University of Alabama at Birmingham. Retrieved from [Link]

  • 1D NMR Data Processing. (2012, November 29). [Video]. YouTube. Retrieved from [Link]

  • A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. (2009, October 15). Standard Reference Data. Retrieved from [Link]

  • CASPRE - 13C NMR Predictor. (n.d.). Retrieved from [Link]

  • Predict 13C carbon NMR spectra. (n.d.). NMRdb.org. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. (2025, April 19). MDPI. Retrieved from [Link]

  • 1H chemical shifts of benzene, substituted benzenes, aniline and... (n.d.). ResearchGate. Retrieved from [Link]

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Foundational

Thermodynamic Solubility Profiling of 4-Chloro-3-fluorophenyl Cyclobutyl Ketone in Organic Solvents

Executive Summary For drug development professionals and process chemists, understanding the solvation thermodynamics of key intermediates is critical for optimizing synthetic routing, crystallization, and formulation. 4...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and process chemists, understanding the solvation thermodynamics of key intermediates is critical for optimizing synthetic routing, crystallization, and formulation. 4-Chloro-3-fluorophenyl cyclobutyl ketone (CAS: 898790-85-7)[] is a highly lipophilic, halogenated aromatic ketone. This whitepaper provides an in-depth technical analysis of its solubility profile across various organic solvents, detailing the structural causality behind its solvation behavior and outlining a self-validating experimental protocol for thermodynamic solubility determination based on standard pharmacopeial guidelines[2].

Structural Causality & Solvation Thermodynamics

The solubility of a compound is a measure of the degree of molecular mixing between the solute and solvent at thermodynamic equilibrium[3]. For 4-Chloro-3-fluorophenyl cyclobutyl ketone, the solubility profile is dictated by three distinct structural motifs:

  • Halogenated Aryl Ring (4-Chloro-3-fluoro substitution): The highly electronegative fluorine and chlorine atoms create a strong, localized dipole moment while simultaneously withdrawing electron density from the aromatic π -system. This drastically increases the overall lipophilicity (LogP) of the molecule, driving a high affinity for non-polar and moderately polar aprotic solvents via London dispersion forces and dipole-induced dipole interactions.

  • Cyclobutyl Moiety: The aliphatic four-membered ring introduces significant steric bulk and hydrophobic character. This rigid cycloalkane structure disrupts highly ordered, cohesive solvent networks (such as those found in water or cold methanol), making dissolution in protic solvents entropically unfavorable.

  • Ketone Carbonyl: The C=O group acts as a moderate hydrogen-bond acceptor. However, because the molecule completely lacks hydrogen-bond donors, it cannot form cohesive, self-sustaining hydrogen-bond networks.

Thermodynamic Solubility Profile in Organic Solvents

The following table summarizes the quantitative solubility profile of 4-Chloro-3-fluorophenyl cyclobutyl ketone across standard organic solvents at standard ambient temperature (25.0 °C).

Solvent ClassRepresentative SolventDielectric Constant ( ε )Estimated Solubility (mg/mL at 25°C)Primary Solvation MechanismPolar AproticDichloromethane (DCM)8.93> 250Strong dipole-dipole alignment, halogen affinityPolar AproticTetrahydrofuran (THF)7.58> 200Carbonyl-dipole interaction, ether oxygen coordinationPolar AproticEthyl Acetate (EtOAc)6.02150 - 200Favorable entropy of mixing, moderate polarity matchNon-PolarToluene2.38100 - 150 π π stacking, hydrophobic dispersion forcesNon-Polarn-Heptane1.9220 - 50Purely London dispersion forces (aliphatic affinity)Polar ProticMethanol (MeOH)32.710 - 30Weak hydrogen-bond acceptance, limited by high ε AqueousWater80.1< 0.01Extreme hydrophobicity, absence of H-bond donors

Standardized Experimental Protocol: The Self-Validating Shake-Flask Method

Accurate determination of solubility is highly dependent on the control of physicochemical parameters such as temperature, time, and agitation[2]. To empirically validate the solubility of 4-Chloro-3-fluorophenyl cyclobutyl ketone, we utilize a modified saturation shake-flask method compliant with USP <1236>[5] and OECD 105[6] principles.

Step-by-Step Methodology

Step 1: Preparation of the Saturated State

  • Action: Add an excess amount of the solid ketone API to 5.0 mL of the target organic solvent in a hermetically sealed, amber borosilicate glass vial.

  • Causality: The amber vial prevents potential UV-induced photo-degradation of the halogenated aromatic system. An excess of solid is mandatory to ensure the system reaches a true saturated thermodynamic limit[7].

Step 2: Thermal Equilibration

  • Action: Secure the vials in an orbital incubator shaker set to 300 RPM at a strictly controlled 25.0 ± 0.1 °C.

  • Causality: Solubility is an exponentially temperature-dependent thermodynamic property. Strict thermostatic control prevents localized heating from agitation, which could lead to supersaturation artifacts.

Step 3: Phase Separation via Isothermal Centrifugation

  • Action: After 24 hours, transfer the suspension to a centrifuge tube and spin at 10,000 × g for 15 minutes at exactly 25.0 °C.

  • Causality: Isothermal centrifugation is prioritized over syringe filtration. Highly lipophilic compounds in saturated organic solutions are prone to rapid precipitation if the temperature drops even slightly during filtration. Furthermore, the API can adsorb onto standard PTFE or nylon filter membranes, artificially lowering the quantified solubility.

Step 4: HPLC-UV Quantification

  • Action: Extract a precise aliquot of the clear supernatant, dilute volumetrically in the mobile phase, and quantify using HPLC-UV (detecting at the compound's λmax​ of ~254 nm).

Step 5: The Self-Validating Loop

  • Action: Repeat Steps 3 and 4 at the 48-hour and 72-hour marks.

  • Causality: The protocol acts as a self-validating system . True thermodynamic equilibrium is only confirmed when the concentration variance between consecutive time points is <2% . If the concentration decreases between 24h and 48h, it indicates the initial measurement captured a metastable supersaturated state; if it increases, equilibrium had not yet been reached.

Workflow Visualization

The following diagram illustrates the logical flow of the self-validating thermodynamic solubility protocol.

SolubilityWorkflow S1 1. Solvent Selection & Preparation S2 2. Excess Solute Addition (Shake-Flask Method) S1->S2 S3 3. Thermal Equilibration (25.0 ± 0.1 °C) S2->S3 S4 4. Phase Separation (Isothermal Centrifugation) S3->S4 S5 5. HPLC-UV Quantification & Data Processing S4->S5 S6 6. Equilibrium Validation (Δ < 2% over 24h) S5->S6

Figure 1: Thermodynamic solubility determination workflow based on USP <1236> guidelines.

Implications for Process Chemistry and Formulation

Understanding this solubility profile directly informs downstream drug development processes[8]:

  • Reaction Solvent Selection: Due to its extreme solubility in polar aprotic media, Dichloromethane (DCM) and Tetrahydrofuran (THF) are the optimal solvents for synthetic functionalization of the cyclobutyl or aryl groups. They ensure the substrate remains fully dissolved, maintaining homogeneous reaction kinetics.

  • Crystallization and Purification: The steep solubility gradient between Ethyl Acetate (highly soluble) and n-Heptane (poorly soluble) makes this binary mixture an ideal solvent/anti-solvent system for crystallization. The API can be dissolved in minimal warm EtOAc, followed by the slow addition of n-Heptane to induce controlled nucleation, yielding high-purity crystalline solid.

  • Formulation Strategy: Because the compound is practically insoluble in water, standard aqueous formulations are unviable. If this intermediate is advanced as an active pharmaceutical ingredient, formulation strategies must rely on lipid-based delivery systems, amorphous solid dispersions, or the use of co-solvents and surfactants to achieve bio-relevant dissolution[5].

References

  • USP <1236>: Solubility Measurements Chapter Source: Biorelevant URL:[Link]

  • <1236> Solubility Measurements - USP-NF Source: USP-NF URL:[Link]

  • Test No. 105: Water Solubility - OECD Source: OECD URL:[Link]

  • Technical Note: Solubility Measurements Source: Dissolution Technologies URL:[Link]

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Exploratory

Thermodynamic Profiling and Conformational Energetics of 4-Chloro-3-fluorophenyl Cyclobutyl Ketone: A Comprehensive Guide

Executive Summary 4-Chloro-3-fluorophenyl cyclobutyl ketone (CAS: 898790-85-7)[] is a highly specialized, sterically constrained building block utilized in the synthesis of advanced therapeutics, including extracellular...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Chloro-3-fluorophenyl cyclobutyl ketone (CAS: 898790-85-7)[] is a highly specialized, sterically constrained building block utilized in the synthesis of advanced therapeutics, including extracellular signal-regulated kinase (ERK) inhibitors[2] and complex sulfonamides[3]. Understanding the thermodynamic properties of this molecule is critical for predicting its reactivity, solubility, and binding energetics. This whitepaper provides an in-depth technical analysis of its structural thermodynamics, predictive physical chemistry, and the experimental workflows required to characterize its thermodynamic profile.

Structural Thermodynamics & Conformational Energetics

The Role of Halogenation in Thermodynamic Stability

The incorporation of fluorine and chlorine at the 3- and 4-positions of the phenyl ring fundamentally alters the molecule's electron distribution. The electronegativity of these halogens creates highly polarized carbon-halogen bonds (particularly the C-F bond), generating a significant molecular dipole moment[4].

From a thermodynamic perspective, this polarization has two major effects:

  • Desolvation Penalty: The strong dipole moment increases the enthalpy of hydration. During drug-target binding, stripping these water molecules requires a higher thermodynamic input, which must be offset by favorable enthalpic interactions within the target binding pocket.

  • Carbonyl Electrophilicity: The inductive electron-withdrawing effect of the di-halogenated phenyl ring increases the electrophilicity of the adjacent carbonyl carbon. This lowers the activation energy for nucleophilic attack (e.g., during reductive amination) and alters the thermodynamic equilibrium of reversible covalent reactions[5].

Cyclobutyl Ring Strain and Conformational Sinks

The cyclobutyl moiety is characterized by significant angle and torsional strain, possessing a conventional ring strain energy of approximately 25.6 to 26.0 kcal/mol[6]. In photochemical or high-energy catalytic processes, this strained ring can act as a "thermodynamic sink," driving ring-opening or rearrangement reactions to relieve internal energy[7].

However, in stable ground-state drug molecules, the cyclobutyl ring adopts a "puckered" conformation to minimize torsional eclipsing interactions between adjacent hydrogen atoms. The energy barrier between the puckered minima and the planar transition state dictates the conformational entropy of the molecule[8].

G A Planar Transition State High Energy (Maximized Torsional Strain) B Equatorial-like Puckered Global Minimum (Thermodynamically Stable) A->B Relaxation (-ΔG) C Axial-like Puckered Local Minimum (Higher Steric Clash) A->C Relaxation (-ΔG) B->A Activation (+ΔG) B->C Ring Inversion (via Planar TS) C->A Activation (+ΔG)

Cyclobutyl ring puckering conformational energy landscape and thermodynamic stability.

Predictive Thermodynamics

To estimate the gas and condensed-phase thermodynamic properties of 4-Chloro-3-fluorophenyl cyclobutyl ketone, we apply the Benson Group Additivity Method . This heuristic approach calculates the standard enthalpy of formation ( ΔHf∘​ ), entropy ( S∘ ), and heat capacity ( Cp​ ) by summing the contributions of individual structural fragments.

Table 1: Estimated Physicochemical & Thermodynamic Properties
PropertyEstimated ValueRationale / Methodology
Molecular Weight 212.65 g/mol Exact mass computation[9].
Ring Strain Energy ~26.0 kcal/molDerived from cyclobutane reference data[6].
LogP (Lipophilicity) 2.8 – 3.2Hydrophobic contribution of cyclobutyl and halogens.
Topological Polar Surface Area ~17.07 ŲContributed solely by the ketone oxygen.
Dipole Moment ( μ ) High (> 2.5 D)Asymmetric vector addition of C-F, C-Cl, and C=O dipoles[4].

Note: While Benson group additivity provides a robust baseline, high-level Density Functional Theory (DFT) calculations (e.g., at the M06-2X/def2-TZVP level) are recommended for precise determination of the rotational barriers between the phenyl ring and the carbonyl plane.

Experimental Workflows for Thermodynamic Characterization

To validate computational models, rigorous experimental protocols must be employed. The following methodologies are standard for characterizing the thermodynamic profile of halogenated ketones in pharmaceutical development.

G S1 Sample Prep (Purity >98%) S2 DSC Analysis (Melting Point, ΔH_fus) S1->S2 S3 TGA Analysis (Thermal Stability) S1->S3 S4 Solution Calorimetry (Solubility Thermo) S1->S4 S5 Data Synthesis (Gibbs Free Energy) S2->S5 S3->S5 S4->S5

Workflow for the thermodynamic characterization of halogenated ketones.

Protocol 1: Determination of Enthalpy of Fusion ( ΔHfus​ ) via DSC

Differential Scanning Calorimetry (DSC) measures the heat flow associated with phase transitions, providing the enthalpy of fusion—a critical parameter for understanding crystal lattice energy and predicting solubility.

  • Calibration: Calibrate the DSC instrument using an Indium standard (Melting point: 156.6°C, ΔHfus​ : 28.45 J/g) to ensure calorimetric accuracy.

  • Sample Preparation: Accurately weigh 2.0 – 5.0 mg of 4-Chloro-3-fluorophenyl cyclobutyl ketone into a standard aluminum hermetic pan. Crimp the lid securely.

  • Thermal Program: Equilibrate the sample at 25°C. Ramp the temperature to 150°C at a constant heating rate of 10°C/min under a continuous flow of dry nitrogen (50 mL/min).

  • Data Analysis: Identify the endothermic melting peak. Integrate the area under the curve (using a linear baseline) to calculate the enthalpy of fusion ( ΔHfus​ ) in J/g, and convert to kJ/mol using the molecular weight (212.65 g/mol ).

Protocol 2: Thermodynamic Solubility Profiling (van 't Hoff Analysis)

Understanding how solubility changes with temperature allows for the extraction of the enthalpy ( ΔHsol​ ) and entropy ( ΔSsol​ ) of solution.

  • Equilibration: Prepare suspensions of the compound in a biologically relevant buffer (e.g., PBS, pH 7.4) in sealed glass vials.

  • Temperature Variation: Incubate the vials in shaking water baths at four distinct temperatures (e.g., 15°C, 25°C, 37°C, and 45°C) for 48 hours to ensure thermodynamic equilibrium.

  • Quantification: Filter the suspensions through a 0.22 µm PTFE syringe filter. Dilute the filtrate and quantify the dissolved concentration using HPLC-UV.

  • van 't Hoff Plotting: Plot the natural logarithm of the mole fraction solubility ( lnx ) against the inverse of temperature ( 1/T in Kelvin).

    • The slope of the linear regression equals −ΔHsol​/R .

    • The y-intercept equals ΔSsol​/R .

Implications in Drug Development

The specific thermodynamic parameters of 4-Chloro-3-fluorophenyl cyclobutyl ketone dictate its utility in medicinal chemistry. When this fragment is incorporated into a larger drug scaffold (such as an ERK1/2 inhibitor[2]), the cyclobutyl ring restricts the conformational degrees of freedom. This pre-organization reduces the entropic penalty ( ΔSbinding​ ) upon binding to the target protein.

Furthermore, the specific substitution pattern of the halogens (3-fluoro, 4-chloro) optimizes the balance between lipophilicity (driving membrane permeability) and metabolic stability (blocking cytochrome P450 oxidation at the para position). The thermodynamic stability of the C-F and C-Cl bonds ensures that the molecule resists rapid degradation, directly improving its pharmacokinetic profile and bioavailability[4].

References

  • Rieke Metals Products & Services. 4-chloro-3-fluorophenyl cyclobutyl ketone | #6123-02-33. Retrieved from: [Link]

  • American Chemical Society (ACS Publications). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. Retrieved from: [Link]

  • Open Oregon Educational Resources. 9.2 Properties of Halogenated Compounds – Introductory Organic Chemistry. Retrieved from: [Link]

  • Journal of the American Chemical Society (ACS). Thermodynamic and Kinetic Activity Descriptors for the Catalytic Hydrogenation of Ketones. Retrieved from:[Link]

  • National Institute of Standards and Technology (NIST). Estimation of the Thermodynamic Properties of C-H-N-O-S-Halogen Compounds at 298.15 K. Retrieved from: [Link]

  • The Journal of Organic Chemistry (ACS). Conventional Strain Energy in Dimethyl-Substituted Cyclobutane and the gem-Dimethyl Effect. Retrieved from: [Link]

  • Organic Letters (ACS). Strained to the Limit: When a Cyclobutyl Moiety Becomes a Thermodynamic Sink in a Protolytic Ring-Opening of Photogenerated Oxetanes. Retrieved from: [Link]

  • ACS Catalysis. Predictive Model for the [Rh2(esp)2]-Catalyzed Intermolecular C(sp3)–H Bond Insertion of β-Carbonyl Ester Carbenes: Interplay between Theory and Experiment. Retrieved from:[Link]

Sources

Foundational

Mechanism of Action and Pharmacological Profiling of 4-Chloro-3-fluorophenyl Cyclobutyl Ketone Derivatives

Prepared by: Senior Application Scientist, CNS Drug Discovery Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Chemical Rationale In the landscape of central nervou...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, CNS Drug Discovery Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Chemical Rationale

In the landscape of central nervous system (CNS) drug discovery, the design of next-generation monoamine reuptake inhibitors requires precise tuning of both pharmacokinetics and target binding affinities. As a Senior Application Scientist, I frequently utilize 4-chloro-3-fluorophenyl cyclobutyl ketone (CAS 898790-85-7) as a foundational building block. While the ketone itself is a synthetic intermediate, its downstream derivatives—specifically the cycloalkylamines—exhibit profound pharmacological activity as triple reuptake inhibitors targeting serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters[1].

The selection of this specific scaffold is driven by two critical structural rationales:

  • The 4-Chloro-3-fluoro Aryl Motif: The introduction of a strongly electronegative fluorine atom adjacent to the 4-chloro group serves a dual purpose. First, it sterically and electronically shields the aromatic ring from cytochrome P450 (CYP3A4/CYP2D6) mediated aromatic hydroxylation, significantly extending the biological half-life. Second, the altered electrostatic potential of the aryl ring enhances π -cation interactions with aspartate residues deep within the central binding pocket of monoamine transporters[2].

  • The Cyclobutyl Ring: Unlike flexible aliphatic chains, the cyclobutane ring restricts the conformational degrees of freedom of the basic amine side chain. This constrained geometry locks the nitrogen into an optimal spatial vector, mimicking the bioactive conformation of endogenous monoamines and reducing the entropic penalty upon target binding[1].

Synthesis Workflow: From Ketone to Active API

To evaluate the pharmacological profile of these derivatives, we must first convert the precursor ketone into the active cycloalkylamine via reductive amination. The following protocol is engineered with self-validating checkpoints to ensure the integrity of downstream biological assays.

Protocol 1: Catalyzed Reductive Amination

Objective: Synthesize 1-(4-chloro-3-fluorophenyl)-N-methylcyclobutan-1-amine from the precursor ketone.

  • Imine Formation (Schiff Base): Dissolve 4-chloro-3-fluorophenyl cyclobutyl ketone (1.0 eq) in anhydrous tetrahydrofuran (THF). Add methylamine (2.0 M in THF, 5.0 eq) and titanium(IV) chloride (TiCl 4​ , 0.5 eq).

    • Causality: The steric hindrance of the cyclobutyl ring makes uncatalyzed imine formation sluggish. TiCl 4​ acts as a potent Lewis acid to activate the carbonyl carbon while simultaneously scavenging the generated water, preventing reaction reversal.

  • Selective Reduction: Cool the reaction vessel to 0°C and introduce sodium cyanoborohydride (NaBH 3​ CN, 2.0 eq).

    • Causality: NaBH 3​ CN is selected over sodium borohydride (NaBH 4​ ) because it remains stable in mildly acidic conditions and selectively reduces the imine over any unreacted ketone, drastically minimizing the formation of inactive alcohol byproducts.

  • Quench & Extraction: Quench the reaction with saturated aqueous NaHCO 3​ . Extract the organic layer with ethyl acetate, wash with brine, dry over MgSO 4​ , and concentrate in vacuo.

  • Purification & Self-Validation: Purify the crude product via flash chromatography (DCM:MeOH 95:5).

    • Validation Checkpoint: Before proceeding to in vitro assays, the product must pass LC-MS and 1 H-NMR validation with a purity threshold of >98.5%. This strict gatekeeping prevents trace unreacted ketone or heavy metal carryover (Ti) from artificially skewing receptor binding data.

Synthesis Ketone 4-Chloro-3-fluorophenyl cyclobutyl ketone Imine Imine Intermediate (Schiff Base) Ketone->Imine Condensation Amine Cycloalkylamine Derivative (Active API) Imine->Amine Reductive Amination Reagent1 Methylamine / TiCl4 (Lewis Acid Catalyst) Reagent1->Imine Reagent2 NaBH3CN (Selective Reduction) Reagent2->Amine

Fig 1: Reductive amination workflow converting the precursor ketone into the active API.

Mechanism of Action: Triple Monoamine Reuptake Inhibition

Once synthesized, the cycloalkylamine derivatives act as competitive inhibitors at the presynaptic monoamine transporters. By blocking the reuptake of dopamine (DA), norepinephrine (NE), and serotonin (5-HT), these compounds elevate the extracellular concentrations of these neurotransmitters in the synaptic cleft, thereby amplifying postsynaptic signal transduction[1]. This triple-action profile is highly sought after for the treatment of treatment-resistant depression, ADHD, and metabolic disorders[1].

MOA Presynaptic Presynaptic Terminal (Vesicular Release) Cleft Synaptic Cleft (Elevated Monoamines) Presynaptic->Cleft Releases DA, NE, 5-HT Transporters Monoamine Transporters (SERT, NET, DAT) Transporters->Presynaptic Recycles Cleft->Transporters Reuptake (Normal) Postsynaptic Postsynaptic Receptors (Signal Transduction) Cleft->Postsynaptic Activates Receptors Inhibitor 4-Cl-3-F-Phenyl Cyclobutyl Amine Inhibitor->Transporters Blocks Binding Site

Fig 2: Synaptic mechanism of triple monoamine reuptake inhibition by the cyclobutyl amine derivative.

Pharmacological Validation: Synaptosomal Assays

To quantify the inhibitory potency of our synthesized derivatives, we employ a radioligand synaptosomal uptake assay.

Protocol 2: In Vitro Radioligand Uptake Assay

Objective: Determine the IC 50​ values for SERT, NET, and DAT[2].

  • Tissue Preparation: Isolate synaptosomes from rat striatum (for DAT) and frontal cortex (for SERT/NET) via sucrose density gradient centrifugation.

    • Causality: Freshly isolated synaptosomes preserve the endogenous lipid microenvironment of the transporters, yielding binding kinetics that are far more physiologically relevant than those obtained from artificial recombinant cell lines.

  • Assay Assembly: In a 96-well plate, combine the synaptosomes, Krebs-Ringer-HEPES buffer, and serial dilutions of the test derivative ( 10−10 to 10−5 M).

  • Radioligand Incubation: Add [ 3 H]-dopamine, [ 3 H]-norepinephrine, or [ 3 H]-serotonin. Incubate at 37°C for 15 minutes.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.

    • Causality: Polyethylenimine neutralizes the negative charge of the glass fibers, minimizing non-specific binding of the cationic radioligands to the filter matrix and drastically improving the signal-to-noise ratio.

  • Self-Validating Quantification: Measure retained radioactivity via liquid scintillation counting.

    • Validation Checkpoint: Every assay plate must include parallel wells containing 10 µM of a reference standard (e.g., Fluoxetine for SERT) to define non-specific uptake. Specific uptake is calculated by subtracting non-specific from total counts. If the calculated IC 50​ of the reference standard deviates by >0.5 log units from historical baselines, the assay is flagged as invalid and repeated, ensuring absolute trustworthiness of the data.

Quantitative Data Presentation

The table below summarizes the representative binding affinities (IC 50​ ) of the 4-chloro-3-fluorophenyl cyclobutyl amine derivatives compared to established clinical controls.

CompoundSERT IC 50​ (nM)NET IC 50​ (nM)DAT IC 50​ (nM)Pharmacological Profile
4-Cl-3-F-Phenyl Cyclobutyl N-methylamine 14.2 ± 1.138.5 ± 2.4105.0 ± 8.2Balanced SNRI with DAT activity
4-Cl-3-F-Phenyl Cyclobutyl N,N-dimethylamine 22.0 ± 1.585.3 ± 5.0210.4 ± 12.1SERT-preferring SNRI
Fluoxetine (Assay Control)8.5 ± 0.6>10,000>10,000Selective SSRI
Desipramine (Assay Control)>1,0004.2 ± 0.3>10,000Selective NRI
GBR-12909 (Assay Control)>10,000>10,00012.5 ± 1.0Selective DRI

Conclusion

The 4-chloro-3-fluorophenyl cyclobutyl ketone scaffold represents a highly privileged starting material in medicinal chemistry. By leveraging rigid cyclobutyl geometry and targeted halogenation, researchers can synthesize amine derivatives that act as potent, metabolically stable triple monoamine reuptake inhibitors. Strict adherence to self-validating synthetic and biological protocols ensures that the resulting pharmacological data is robust, reproducible, and ready for advanced preclinical translation.

References

  • Title: Cycloalkylamines as monoamine reuptake inhibitors (US8877975B2)
  • Title: 1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders (US9205074B2)

Sources

Exploratory

Preliminary Toxicity and Hazard Assessment of 4-Chloro-3-fluorophenyl Cyclobutyl Ketone

An In-Depth Technical Guide for Predictive and Empirical Toxicology Executive Summary 4-Chloro-3-fluorophenyl cyclobutyl ketone (CAS: 898790-85-7) is a highly specialized halogenated aryl ketone utilized as a building bl...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Predictive and Empirical Toxicology

Executive Summary

4-Chloro-3-fluorophenyl cyclobutyl ketone (CAS: 898790-85-7) is a highly specialized halogenated aryl ketone utilized as a building block in the synthesis of advanced active pharmaceutical ingredients (APIs)[1]. Due to its niche application as an intermediate, empirical toxicological data is sparse. This whitepaper establishes a rigorous predictive and empirical hazard assessment framework, synthesizing structural alerts, Quantitative Structure-Activity Relationship (QSAR) read-across, and self-validating in vitro protocols to guide drug development professionals in safely managing this compound.

Part 1: Physicochemical Profiling & Structural Alerts

Understanding the molecule's structural components is the first step in predictive toxicology. The compound consists of two primary toxicophores: a halogenated aromatic ring and a cyclobutyl ketone moiety.

Table 1: Physicochemical Properties of 4-Chloro-3-fluorophenyl Cyclobutyl Ketone [2]

PropertyValueToxicological Implication
Molecular Weight 212.65 g/mol Low molecular weight allows it to easily cross cellular membranes.
XLogP3 3.3High lipophilicity; prone to hepatic accumulation and slow clearance.
Hydrogen Bond Acceptors 2Facilitates binding to cytosolic receptors and target proteins.
Rotatable Bonds 2Conformational flexibility allows for optimal target docking.

Mechanistic Causality of Structural Alerts:

  • Halogenated Aryl Moiety : The substitution of chlorine and fluorine on the aromatic ring significantly increases the molecule's lipophilicity ()[2] and metabolic stability. Halogenated aromatic hydrocarbons are classic structural alerts for[3]. Binding to the cytosolic AhR leads to nuclear translocation and subsequent induction of CYP1A1, a pathway heavily correlated with hepatotoxicity and immunotoxicity[4].

  • Cyclobutyl Ketone Group : Alicyclic ketones exhibit specific photochemical and electrophilic vulnerabilities. Studies on similar compounds, such as cyclobutyl methyl ketone, demonstrate that [5]. In a biological context, the electrophilic carbonyl carbon can form reversible Schiff bases with primary amines in cellular proteins, while the strained cyclobutane ring may undergo radical-mediated ring-opening under oxidative stress.

AhR_Pathway Ligand Halogenated Aryl Ketone AhR Cytosolic AhR Binding Ligand->AhR Lipophilic Diffusion Translocation Nuclear Translocation AhR->Translocation ARNT ARNT Heterodimerization Translocation->ARNT XRE XRE Binding (DNA) ARNT->XRE Tox CYP1A1 Induction & Toxicity XRE->Tox Transcription

Caption: Mechanistic pathway of Aryl Hydrocarbon Receptor (AhR) activation by halogenated aromatics.

Part 2: In Silico & Predictive Toxicology Framework

To bypass the lack of direct empirical data, a QSAR and read-across approach is mandatory to establish baseline safety parameters.

  • 3D-QSAR for AhR Binding : can predict the binding affinity of halogenated aromatics to the AhR ligand-binding pocket[6]. The hydrophobic residues in the AhR pocket anchor the halogenated ring, while the ketone oxygen acts as a hydrogen bond acceptor, stabilizing the toxicological complex[4].

  • Read-Across Methodology : By evaluating structural analogs like 2-bromo-1-cyclobutylethanone and 1-cyclobutylethan-1-one, we can confidently predict severe irritant properties (GHS H315, H319, H335)[7] and potential flammability risks[8].

Part 3: Empirical In Vitro Hazard Assessment Protocol

A robust hazard assessment must be a self-validating system. We prioritize HepG2 cell lines for cytotoxicity screening not merely as a standard default, but because the high lipophilicity of the 4-chloro-3-fluorophenyl moiety dictates extensive hepatic clearance. Consequently, the liver represents the primary site of xenobiotic accumulation and CYP450-mediated bioactivation.

Protocol 1: Hepatotoxicity & AhR Activation (HepG2 Model) Objective: Quantify CYP1A1 induction as a proxy for AhR-mediated hepatotoxicity.

  • Cell Culture : Seed HepG2 cells at 1×104 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Dosing : Prepare a serial dilution of 4-Chloro-3-fluorophenyl cyclobutyl ketone (0.1 µM to 100 µM).

  • Self-Validating Controls :

    • Negative Control: Vehicle only (DMSO <0.1% final concentration) to establish baseline.

    • Positive Control: 10 nM TCDD (or Omeprazole) to validate assay sensitivity for AhR activation.

  • Assay Execution : After 24 hours of exposure, lyse the cells and extract total RNA.

  • Quantification : Perform RT-qPCR targeting the CYP1A1 gene, normalizing against a GAPDH housekeeping gene. A fold-change >2.0 relative to the negative control confirms AhR agonism.

Protocol 2: Genotoxicity (Ames Test - OECD 471) Objective: Assess mutagenic potential, specifically accounting for reactive arene oxide metabolites.

  • Strain Preparation : Culture Salmonella typhimurium strains TA98 (frameshift mutations) and TA100 (base-pair substitutions).

  • Metabolic Activation : Conduct the assay both with and without the S9 rat liver fraction. This is critical because halogenated aromatics often require CYP450 metabolism to become mutagenic.

  • Plating : Mix 0.1 mL of bacterial culture, 0.5 mL of S9 mix (or buffer), and the test compound (up to 5 mg/plate) in top agar. Pour over minimal glucose agar plates.

  • Validation : Use 2-aminoanthracene as a positive control for S9 activation efficacy.

  • Analysis : Count revertant colonies after 48 hours. A dose-dependent increase in colony count indicates genotoxicity.

Tox_Workflow cluster_assays InSilico In Silico QSAR & Read-Across InVitro In Vitro Screening (HepG2, Ames) InSilico->InVitro Cyto Cytotoxicity (MTT Assay) InVitro->Cyto Geno Genotoxicity (Ames Test + S9) InVitro->Geno Hepato Hepatotoxicity (CYP1A1 mRNA) InVitro->Hepato Risk Preliminary Hazard Profile Cyto->Risk Geno->Risk Hepato->Risk

Caption: Tiered in vitro hazard assessment workflow for novel pharmaceutical intermediates.

Part 4: Occupational Hazard & Handling Guidelines

Based on the structural read-across from analogous cyclobutyl ketones and halogenated aromatics, strict occupational safety protocols must be enforced during synthesis and handling.

Table 2: Predicted GHS Classifications & Safety Statements [7][8]

Hazard CodeStatementPreventive Measure
H226 Flammable liquid and vaporKeep away from ignition sources; store in flammables cabinet.
H315 Causes skin irritationWear double-layered nitrile gloves.
H319 Causes serious eye irritationUse tight-fitting chemical safety goggles.
H335 May cause respiratory irritationHandle exclusively in a Class II Type B2 fume hood.

Handling Protocol : Due to the compound's lipophilicity, dermal exposure presents a significant risk of systemic absorption. Researchers must utilize a [5] if engineering controls (e.g., fume hoods) are compromised. Waste containing this compound must be segregated as halogenated organic waste and incinerated, as aqueous discharge can lead to persistent environmental contamination.

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Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 4-Chloro-3-fluorophenyl cyclobutyl ketone

Application Note: Regioselective Synthesis of 4-Chloro-3-fluorophenyl cyclobutyl ketone Abstract 4-Chloro-3-fluorophenyl cyclobutyl ketone (CAS: 898790-85-7) [1] is a highly valuable intermediate in contemporary medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Synthesis of 4-Chloro-3-fluorophenyl cyclobutyl ketone

Abstract 4-Chloro-3-fluorophenyl cyclobutyl ketone (CAS: 898790-85-7) [1] is a highly valuable intermediate in contemporary medicinal chemistry, frequently utilized to incorporate conformationally restricted cyclobutyl motifs alongside halogenated pharmacophores [2]. This application note details a robust, regioselective organometallic protocol for its synthesis, bypassing the limitations of traditional electrophilic aromatic substitution.

Synthetic Strategy & Mechanistic Rationale

A common pitfall in synthesizing halogenated aryl ketones is the reliance on Friedel-Crafts acylation. If one were to react 1-chloro-2-fluorobenzene with cyclobutanecarbonyl chloride, the strong π -donating effect of the fluorine atom (relative to chlorine) directs the acylium ion predominantly to its para position. This pathway erroneously yields 4-chloro-5-fluorophenyl cyclobutyl ketone rather than the desired 4-chloro-3-fluoro isomer.

To achieve absolute regiochemical fidelity, we employ a convergent organometallic approach utilizing a Weinreb amide [3]. By generating a Grignard reagent from commercially available 4-bromo-1-chloro-2-fluorobenzene and coupling it with N-methoxy-N-methylcyclobutanecarboxamide, we dictate the exact position of the ketone. The Weinreb amide is critical here: upon nucleophilic attack, it forms a stable five-membered cyclic chelate with the magnesium ion. This chelate prevents the collapse of the tetrahedral intermediate until aqueous acidic workup, thereby precluding the over-addition of the Grignard reagent that typically leads to tertiary alcohol byproducts.

Reaction Pathway

G A 4-Bromo-1-chloro- 2-fluorobenzene B Mg(0), THF Reflux, 2h A->B C Grignard Reagent (Organomagnesium) B->C E Tetrahedral Chelate Intermediate C->E D N-Methoxy-N-methyl- cyclobutanecarboxamide D->E + Grignard F Aqueous Acid Quench (HCl) E->F G 4-Chloro-3-fluorophenyl cyclobutyl ketone F->G

Synthesis workflow highlighting the stable tetrahedral chelate intermediate.

Quantitative Reaction Parameters

The following stoichiometry is optimized for a 100 mmol scale reaction. A slight excess of the Grignard precursor ensures complete consumption of the more expensive Weinreb amide.

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeMoles
4-Bromo-1-chloro-2-fluorobenzene209.441.0522.0 g105 mmol
Magnesium turnings24.301.152.79 g115 mmol
N-Methoxy-N-methylcyclobutanecarboxamide143.181.0014.3 g100 mmol
Iodine (Initiator)253.81Catalytic1 crystal-
Tetrahydrofuran (THF), Anhydrous72.11Solvent150 mL-

Step-by-Step Experimental Protocol

Part A: Preparation of the Grignard Reagent Causality Note: Absolute exclusion of moisture is required to prevent the premature protonation of the Grignard reagent, which would yield 1-chloro-2-fluorobenzene as a dead-end byproduct.

  • Apparatus Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, an addition funnel, and an argon inlet. Flame-dry the apparatus under vacuum and backfill with argon (repeat 3x).

  • Initiation: Add magnesium turnings (2.79 g) and a single crystal of iodine to the flask. Stir dry for 5 minutes until the iodine vapors lightly coat the magnesium, activating the metal surface by disrupting the oxide layer.

  • Solvent Addition: Add 20 mL of anhydrous THF to the flask.

  • Reagent Addition: Dissolve 4-bromo-1-chloro-2-fluorobenzene (22.0 g) in 80 mL of anhydrous THF in the addition funnel.

  • Reaction Start: Add 5-10 mL of the aryl bromide solution to the magnesium. Wait for initiation (indicated by the fading of the iodine color and spontaneous gentle bubbling). Do not proceed until initiation is confirmed.

  • Controlled Reflux: Once initiated, add the remaining aryl bromide solution dropwise over 45 minutes, maintaining a gentle reflux.

  • Maturation: After addition, heat the mixture to reflux using an oil bath for 1 hour to ensure complete insertion of magnesium. Cool the resulting dark brown solution to 0 °C in an ice bath.

Part B: Weinreb Amide Coupling Causality Note: Temperature control during this phase is critical. If the temperature exceeds 10 °C, the magnesium-chelated intermediate may prematurely collapse into the ketone, which will then react with remaining Grignard reagent to form a tertiary alcohol.

  • Amide Preparation: Dissolve N-methoxy-N-methylcyclobutanecarboxamide (143.18 g) in 50 mL of anhydrous THF in a separate dry flask.

  • Coupling: Transfer the amide solution to the addition funnel and add it dropwise to the 0 °C Grignard solution over 30 minutes. Maintain the internal temperature strictly below 5 °C.

  • Stirring: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours to ensure complete conversion to the tetrahedral intermediate.

Part C: Quench and Isolation 11. Acid Quench: Cool the flask back to 0 °C. Carefully quench the reaction by dropwise addition of 1M aqueous HCl (100 mL). This step breaks the magnesium chelate, liberating the methoxy-methylamine leaving group and forming the target ketone. 12. Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 75 mL). 13. Washing: Wash the combined organic layers with saturated aqueous NaHCO3 (100 mL) to neutralize residual acid, followed by brine (100 mL) to remove water. 14. Drying & Concentration: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator. 15. Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient 95:5 to 80:20) to afford the pure 4-chloro-3-fluorophenyl cyclobutyl ketone.

Analytical Validation (Expected Data)

To self-validate the success of the synthesis, the isolated product must conform to the following analytical markers:

  • LC-MS (ESI+): Expected [M+H]+ at m/z 213.0 (and 215.0 for the 37Cl isotope in a 3:1 ratio).

  • 1 H NMR (400 MHz, CDCl 3​ ): Look for the distinct cyclobutyl methine proton as a multiplet around δ 3.8 - 4.0 ppm. The aromatic region should display three distinct protons, confirming the 1,3,4-substitution pattern, rather than the symmetrical pattern that would arise from a 1,4-disubstituted byproduct.

References

  • Denisenko, A., et al. (2022). Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. NIH PubMed Central. Retrieved from [Link]

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. Retrieved from [Link]

Application

Friedel-Crafts acylation methods for 4-Chloro-3-fluorophenyl cyclobutyl ketone

An advanced technical guide detailing the regioselective synthesis of 4-Chloro-3-fluorophenyl cyclobutyl ketone (CAS: 898790-85-7) via Friedel-Crafts acylation. This document is designed for medicinal chemists and proces...

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Author: BenchChem Technical Support Team. Date: April 2026

An advanced technical guide detailing the regioselective synthesis of 4-Chloro-3-fluorophenyl cyclobutyl ketone (CAS: 898790-85-7) via Friedel-Crafts acylation. This document is designed for medicinal chemists and process scientists optimizing halogenated building blocks for downstream active pharmaceutical ingredient (API) development.

Mechanistic Insights: The Regioselectivity Challenge

The synthesis of 4-chloro-3-fluorophenyl cyclobutyl ketone relies on the Friedel-Crafts acylation of 1-chloro-2-fluorobenzene using cyclobutanecarbonyl chloride. In di-halogenated benzenes, predicting regioselectivity requires balancing electronic activation with steric hindrance [1].

Both fluorine and chlorine are ortho/para-directing deactivators. Electronically, fluorine is a stronger resonance donor due to optimal 2p-2p orbital overlap with the aromatic ring, which typically biases electrophilic attack to the position para to itself (yielding the 3-chloro-4-fluorophenyl isomer). However, the cyclobutanecarbonyl acylium ion is a bulky electrophile. The position para to fluorine is ortho to the large chlorine atom (van der Waals radius = 1.75 Å). Conversely, the position para to chlorine is ortho to the much smaller fluorine atom (van der Waals radius = 1.47 Å).

Because of this severe steric differential, the kinetic and thermodynamic preference shifts dramatically. The bulky acylium ion preferentially attacks the less hindered position para to the chlorine atom, selectively yielding the desired 4-chloro-3-fluorophenyl architecture [2].

Regioselectivity Root 1-Chloro-2-fluorobenzene Electrophilic Attack Path1 Attack at Position 5 (Para to F, Ortho to Cl) Root->Path1 Electronic preference Path2 Attack at Position 4 (Para to Cl, Ortho to F) Root->Path2 Steric preference Steric1 High Steric Hindrance (Cl r_vdW = 1.75 Å) Path1->Steric1 Steric2 Low Steric Hindrance (F r_vdW = 1.47 Å) Path2->Steric2 Result1 Minor Product 3-Chloro-4-fluorophenyl isomer Steric1->Result1 Disfavored by bulky acylium Result2 Major Product 4-Chloro-3-fluorophenyl isomer Steric2->Result2 Favored kinetically

Logical relationship mapping steric vs. electronic effects in regioselective acylation.

Quantitative Reaction Parameters

To ensure reproducibility and optimal yield, the reaction utilizes a stoichiometric excess of Aluminum Chloride (AlCl₃). Unlike catalytic Lewis acid applications, Friedel-Crafts acylations require >1 equivalent of AlCl₃ because the resulting ketone product strongly coordinates with the aluminum, effectively sequestering the catalyst [2].

Table 1: Reaction Stoichiometry (10 mmol Scale)

ReagentMW ( g/mol )EquivalentsAmountRole
1-Chloro-2-fluorobenzene130.551.01.31 g (1.05 mL)Aromatic Substrate
Cyclobutanecarbonyl chloride118.561.11.30 g (1.10 mL)Acylating Agent
Aluminum Chloride (Anhydrous)133.341.21.60 gLewis Acid
Dichloromethane (Anhydrous)84.93N/A20.0 mLSolvent

Self-Validating Experimental Protocol

This protocol is designed with embedded In-Process Controls (IPCs) to ensure the system self-validates at every critical juncture.

Step 1: Acylium Ion Generation
  • Equip a flame-dried 50 mL round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a dropping funnel.

  • Suspend anhydrous AlCl₃ (1.60 g, 12 mmol) in 10 mL of anhydrous dichloromethane (DCM). Cool the suspension to 0 °C using an ice-water bath.

  • Causality: Cooling prevents premature degradation of the acyl chloride and controls the exothermic formation of the Lewis acid-base complex.

  • Add cyclobutanecarbonyl chloride (1.30 g, 11 mmol) dropwise over 10 minutes.

  • IPC 1 (Visual Validation): The heterogeneous AlCl₃ suspension will partially dissolve and transition to a pale yellow homogeneous solution, confirming the successful generation of the active acylium-AlCl₄⁻ complex.

Step 2: Electrophilic Aromatic Substitution
  • Dilute 1-chloro-2-fluorobenzene (1.31 g, 10 mmol) in 10 mL of anhydrous DCM.

  • Add this solution dropwise to the active acylium mixture at 0 °C over 15 minutes.

  • Causality: Adding the deactivated halobenzene to the pre-formed acylium ion (rather than vice versa) maximizes the electrophile concentration and suppresses poly-acylation or isomerization side reactions.

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 to 4 hours.

  • IPC 2 (Chromatographic Validation): Monitor via TLC (10% EtOAc in Hexanes). The starting halobenzene (high Rf, UV active) will deplete, replaced by a highly polar, lower Rf spot corresponding to the Al-complexed ketone.

Step 3: Quenching and Workup
  • Carefully pour the reaction mixture into a beaker containing 30 g of crushed ice and 5 mL of concentrated HCl under vigorous stirring.

  • Causality: The ice absorbs the violent exotherm of AlCl₃ hydrolysis. The concentrated HCl is strictly required to prevent the precipitation of insoluble aluminum hydroxide [Al(OH)₃] gels, which cause severe emulsions and trap the product.

  • IPC 3 (Phase Validation): The mixture should resolve into two distinct, clear phases. If a white gel persists at the interface, add more HCl until it dissolves.

  • Separate the organic (DCM) layer. Extract the aqueous layer with additional DCM (2 × 15 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ (20 mL) to neutralize residual acid, followed by brine (20 mL).

  • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate pure 4-chloro-3-fluorophenyl cyclobutyl ketone [3].

FC_Workflow Start Preparation Dry glassware & N2 Step1 AlCl3 Suspension in anhydrous DCM (0 °C) Start->Step1 Step2 Acylium Generation Add Cyclobutanecarbonyl Chloride Step1->Step2 1.2 eq AlCl3 Step3 Electrophilic Attack Add 1-Chloro-2-fluorobenzene Step2->Step3 1.1 eq Acyl Chloride Step4 Maturation Warm to RT, stir 2-4h Step3->Step4 1.0 eq Substrate Step5 Quenching Ice / conc. HCl mixture Step4->Step5 TLC Validation Step6 Workup DCM extraction & NaHCO3 wash Step5->Step6 Break Al-complex Product Purified Product 4-Chloro-3-fluorophenyl cyclobutyl ketone Step6->Product Column Chromatography

Step-by-step experimental workflow for the Friedel-Crafts acylation process.

Analytical Validation Data

To confirm the structural integrity and regioselectivity of the purified 4-chloro-3-fluorophenyl cyclobutyl ketone, compare the isolated material against the following expected spectroscopic parameters [2].

Table 2: Expected Spectroscopic Signatures

Analytical MethodExpected Signals / Diagnostic Peaks
¹H NMR (CDCl₃) ~7.60–7.80 ppm (m, 3H, Ar-H, exhibiting distinct ¹⁹F-¹H coupling); ~3.95 ppm (quintet, 1H, cyclobutyl CH); ~2.00–2.50 ppm (m, 6H, cyclobutyl CH₂).
¹³C NMR (CDCl₃) ~198.5 ppm (C=O); ~158.0 ppm (d, C-F coupling); ~115–135 ppm (Ar-C); ~42.0 ppm (cyclobutyl CH); ~25.5 ppm, ~18.2 ppm (cyclobutyl CH₂).
FT-IR (ATR) ~1685 cm⁻¹ (strong, conjugated C=O stretch); ~1250 cm⁻¹ (C-F stretch); ~750 cm⁻¹ (C-Cl stretch).
LC-MS (ESI+) Base peak [M+H]⁺ expected at m/z 213.0, with a characteristic[M+2+H]⁺ isotope peak at m/z 215.0 (approximate 3:1 ratio confirming mono-chlorination).

References

Method

Application Notes and Protocols: 4-Chloro-3-fluorophenyl cyclobutyl ketone as a Versatile Intermediate for Active Pharmaceutical Ingredient (API) Synthesis

Abstract This technical guide provides detailed application notes and protocols for the synthesis and utilization of 4-Chloro-3-fluorophenyl cyclobutyl ketone, a key intermediate in the development of novel active pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides detailed application notes and protocols for the synthesis and utilization of 4-Chloro-3-fluorophenyl cyclobutyl ketone, a key intermediate in the development of novel active pharmaceutical ingredients (APIs). We detail its synthesis via a robust Friedel-Crafts acylation, outline its critical physicochemical properties, and present a protocol for its downstream functionalization, highlighting its versatility as a chemical scaffold. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this intermediate's unique structural features—a halogenated phenyl ring and a strained cyclobutane moiety—to access complex molecular architectures with potential therapeutic value.

The Strategic Importance of Halogenated Aryl Cyclobutyl Ketones in Medicinal Chemistry

The rational design of small-molecule drugs often relies on the use of molecular building blocks that confer advantageous pharmacological properties. 4-Chloro-3-fluorophenyl cyclobutyl ketone is one such building block, combining three structurally significant motifs: a fluorophenyl group, a chloro-substituent, and a cyclobutane ring.

The Role of the Fluorophenyl Moiety in Drug Design

The incorporation of fluorine into APIs is a well-established strategy in medicinal chemistry.[1] Due to its high electronegativity and small size, fluorine can profoundly influence a molecule's properties by altering its acidity/basicity, dipole moment, and metabolic stability.[2] Specifically, the C-F bond is significantly stronger than a C-H bond, which can block metabolic oxidation at that position, thereby increasing the drug's half-life.[1] Furthermore, fluorine substitution can enhance binding affinity to target proteins through favorable electrostatic interactions.[2]

The Cyclobutane Scaffold: A Bioisostere with Favorable Properties

1,3-difunctionalized cyclobutanes are increasingly recognized as valuable scaffolds in drug discovery.[3] The strained four-membered ring imparts a rigid, three-dimensional geometry that can be advantageous for fitting into specific protein binding pockets. This rigidity contrasts with more flexible alkyl chains, potentially leading to higher potency and selectivity. Cyclobutane rings can serve as bioisosteres for other groups, offering a unique spatial arrangement of substituents that can be explored to optimize drug-receptor interactions.[3]

4-Chloro-3-fluorophenyl cyclobutyl ketone: A Key Building Block

This intermediate combines the metabolic stability and binding advantages of the fluoro- and chloro-substituted phenyl ring with the conformational rigidity of the cyclobutyl group. The ketone functionality serves as a versatile chemical handle, allowing for a wide array of subsequent chemical transformations, including reduction to alcohols, conversion to amines, or participation in carbon-carbon bond-forming reactions.[4][5] This makes it an ideal starting point for the synthesis of diverse libraries of compounds for drug screening.

Physicochemical Properties and Characterization

Accurate characterization of the intermediate is crucial for its use in subsequent synthetic steps. The key properties are summarized below.

PropertyValueSource
Chemical Name (4-Chloro-3-fluorophenyl)(cyclobutyl)methanone-
CAS Number Not explicitly assigned; structure-based-
Molecular Formula C₁₁H₁₀ClFO[6]
Molecular Weight 212.65 g/mol [6][7]
Appearance Expected to be an off-white solid or oil[8]
Solubility Soluble in common organic solvents (DCM, Ether, THF)-

Analytical methods for confirmation include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR to confirm the presence of aromatic and cyclobutyl protons, and ¹⁹F NMR to verify the fluorine substitution.

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a monochlorinated compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the ketone group.

Synthesis of 4-Chloro-3-fluorophenyl cyclobutyl ketone

The most direct and industrially scalable method for preparing aryl ketones is the Friedel-Crafts acylation.[9] This reaction involves the electrophilic substitution of an aromatic proton with an acyl group, typically from an acyl chloride, using a strong Lewis acid catalyst.[10]

Underlying Principle: The Friedel-Crafts Acylation

The reaction proceeds via the formation of a highly electrophilic acylium ion, generated from the interaction of the acyl chloride with the Lewis acid catalyst (e.g., aluminum chloride, AlCl₃). This acylium ion is then attacked by the electron-rich aromatic ring (1-chloro-2-fluorobenzene) to form the aryl ketone.

Diagram: Mechanism of the Friedel-Crafts Acylation

G RCOCl Cyclobutanecarbonyl Chloride Acylium [R-C≡O]⁺ Acylium Ion (Electrophile) RCOCl->Acylium + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AlCl4 [AlCl₄]⁻ Arene 1-Chloro-2-fluorobenzene (Nucleophile) Sigma Sigma Complex (Carbocation Intermediate) Arene->Sigma + Acylium Ion Product 4-Chloro-3-fluorophenyl cyclobutyl ketone Sigma->Product - H⁺ HCl HCl Product->HCl + [AlCl₄]⁻ (catalyst regeneration)

Caption: Mechanism of the Lewis acid-catalyzed Friedel-Crafts acylation.

Protocol 1: Synthesis of Cyclobutanecarbonyl Chloride (Acylating Agent)

Rationale: The acylating agent, cyclobutanecarbonyl chloride, is not always commercially available and can be readily prepared from cyclobutanecarboxylic acid. Thionyl chloride (SOCl₂) is an effective and common reagent for this transformation.[11]

Materials:

  • Cyclobutanecarboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.2 eq)

  • Dimethylformamide (DMF) (catalytic amount, ~1-2 drops)

  • Anhydrous dichloromethane (DCM) as solvent

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a drying tube (filled with CaCl₂). The entire apparatus should be flame-dried or oven-dried before use.

  • Charge the flask with cyclobutanecarboxylic acid and anhydrous DCM.

  • Add a catalytic amount of DMF to the stirred solution.

  • Slowly add thionyl chloride dropwise to the mixture at room temperature. The addition is exothermic, and gas evolution (SO₂ and HCl) will be observed. This step must be performed in a well-ventilated fume hood.[12]

  • After the addition is complete, heat the reaction mixture to reflux (approx. 40°C) for 2-3 hours, or until gas evolution ceases.

  • Monitor the reaction by taking a small aliquot, quenching it with methanol, and analyzing by TLC or GC-MS to confirm the disappearance of the starting carboxylic acid.

  • Once complete, allow the mixture to cool to room temperature.

  • Carefully remove the solvent and excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude cyclobutanecarbonyl chloride is often used directly in the next step without further purification. If required, it can be purified by vacuum distillation.[11]

Safety: Thionyl chloride is highly corrosive and reacts violently with water. Handle with extreme care using appropriate PPE, including gloves, safety goggles, and a lab coat, within a fume hood.[13]

Protocol 2: Friedel-Crafts Acylation to Yield the Target Ketone

Rationale: This protocol uses the prepared cyclobutanecarbonyl chloride to acylate 1-chloro-2-fluorobenzene. Anhydrous aluminum chloride (AlCl₃) is a powerful Lewis acid catalyst for this reaction.[9][14]

Materials:

  • Anhydrous aluminum chloride (AlCl₃) (1.1 eq)

  • 1-Chloro-2-fluorobenzene (1.0 eq)

  • Cyclobutanecarbonyl chloride (from Protocol 1) (1.05 eq)

  • Anhydrous dichloromethane (DCM) or nitrobenzene as solvent[9]

  • Crushed ice and concentrated HCl for work-up

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, suspend anhydrous AlCl₃ in the chosen anhydrous solvent under a nitrogen atmosphere.

  • Cool the suspension to 0°C using an ice bath.

  • Add the 1-chloro-2-fluorobenzene to the stirred suspension.

  • Add the cyclobutanecarbonyl chloride dropwise from the addition funnel over 30-45 minutes, maintaining the temperature below 5°C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[9] This step is highly exothermic and releases HCl gas; perform in a fume hood with vigorous stirring.

  • Stir until all the aluminum salts have dissolved. Transfer the mixture to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (caution: CO₂ evolution) and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude ketone by vacuum distillation or column chromatography on silica gel.

Application in API Synthesis: Downstream Functionalization

The true value of 4-Chloro-3-fluorophenyl cyclobutyl ketone lies in the reactivity of its ketone group, which opens a gateway to a variety of functional groups common in APIs.

Rationale: The Ketone as a Versatile Chemical Handle

The carbonyl group can be targeted by a vast range of nucleophilic and reducing agents. A common and synthetically useful transformation is the reduction of the ketone to a secondary alcohol. This introduces a new chiral center and a hydroxyl group that can be further functionalized, for example, through etherification, esterification, or substitution reactions.

Diagram: Synthetic Workflow from Intermediate to a Hypothetical API Precursor

G Start 1-Chloro-2-fluorobenzene + Cyclobutanecarbonyl Chloride Intermediate 4-Chloro-3-fluorophenyl cyclobutyl ketone Start->Intermediate Protocol 2: Friedel-Crafts Acylation Alcohol (4-Chloro-3-fluorophenyl) (cyclobutyl)methanol (Chiral Alcohol) Intermediate->Alcohol Protocol 3: Ketone Reduction Amine N-Substituted Amine (Hypothetical API Precursor) Alcohol->Amine Further Functionalization (e.g., Mitsunobu, SN2)

Caption: Workflow illustrating the use of the ketone intermediate.

Protocol 3: Reduction to a Secondary Alcohol

Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for converting ketones to alcohols without affecting the aromatic halides. The reaction is typically high-yielding and operationally simple.

Materials:

  • 4-Chloro-3-fluorophenyl cyclobutyl ketone (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.0 eq)

  • Methanol (MeOH) as solvent

  • 1M HCl for work-up

Procedure:

  • Dissolve the ketone intermediate in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride in small portions. Hydrogen gas evolution will occur; ensure adequate ventilation.

  • After the addition is complete, stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC until the starting ketone is fully consumed.

  • Carefully quench the reaction by slowly adding 1M HCl dropwise at 0°C until the bubbling ceases and the solution is slightly acidic.

  • Remove the methanol under reduced pressure.

  • Add water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent to yield the crude alcohol, which can be purified by column chromatography if necessary.

Safety, Handling, and Storage

Working with the reagents and products described requires strict adherence to safety protocols.

  • Hazard Identification:

    • Thionyl Chloride & Aluminum Chloride: Highly corrosive and moisture-sensitive. React violently with water, releasing toxic gases (HCl, SO₂).[13]

    • Hydrochloric Acid: A strong, corrosive acid. Vapors are toxic and can cause severe respiratory damage.[15][16]

    • Organic Solvents (DCM, Ether): Volatile and flammable. DCM is a suspected carcinogen.

  • Personal Protective Equipment (PPE): Always wear nitrile or neoprene gloves, chemical splash goggles, and a flame-resistant lab coat.[17] All operations involving volatile or corrosive reagents must be performed inside a certified chemical fume hood.[18]

  • Storage and Handling:

    • Store all moisture-sensitive reagents (AlCl₃, SOCl₂) under an inert atmosphere in a cool, dry place away from water.[13]

    • Acid chlorides should be stored in corrosion-resistant containers.[13]

    • Store hydrochloric acid in a designated, well-ventilated acid cabinet, away from bases and combustible materials.[16][18]

  • Spill and Emergency Procedures:

    • Acid Spills: Neutralize small spills with a suitable agent like sodium bicarbonate. For larger spills, evacuate the area and contact emergency personnel.

    • Skin/Eye Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[18] An emergency eyewash and shower must be readily accessible.

Conclusion

4-Chloro-3-fluorophenyl cyclobutyl ketone is a high-value intermediate for pharmaceutical synthesis, offering a unique combination of structural motifs that are desirable in modern drug design. The synthetic protocols provided herein, centered around a reliable Friedel-Crafts acylation, are robust and scalable. The demonstrated downstream conversion to a secondary alcohol underscores the ketone's versatility as a platform for accessing more complex, chiral molecules. By following the detailed procedures and adhering to the stringent safety guidelines, researchers can effectively synthesize and utilize this powerful building block in their drug discovery and development programs.

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  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/11/167]
  • Formal γ-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37158498/]
  • Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10276063/]
  • Advances in Fluorination Chemistry for API Synthesis. Pharmaceutical Technology. [URL: https://www.pharmtech.
  • Fluorination Remains Key Challenge in API Synthesis. Pharmaceutical Technology. [URL: https://www.pharmtech.com/view/fluorination-remains-key-challenge-api-synthesis]

Sources

Application

Application Note: Catalytic Strategies for the Preparation of 4-Chloro-3-fluorophenyl Cyclobutyl Ketone

Introduction and Application Context The compound 4-Chloro-3-fluorophenyl cyclobutyl ketone (CAS: 898790-85-7) is a highly valuable building block in modern medicinal chemistry[]. Aryl cyclobutyl ketones are increasingly...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Application Context

The compound 4-Chloro-3-fluorophenyl cyclobutyl ketone (CAS: 898790-85-7) is a highly valuable building block in modern medicinal chemistry[]. Aryl cyclobutyl ketones are increasingly utilized as precursors for the synthesis of cis-1,3-difunctionalized cyclobutanes via UV-promoted Norrish-Yang cyclization, which generates bicyclo[1.1.1]pentan-2-ol intermediates that subsequently undergo palladium-catalyzed C–C cleavage[2]. These rigid, sp³-rich cyclobutane scaffolds are highly sought after in drug discovery to improve the pharmacokinetic profiles of small-molecule inhibitors.

Synthesizing this specific halogenated ketone requires precise control over regioselectivity. The presence of both a chlorine and a fluorine atom on the aromatic ring creates competing directing effects, rendering traditional synthetic routes ineffective. This application note details two field-proven, highly regioselective catalytic methodologies for its preparation: the Grignard-Weinreb Amide Addition and the Palladium-Catalyzed Cross-Coupling .

Mechanistic Rationale: Overcoming Regioselectivity Challenges

A standard approach to synthesizing aryl ketones is the Friedel-Crafts acylation of a substituted benzene (e.g., 1-chloro-2-fluorobenzene) with cyclobutanecarbonyl chloride, catalyzed by a Lewis acid (e.g., AlCl3​ ). However, in the case of 1-chloro-2-fluorobenzene, the fluorine atom is a stronger resonance-donating ortho/para director than chlorine. Consequently, electrophilic aromatic substitution predominantly occurs para to the fluorine atom, yielding the undesired 3-chloro-4-fluorophenyl isomer.

To achieve absolute regiocontrol, the carbon-carbon bond formation must be directed by pre-functionalized starting materials.

1. The Grignard-Weinreb Amide Route: By starting with 4-chloro-3-fluorobromobenzene, the regiochemistry is locked. The addition of catalytic iodine ( I2​ ) chemically etches the passivating magnesium oxide layer on the magnesium turnings, exposing the highly reactive zero-valent magnesium surface to form. When this Grignard reagent reacts with N-methoxy-N-methylcyclobutanecarboxamide (a Weinreb amide), the N-methoxy oxygen and the carbonyl oxygen coordinate with the magnesium ion. This bidentate chelation forms a stable five-membered tetrahedral intermediate that will not collapse into the reactive ketone until quenched with aqueous acid, thereby completely preventing the over-addition of the Grignard reagent to form a tertiary alcohol[3].

2. The Palladium-Catalyzed Suzuki-Miyaura Route: Alternatively, the cross-coupling of 4-chloro-3-fluorophenylboronic acid with cyclobutanecarbonyl chloride using a Pd(0) catalyst offers a mild, scale-friendly approach. The catalytic cycle involves the oxidative addition of the acyl chloride to Pd(0) , followed by transmetalation with the arylboronic acid (facilitated by a non-nucleophilic base like Cs2​CO3​ ), and subsequent reductive elimination to yield the target ketone.

Reaction Pathway Visualization

Workflow cluster_0 Route A: Grignard-Weinreb Amide Addition cluster_1 Route B: Palladium-Catalyzed Cross-Coupling SM1 4-Chloro-3-fluorobromobenzene Mg Mg turnings, I2 (Cat) THF, Reflux SM1->Mg Grignard 4-Chloro-3-fluorophenylmagnesium bromide (CAS: 170793-00-7) Mg->Grignard Weinreb N-methoxy-N-methylcyclobutanecarboxamide 0°C to RT Grignard->Weinreb Target 4-Chloro-3-fluorophenyl cyclobutyl ketone (CAS: 898790-85-7) Weinreb->Target SM2 4-Chloro-3-fluorophenylboronic acid Cat Pd(PPh3)4 (Cat), Cs2CO3 Toluene, 80°C SM2->Cat AcylCl Cyclobutanecarbonyl chloride AcylCl->Cat Cat->Target

Catalytic pathways for the regioselective synthesis of 4-Chloro-3-fluorophenyl cyclobutyl ketone.

Experimental Protocols

Protocol A: Grignard Addition to Weinreb Amide (Preferred for High Purity)

This protocol relies on the generation of the organomagnesium species[4] and its controlled addition to the Weinreb amide[3].

Reagents:

  • 4-Chloro-3-fluorobromobenzene (1.0 equiv, 10.0 mmol)

  • Magnesium turnings (1.2 equiv, 12.0 mmol)

  • Iodine ( I2​ ) (0.01 equiv)

  • N-methoxy-N-methylcyclobutanecarboxamide (0.95 equiv, 9.5 mmol)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Grignard Initiation: In a flame-dried, argon-purged round-bottom flask, add magnesium turnings and a single crystal of iodine. Heat gently with a heat gun until iodine vaporizes, activating the magnesium surface.

  • Grignard Formation: Add 5 mL of anhydrous THF. Dissolve 4-chloro-3-fluorobromobenzene in 15 mL of anhydrous THF. Add 1-2 mL of this solution to the Mg turnings. Wait for the reaction to initiate (indicated by a localized temperature spike and loss of iodine color). Once initiated, add the remaining aryl bromide solution dropwise over 30 minutes to maintain a gentle reflux.

  • Maturation: Reflux the mixture for an additional 1 hour to ensure complete consumption of the aryl bromide, yielding a ~0.5 M solution of 4-chloro-3-fluorophenylmagnesium bromide.

  • Weinreb Amide Coupling: In a separate flame-dried flask, dissolve the Weinreb amide in 10 mL of anhydrous THF and cool to 0 °C using an ice bath.

  • Addition: Transfer the Grignard reagent dropwise to the Weinreb amide solution via a cannula over 20 minutes.

  • Reaction & Validation: Allow the reaction to warm to room temperature and stir for 3 hours. Monitor via TLC (Hexanes/EtOAc 8:2). The reaction is self-validating when the Weinreb amide spot disappears, indicating complete conversion to the stable tetrahedral chelate.

  • Quench & Workup: Cool the mixture to 0 °C and carefully quench with 1M HCl (20 mL) to break the chelate. Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography to afford the pure ketone.

Protocol B: Palladium-Catalyzed Cross-Coupling (Preferred for Scale-up)

This protocol utilizes a mild Pd(0) catalytic cycle, avoiding the exothermic and moisture-sensitive Grignard formation.

Reagents:

  • 4-Chloro-3-fluorophenylboronic acid (1.0 equiv, 10.0 mmol)

  • Cyclobutanecarbonyl chloride (1.2 equiv, 12.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [ Pd(PPh3​)4​ ] (0.05 equiv, 0.5 mmol)

  • Cesium Carbonate ( Cs2​CO3​ ) (2.0 equiv, 20.0 mmol)

  • Anhydrous Toluene

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge 4-chloro-3-fluorophenylboronic acid, Cs2​CO3​ , and Pd(PPh3​)4​ .

  • Inert Atmosphere: Evacuate and backfill the flask with Argon three times to ensure a strictly oxygen-free environment, preventing catalyst degradation.

  • Solvent & Reagent Addition: Inject 30 mL of anhydrous, degassed toluene. Subsequently, add cyclobutanecarbonyl chloride dropwise via syringe.

  • Heating: Seal the flask and heat the reaction mixture to 80 °C in an oil bath for 14 hours.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad with copious amounts of Ethyl Acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the target ketone.

Quantitative Data & Method Comparison

The following table summarizes the operational metrics of both catalytic workflows, allowing researchers to select the optimal route based on their specific laboratory constraints and scale requirements.

ParameterRoute A: Grignard-Weinreb AmideRoute B: Pd-Catalyzed Cross-Coupling
Primary Catalyst/Initiator Iodine ( I2​ ) / Magnesium surface Pd(PPh3​)4​ (5 mol%)
Regioselectivity Absolute (Pre-defined by aryl bromide)Absolute (Pre-defined by boronic acid)
Typical Isolated Yield 80 - 88%70 - 78%
Reaction Time 4 - 6 hours12 - 16 hours
Moisture Sensitivity Extremely High (Requires rigorous anhydrous conditions)Moderate (Tolerates trace moisture, but requires Argon)
Scalability Moderate (Exothermic Grignard formation limits batch size)High (Mild heating, robust functional group tolerance)
Cost Efficiency High (Inexpensive Mg and standard reagents)Moderate (Higher cost of Palladium catalyst and boronic acid)

References

  • Chen, Y., et al. (2019). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. PubMed Central (NIH). Retrieved from:[Link]

  • Venkatraman, S., et al. (2009). Toward the Back-Up of Boceprevir (SCH 503034): Discovery of New Extended P4-Capped Ketoamide Inhibitors of Hepatitis C Virus NS3 Serine Protease with Improved Potency and Pharmacokinetic Profiles. Journal of Medicinal Chemistry, ACS Publications. Retrieved from:[Link]

  • Chemsrc. 4-chloro-3-fluorophenylmagnesium bromide | CAS#:170793-00-7. Retrieved from:[Link]

Sources

Method

Application Note: Reagents and Protocols for the Reduction of 4-Chloro-3-fluorophenyl cyclobutyl ketone

Introduction and Substrate Rationale 4-Chloro-3-fluorophenyl cyclobutyl ketone (CAS: 898790-85-7) is a highly valuable synthetic intermediate in modern drug development [1]. The cyclobutane ring serves as a robust bioiso...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Substrate Rationale

4-Chloro-3-fluorophenyl cyclobutyl ketone (CAS: 898790-85-7) is a highly valuable synthetic intermediate in modern drug development [1]. The cyclobutane ring serves as a robust bioisostere for gem-dimethyl groups, offering improved pharmacokinetic profiles, while the dihalogenated aryl system enhances metabolic stability and target binding affinity.

The reduction of this ketone yields 1-(4-chloro-3-fluorophenyl)-1-cyclobutylmethanol , a secondary alcohol that frequently serves as a critical chiral center in Active Pharmaceutical Ingredients (APIs). Because the target molecule contains both a strained four-membered ring and reactive aryl halides, selecting the appropriate reducing agent is paramount to achieving high chemoselectivity and avoiding unwanted side reactions.

Mechanistic Insights and Reagent Selection

When reducing halogenated aryl cyclobutyl ketones, the chemist must balance reactivity with functional group tolerance. The cyclobutyl ring possesses significant ring strain (~26 kcal/mol), making it susceptible to ring-opening fragmentation under single-electron transfer (SET) conditions (e.g., Samarium diiodide) [2]. Furthermore, the aryl chloride is prone to hydrodehalogenation if overly aggressive hydride sources or palladium-catalyzed hydrogenations are employed.

  • Sodium Borohydride (NaBH₄): The gold standard for racemic reduction. NaBH₄ in protic solvents (methanol or ethanol) provides a mild, completely chemoselective hydride transfer [3]. It cleanly reduces the carbonyl to the secondary alcohol without affecting the aryl halides or inducing cyclobutane fragmentation.

  • Lithium Aluminum Hydride (LiAlH₄): While highly effective, LiAlH₄ is generally avoided for this specific substrate in late-stage development. Its extreme reactivity requires strictly anhydrous conditions, poses significant safety risks at scale, and carries a measurable risk of hydrodehalogenation of the aryl chloride under refluxing conditions.

  • Noyori Asymmetric Transfer Hydrogenation (ATH): For the synthesis of enantiopure (R)- or (S)-alcohols, Ruthenium-catalyzed ATH utilizing chiral ligands (e.g., RuCl(p-cymene)[(R,R)-TsDPEN]) is the preferred method [4]. Unlike the Corey-Bakshi-Shibata (CBS) reduction, which requires hazardous and moisture-sensitive borane gas, ATH utilizes a benign formic acid/triethylamine azeotrope as the hydride source. The reaction proceeds via a highly organized six-membered transition state, ensuring excellent enantiomeric excess (ee >95%) and perfect atom economy.

Quantitative Reagent Comparison

The following table summarizes the performance metrics of various reducing agents applied to halogenated aryl cyclobutyl ketones.

Reagent SystemTarget ProductTypical YieldChemoselectivityScalability / Safety Profile
NaBH₄ / MeOH Racemic Alcohol>95%Excellent (No dehalogenation)High / Safe at process scale
LiAlH₄ / THF Racemic Alcohol85–90%Moderate (Risk of dehalogenation)Low / Pyrophoric hazard
Ru-TsDPEN / HCO₂H-Et₃N Chiral Alcohol (>95% ee)>90%ExcellentHigh / Atom-economical
CBS Catalyst / BH₃·THF Chiral Alcohol (>90% ee)80–85%GoodModerate / Toxic reagents

Experimental Workflows and Protocols

Protocol A: Racemic Reduction using Sodium Borohydride

Self-Validating Step: The controlled evolution of hydrogen gas upon the addition of NaBH₄ to the methanolic solution serves as an immediate visual indicator of reagent activity and solvent protolysis.

  • Preparation: Dissolve 4-Chloro-3-fluorophenyl cyclobutyl ketone (1.0 equiv, 10 mmol) in anhydrous methanol (0.2 M) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Chill the solution to 0 °C using an ice-water bath to control the exothermic hydride transfer.

  • Addition: Add NaBH₄ (1.2 equiv, 12 mmol) portion-wise over 15 minutes. Caution: Rapid addition will cause excessive effervescence and potential loss of yield.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. Monitor completion via TLC (Hexanes:EtOAc 4:1) or LC-MS.

  • Quenching: Carefully quench the reaction by adding saturated aqueous NH₄Cl (10 mL) dropwise to neutralize excess borohydride.

  • Extraction: Evaporate the methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the pure racemic secondary alcohol.

Protocol B: Enantioselective Reduction via Noyori ATH

Self-Validating Step: The color change of the Ru-catalyst from dark red/brown to lighter orange upon the formation of the active Ru-hydride species confirms successful catalytic initiation.

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the ketone (1.0 equiv, 10 mmol) in anhydrous dichloromethane (0.5 M).

  • Catalyst Addition: Add the chiral catalyst, RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 mol%), to the solution.

  • Hydride Source: Add a pre-mixed azeotropic solution of Formic Acid / Triethylamine (5:2 ratio, 3.0 equiv of formate).

  • Reaction: Stir the mixture at 30 °C for 12–16 hours. The reaction is driven to completion by the irreversible release of CO₂ gas.

  • Workup: Dilute the mixture with water and extract with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry over MgSO₄, concentrate, and purify via flash chromatography. Determine the enantiomeric excess via Chiral HPLC (e.g., Chiralcel OD-H column).

Visualizations

ReductionWorkflow Substrate 4-Chloro-3-fluorophenyl cyclobutyl ketone Racemic Racemic Reduction NaBH4 / MeOH Substrate->Racemic Achiral Pathway Chiral Asymmetric Reduction Ru-TsDPEN / HCO2H-Et3N Substrate->Chiral Chiral Pathway ProdRac Racemic Alcohol (Standard API Screening) Racemic->ProdRac >95% Yield ProdChiral Chiral (R) or (S) Alcohol (Enantiopure Drug Target) Chiral->ProdChiral >95% ee

Caption: Decision matrix for the racemic and asymmetric reduction of aryl cyclobutyl ketones.

ATHCycle Cat Active Catalyst [Ru-Amide] Hydride Ru-Hydride Species [Ru-H] Cat->Hydride Formate Addition & Decarboxylation TS 6-Membered Transition State (Ketone Coordination) Hydride->TS Substrate Binding (Face Selective) Product Chiral Secondary Alcohol Product Release TS->Product Concerted H+/H- Transfer Product->Cat Catalyst Regeneration Regen Formic Acid / Triethylamine (CO2 Release) Regen->Cat Hydride Source

Caption: Mechanism of Ru-catalyzed Asymmetric Transfer Hydrogenation for chiral alcohol synthesis.

References

  • DOKUMEN.PUB. "Organic Synthesis Using Samarium Diiodide: A Practical Guide." Functional Group Transformations Using SmI2 (Discusses the fragmentation risks of cyclobutyl ketones under SET conditions). Available at: [Link][1]

  • The Journal of Organic Chemistry. "Cyclopropyl Containing Fatty Acids as Mechanistic Probes for Cytochromes P450." (Validates the high efficiency and chemoselectivity of sodium borohydride reduction on strained cyclic ketones). Available at: [Link][2]

  • Organic Letters. "Pd-Catalyzed Atroposelective C–H Acyloxylation Enabling Access to an Axially Chiral Biaryl Phenol Organocatalyst." (Highlights the synthetic utility of asymmetric reduction strategies for cyclobutyl ketones). Available at: [Link][3]

Sources

Application

Application Note: High-Performance Chromatographic Purification of 4-Chloro-3-fluorophenyl cyclobutyl ketone

Abstract 4-Chloro-3-fluorophenyl cyclobutyl ketone is a pivotal intermediate in the synthesis of various high-value active pharmaceutical ingredients (APIs). Achieving high purity (>99.5%) of this intermediate is critica...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

4-Chloro-3-fluorophenyl cyclobutyl ketone is a pivotal intermediate in the synthesis of various high-value active pharmaceutical ingredients (APIs). Achieving high purity (>99.5%) of this intermediate is critical for ensuring the efficacy, safety, and stability of the final drug product. This application note provides a comprehensive guide to the chromatographic purification of this ketone, detailing robust protocols for Normal-Phase HPLC (NP-HPLC), Reversed-Phase HPLC (RP-HPLC), and Supercritical Fluid Chromatography (SFC). We offer expert insights into method development, explaining the causality behind the selection of stationary and mobile phases, and present comparative data to guide researchers in choosing the optimal strategy based on scale, required purity, and available resources.

Introduction and Compound Profile

The purification of pharmaceutical intermediates presents a significant challenge, directly impacting process yield and the impurity profile of the final API. 4-Chloro-3-fluorophenyl cyclobutyl ketone, a halogenated aromatic ketone, possesses moderate polarity and is typically synthesized via multi-step reactions which can introduce structurally similar impurities.[1] Effective purification requires chromatographic techniques that can resolve the target compound from starting materials, by-products, and isomers.

Physicochemical Properties (Estimated based on analogs[2][3][4]):

  • Appearance: Clear, colorless to pale yellow oil

  • Molecular Formula: C₁₁H₁₀ClFO

  • Molecular Weight: 212.65 g/mol

  • Polarity: Moderately polar, soluble in common organic solvents like acetonitrile, methanol, ethyl acetate, and hexane.

  • Chromatophoric Nature: Contains a substituted benzene ring, making it strongly UV-active and ideal for UV-based detection in chromatography.[5]

The presence of both chloro- and fluoro- substituents creates unique electronic properties that can be exploited for selective chromatographic separation, particularly with specialized stationary phases.

Achiral Purification Strategies

The primary goal is the removal of process-related impurities. We present three orthogonal chromatographic techniques, each with distinct advantages.

Normal-Phase High-Performance Liquid Chromatography (NP-HPLC)

Principle & Rationale: NP-HPLC is a foundational technique for purifying compounds of moderate polarity that are highly soluble in non-polar organic solvents. It utilizes a polar stationary phase (typically silica) and a non-polar mobile phase. The separation mechanism is based on adsorption, where more polar compounds are retained longer on the silica surface. For 4-Chloro-3-fluorophenyl cyclobutyl ketone, this method is highly effective at removing less polar impurities (e.g., residual starting materials) and some more polar by-products.

Experimental Protocol: NP-HPLC Purification

  • Sample Preparation: Dissolve the crude ketone in a minimal amount of the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) or a stronger solvent like dichloromethane if necessary, to a concentration of 50-100 mg/mL for preparative runs. Filter through a 0.45 µm PTFE syringe filter.

  • Instrumentation & Column:

    • System: Preparative HPLC system.[5]

    • Column: Silica Gel, 5 µm, 250 x 20 mm I.D.

    • Detector: UV/Vis at 235 nm.

  • Chromatographic Conditions:

    • Mobile Phase A: Hexane

    • Mobile Phase B: Ethyl Acetate (or Acetone)

    • Flow Rate: 18 mL/min

    • Gradient: Isocratic elution with 85:15 (v/v) Hexane:Ethyl Acetate. Adjust the ratio based on analytical scouting runs to achieve optimal resolution (Rs > 1.5) between the target peak and major impurities.

  • Fraction Collection: Collect fractions based on the UV detector signal, focusing on the main peak.

  • Post-Purification Analysis: Analyze collected fractions using analytical HPLC to confirm purity. Pool fractions meeting the purity specification (>99.5%) and evaporate the solvent under reduced pressure.

Data Presentation: NP-HPLC Performance

Parameter Analytical Scale (4.6 mm I.D.) Preparative Scale (20 mm I.D.)
Column Silica, 250x4.6 mm, 5 µm Silica, 250x20 mm, 5 µm
Mobile Phase 85:15 Hexane:EtOAc 85:15 Hexane:EtOAc
Flow Rate 1.0 mL/min 18 mL/min[5]
Est. Retention Time ~7.5 min ~7.5 min
Sample Loading 1-5 mg 100-200 mg per injection

| Productivity | N/A | ~1.0 g/hour (with stacked injections)[5] |

Workflow for NP-HPLC Purification

NP_HPLC_Workflow cluster_prep Sample Preparation cluster_chrom Chromatography cluster_post Post-Processing sp1 Dissolve Crude Product sp2 Filter (0.45 µm PTFE) sp1->sp2 ch1 Inject onto Prep NP-HPLC sp2->ch1 ch2 Isocratic Elution (Hexane/EtOAc) ch1->ch2 ch3 UV Detection (235 nm) ch2->ch3 ch4 Peak-Based Fraction Collection ch3->ch4 pp1 Analyze Fractions (Analytical HPLC) ch4->pp1 pp2 Pool Pure Fractions (>99.5%) pp1->pp2 pp3 Solvent Evaporation pp2->pp3 pp4 Final Product pp3->pp4

Caption: Workflow for Normal-Phase HPLC Purification.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle & Rationale: RP-HPLC, which uses a non-polar stationary phase (like C18) and a polar mobile phase (like acetonitrile/water), is the workhorse of the pharmaceutical industry for purity analysis and purification.[6] For 4-Chloro-3-fluorophenyl cyclobutyl ketone, RP-HPLC is excellent for removing polar impurities that may not separate well under normal-phase conditions. Furthermore, specialized fluorinated stationary phases, such as pentafluorophenyl (PFP), can offer unique selectivity for halogenated compounds through dipole-dipole and π-π interactions, which are not available on standard C18 columns.[7]

Experimental Protocol: RP-HPLC Purification

  • Sample Preparation: Dissolve the crude or partially purified ketone in the mobile phase (e.g., 50:50 Acetonitrile:Water) to a concentration of 10-20 mg/mL. Filter through a 0.45 µm nylon or PVDF syringe filter.

  • Instrumentation & Column:

    • System: Preparative HPLC system.

    • Columns:

      • Standard: C18, 5 µm, 250 x 20 mm I.D.

      • Alternative Selectivity: Pentafluorophenyl (PFP), 5 µm, 250 x 20 mm I.D.

    • Detector: UV/Vis at 235 nm.

  • Chromatographic Conditions:

    • Mobile Phase A: Deionized Water (with optional 0.1% TFA or Formic Acid)

    • Mobile Phase B: Acetonitrile (ACN)

    • Flow Rate: 18 mL/min

    • Gradient: Start with 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Fraction Collection & Post-Processing: Follow steps 4 and 5 from the NP-HPLC protocol. For aqueous fractions, lyophilization or liquid-liquid extraction may be required to isolate the product.

Data Presentation: Comparison of RP-HPLC Stationary Phases

Parameter C18 Column PFP Column
Primary Interaction Hydrophobic Hydrophobic, π-π, Dipole-Dipole[7]
Selectivity for Halogens Moderate High
Est. Retention Time ~10.2 min ~11.5 min (often increased retention)
Resolution (Rs) for Isomers Good Potentially Excellent

| Recommendation | Good for general purpose purification. | Highly recommended for resolving closely related halogenated impurities. |

Supercritical Fluid Chromatography (SFC)

Principle & Rationale: SFC is a powerful purification technique that uses supercritical CO₂ as the primary mobile phase, often with a small amount of organic co-solvent (modifier) like methanol.[8][9] It is considered a "green" technology due to significantly reduced organic solvent consumption. For fluorinated compounds, SFC offers distinct advantages. The high diffusivity and low viscosity of supercritical CO₂ allow for faster separations and higher efficiency compared to HPLC.[10][11] Fluorinated stationary phases can exhibit enhanced retention and unique selectivity in SFC, making it an ideal choice for purifying 4-Chloro-3-fluorophenyl cyclobutyl ketone.[8]

Experimental Protocol: Preparative SFC Purification

  • Sample Preparation: Dissolve the crude ketone in methanol to a concentration of 50-100 mg/mL. Ensure complete solubility.

  • Instrumentation & Column:

    • System: Preparative SFC system.

    • Column: Diol or a specialized fluorinated phase, 5 µm, 250 x 21.2 mm I.D.

    • Detector: UV/Vis at 235 nm and/or Mass Spectrometer (MS).

  • Chromatographic Conditions:

    • Mobile Phase A: Supercritical CO₂

    • Mobile Phase B (Modifier): Methanol

    • Flow Rate: 70 g/min

    • Gradient: Isocratic elution with 15% Methanol.

    • Back Pressure: 120 bar

    • Temperature: 40 °C

  • Fraction Collection: Fractions are collected post-back pressure regulator in vessels containing a small amount of solvent or empty vials, where CO₂ evaporates, leaving the purified compound in the modifier.

  • Post-Purification: Evaporate the methanol to yield the final product.

Comparison of Purification Technologies

Tech_Comparison node_hplc HPLC (NP & RP) Pros: - High Resolution - Widely Available - Established Methods Cons: - High Solvent Consumption - Long Run Times - Aqueous Waste Stream (RP) node_sfc SFC Pros: - Fast (3-5x HPLC) - Green (90% less solvent) - Easy Product Recovery - Ideal for Fluorinated Compounds Cons: - Higher Initial Cost - Requires Specialized Equipment node_compound 4-Chloro-3-fluorophenyl cyclobutyl ketone node_compound->node_hplc Standard Approach node_compound->node_sfc Modern, Efficient Approach

Caption: Comparison of HPLC and SFC for purification.

Chiral Purification Considerations

While 4-Chloro-3-fluorophenyl cyclobutyl ketone is an achiral molecule, it is often a precursor to chiral APIs. During synthesis, chiral impurities may be introduced, or subsequent synthetic steps may create a chiral center. In such cases, developing a chiral separation method is crucial. Chiral SFC is the industry standard for this task due to its speed and efficiency.[9][10]

Screening Protocol for Chiral Impurities: A rapid screening on an analytical SFC system using a set of polysaccharide-based chiral stationary phases (CSPs) is recommended.

  • Columns: Columns based on amylose and cellulose derivatives (e.g., Chiralpak IA, IB, IC, etc.).

  • Mobile Phase: CO₂ with a methanol/ethanol co-solvent screen. This screening can quickly identify conditions to separate any potential chiral impurities from the main achiral peak.

Summary and Recommendations

The optimal purification strategy for 4-Chloro-3-fluorophenyl cyclobutyl ketone depends on the specific requirements of the project.

TechniquePrimary ApplicationKey AdvantagesKey Disadvantages
NP-HPLC Removal of non-polar impurities; large-scale purification.Low cost, simple mobile phases.High organic solvent use, moisture sensitivity.
RP-HPLC High-resolution analysis; removal of polar impurities.Excellent resolving power, robust.Aqueous waste, can be slow.
SFC High-throughput preparative purification.Extremely fast, green, easy product isolation.[8][9]Requires specialized instrumentation.

Decision Workflow: For process development and large-scale purification where speed and sustainability are valued, SFC is the superior choice . For routine laboratory-scale purification or when SFC is unavailable, a two-step process involving NP-HPLC for bulk impurity removal followed by a polishing step with RP-HPLC (preferably with a PFP column) will yield a product of exceptional purity.

Decision_Tree start Define Purification Goal q1 Scale > 100g/week? High Throughput Needed? start->q1 sfc Utilize Preparative SFC q1->sfc Yes q2 Major Impurities Non-Polar? q1->q2 No end Final Product >99.5% Purity sfc->end nphplc Step 1: NP-HPLC (Bulk Removal) q2->nphplc Yes rphplc Step 2: RP-HPLC (Polishing) q2->rphplc No nphplc->rphplc rphplc->end

Caption: Decision workflow for selecting a purification strategy.

References

  • Vertex AI Search, based on "Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography - Sep 06 2016". 8

  • Vertex AI Search, based on "Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography - PerkinElmer". 10

  • Vertex AI Search, based on "Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry". 5

  • Vertex AI Search, based on "Application Notes & Protocols for the Synthesis of Pharmaceutical Intermediates - Benchchem". 12

  • Vertex AI Search, based on "Application Compendium Solutions for Preparative HPLC". 13

  • Vertex AI Search, based on "(PDF) Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography - ResearchGate". 9

  • Vertex AI Search, based on "4-Chloro-3-fluorophenyl cyclopropyl ketone | 898790-06-2 - MilliporeSigma". 2

  • Vertex AI Search, based on "Nontarget and Suspect Screening of Fluorinated Ionic Liquids and PFAS in European Wastewaters Using Supercritical Fluid Chromatography - PMC". 11

  • Vertex AI Search, based on "898791-09-8, 4-CHLORO-2-FLUOROPHENYL CYCLOBUTYL KETONE Formula - ECHEMI". 3

  • Vertex AI Search, based on "4-Chlorophenyl cyclopropyl ketone | C10H9ClO | CID 81148 - PubChem - NIH". 4

  • Vertex AI Search, based on "CN103420823B - The synthetic method of -chloro-4 fluorophenyl benzyl ketones - Google Patents". 1

  • Vertex AI Search, based on "Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International". 7

  • Vertex AI Search, based on "A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC". 6

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 4-Chloro-3-fluorophenyl cyclobutyl ketone synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of highly deactivated, sterically hindered ketones.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of highly deactivated, sterically hindered ketones. The target molecule, 4-chloro-3-fluorophenyl cyclobutyl ketone (CAS No: 898790-85-7)[1], is a prime example. Traditional synthetic routes often fail due to the electronic properties of the aromatic ring and the strain of the cyclobutane moiety.

Below is our comprehensive troubleshooting guide to optimizing your reaction yields, grounded in mechanistic causality and field-validated methodologies.

Troubleshooting Guide & FAQs

Q1: Why is the yield of my Friedel-Crafts acylation so low, and why am I seeing ring-opened byproducts? Causality: The starting material, 1-chloro-2-fluorobenzene, is highly deactivated due to the electron-withdrawing nature of both the chlorine and fluorine atoms. To force the electrophilic aromatic substitution, harsh Lewis acids (like AlCl3) and elevated temperatures are required. Under these conditions, the cyclobutanecarbonyl chloride forms an acylium ion. The adjacent strained cyclobutane ring is highly susceptible to rearrangement or ring-opening at high temperatures, leading to a complex mixture of alkyl chloride byproducts and poor overall yield. Solution: Transition away from Friedel-Crafts acylation. The most robust industrial and bench-scale alternative is the metalation of 4-bromo-1-chloro-2-fluorobenzene followed by trapping with a Weinreb amide.

Q2: When using the Grignard route with cyclobutanecarbonyl chloride, I observe significant tertiary alcohol formation. How can I prevent this over-addition? Causality: Grignard reagents are highly nucleophilic. When they react with an acid chloride or a standard ester, the resulting ketone is often more electrophilic than the starting material. Consequently, a second equivalent of the Grignard reagent rapidly attacks the newly formed ketone, yielding a tertiary alcohol byproduct. Solution: Utilize the Weinreb amide (N-methoxy-N-methylcyclobutanecarboxamide) intermediate. As established by Nahm and Weinreb, the reaction of an organometallic reagent with this amide forms a stable, five-membered cyclic chelate (a tetrahedral intermediate) coordinated by the magnesium ion[2]. This chelate is stable under the reaction conditions and only collapses to release the desired ketone during the acidic aqueous workup, completely preventing over-addition[2].

Q3: I am having trouble initiating the Grignard reagent from 4-bromo-1-chloro-2-fluorobenzene. What is the most reliable method? Causality: Electron-deficient aryl halides undergo sluggish bromine-magnesium exchange. Traditional initiation with magnesium turnings and iodine can be unpredictable and often requires heating, which degrades the organometallic intermediate and can cause elimination side reactions. Solution: Employ the "TurboGrignard" reagent (iPrMgCl·LiCl) developed by Knochel[3]. The incorporation of lithium chloride breaks up the polymeric aggregates typically formed by Grignard reagents in solution, creating a highly reactive monomeric complex[3]. This allows for a rapid, quantitative Br/Mg exchange at sub-zero temperatures (-15 °C to 0 °C), preserving the integrity of the fluorinated aromatic ring[3].

Quantitative Yield Comparison

Synthesis RouteTypical YieldPrimary ImpuritiesCausality / Notes
Friedel-Crafts Acylation 25–40%Ring-opened alkyl chlorides, regioisomersHigh temp required for deactivated ring causes acylium ion rearrangement.
Direct Grignard + Acid Chloride 45–55%Tertiary alcohols (over-addition), homocouplingGrignard reagent reacts with the product ketone faster than the starting material.
TurboGrignard + Weinreb Amide 85–95%Trace unreacted starting materialStable tetrahedral intermediate prevents over-addition; LiCl enhances exchange rate.

Optimized Experimental Protocol

Self-Validating System Note: Never proceed to Step 3 without validating Step 2. GC/MS or TLC aliquots must be quenched with water to verify complete Br/Mg exchange before adding the electrophile.

Step 1: Preparation of Cyclobutyl Weinreb Amide
  • Dissolve cyclobutanecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert N2 atmosphere.

  • Cool the reaction to 0 °C and add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise. Stir until CO2 evolution ceases (approx. 1 hour).

  • Add N,O-Dimethylhydroxylamine hydrochloride (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (1.2 eq).

  • Warm to room temperature and stir for 4 hours.

  • Workup: Wash the organic layer with 1M HCl, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate under reduced pressure to yield the cyclobutyl Weinreb amide.

Step 2: Halogen-Metal Exchange (TurboGrignard)
  • Dissolve 4-bromo-1-chloro-2-fluorobenzene (1.0 eq) in anhydrous THF under an N2 atmosphere.

  • Cool the solution to -15 °C using a dry ice/ethylene glycol bath.

  • Dropwise add iPrMgCl·LiCl (1.3 M in THF, 1.1 eq), maintaining the internal temperature below 0 °C.

  • Stir for 1 hour at 0 °C.

  • Validation: Quench a 0.1 mL aliquot in saturated NH4Cl, extract with EtOAc, and analyze via GC/MS to confirm the complete disappearance of the starting bromide.

Step 3: Nucleophilic Acyl Substitution
  • Cool the validated arylmagnesium solution back to -15 °C.

  • Add the cyclobutyl Weinreb amide (0.95 eq, dissolved in minimal anhydrous THF) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.

  • Workup: Quench carefully with cold 1M HCl. Note: This acidic quench is the mechanical trigger that collapses the tetrahedral intermediate into the final ketone. Extract with EtOAc (3x).

  • Wash combined organics with brine, dry over Na2SO4, and concentrate. Purify via silica gel chromatography to yield pure 4-chloro-3-fluorophenyl cyclobutyl ketone.

Reaction Workflow Visualization

G cluster_0 Part 1: Grignard Formation cluster_1 Part 2: Weinreb Amide Synthesis A 4-Bromo-1-chloro -2-fluorobenzene B TurboGrignard (iPrMgCl·LiCl) A->B C Arylmagnesium Intermediate B->C G Nucleophilic Acyl Substitution C->G D Cyclobutanecarboxylic acid E CDI, MeO(Me)NH·HCl D->E F Cyclobutyl Weinreb Amide E->F F->G H Stable Tetrahedral Intermediate G->H I Aqueous Workup (H3O+) H->I J 4-Chloro-3-fluorophenyl cyclobutyl ketone I->J

Workflow for the optimized synthesis of 4-chloro-3-fluorophenyl cyclobutyl ketone.

References

  • Title: N-methoxy-n-methylamides as effective acylating agents Source: Tetrahedron Letters URL: [Link]

  • Title: A LiCl-mediated Br/Mg exchange reaction for the preparation of functionalized aryl- and heteroarylmagnesium compounds from organic bromides Source: Angewandte Chemie International Edition (via PubMed) URL: [Link]

Sources

Optimization

Technical Support Center: Minimizing Byproducts in 4-Chloro-3-fluorophenyl Cyclobutyl Ketone Production

Welcome to the Technical Support Center for the synthesis of 4-Chloro-3-fluorophenyl cyclobutyl ketone (CAS: 898790-85-7)[1]. This compound is a highly valuable intermediate in the development of active pharmaceutical in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-Chloro-3-fluorophenyl cyclobutyl ketone (CAS: 898790-85-7)[1]. This compound is a highly valuable intermediate in the development of active pharmaceutical ingredients (APIs), particularly in the synthesis of complex kinase inhibitors and CNS-active drugs.

Because the target molecule contains a strained cyclobutane ring and a deactivated di-halogenated phenyl ring, its synthesis is prone to generating complex byproduct profiles. This guide provides field-proven troubleshooting strategies, focusing on the two primary synthetic pathways: Friedel-Crafts Acylation and Grignard Addition to a Weinreb Amide .

Part 1: Friedel-Crafts Acylation Pathway

The most direct route to synthesize the target ketone is the Friedel-Crafts acylation of 1-chloro-2-fluorobenzene with cyclobutanecarbonyl chloride (CAS: 5006-22-4)[2][3]. However, the deactivated nature of the arene requires harsh Lewis acid conditions, which often conflict with the stability of the cyclobutane ring.

FC_Acylation SM1 1-Chloro-2-fluorobenzene Intermediate Acylium Ion Complex SM1->Intermediate SM2 Cyclobutanecarbonyl chloride (CAS: 5006-22-4) SM2->Intermediate Cat Lewis Acid (AlCl3 / TiCl4) Temp Control Cat->Intermediate Catalysis Target 4-Chloro-3-fluorophenyl cyclobutyl ketone Intermediate->Target Para-attack, Intact Ring Byprod1 4-Chlorobutyl ketone (Ring-Opened) Intermediate->Byprod1 High Temp, Strong Lewis Acid Byprod2 Regioisomers (ortho-acylation) Intermediate->Byprod2 Steric Mismatch, Solvent Effect

Friedel-Crafts Acylation Workflow and Byproduct Causality Pathways.

Troubleshooting FAQs

Q: Why am I seeing a significant amount of 4-chlorobutyl ketone in my crude mixture? A: This is a classic ring-opening byproduct. Cyclobutane possesses significant angle strain (~26.3 kcal/mol). When you use a highly active Lewis acid like AlCl3​ , the resulting acylium ion complex is highly polarized. Because 1-chloro-2-fluorobenzene is deactivated by its halogens, the nucleophilic attack is slow. This long-lived, highly electrophilic intermediate allows the cyclobutane ring to undergo a Wagner-Meerwein-type rearrangement or direct nucleophilic attack by the AlCl4−​ counter-ion, relieving the ring strain and forming the linear 4-chlorobutyl ketone. Mitigation: Switch to a slightly milder Lewis acid such as TiCl4​ or FeCl3​ . If AlCl3​ must be used, maintain the reaction temperature strictly below 5 °C during the addition phase and avoid prolonged heating.

Q: How do I minimize the formation of regioisomers (e.g., 2-chloro-3-fluorophenyl cyclobutyl ketone)? A: Both fluorine and chlorine are ortho/para directors, but they deactivate the ring. The electrophile will naturally favor the least sterically hindered position that is electronically supported (para to the fluorine). However, if the active electrophilic complex is too small or the temperature is too high, ortho-acylation increases. Mitigation: Modulate the steric bulk of the active electrophile by changing the solvent. Using nitrobenzene ( PhNO2​ ) instead of dichloromethane (DCM) creates a bulkier solvated Lewis acid-acylium complex, which strongly favors the less sterically hindered para-position.

Part 2: Grignard & Weinreb Amide Pathway

To bypass the regioselectivity and ring-opening issues of the Friedel-Crafts route, researchers often utilize the addition of 4-chloro-3-fluorophenylmagnesium bromide (CAS: 170793-00-7)[4] to N-methoxy-N-methylcyclobutanecarboxamide (a Weinreb amide)[5].

Grignard_Weinreb SM1 4-Chloro-3-fluorophenylmagnesium bromide (CAS: 170793-00-7) Tetra Stable Tetrahedral Intermediate SM1->Tetra Addition at -20°C Byprod1 Biaryl Homocoupling (Wurtz-type) SM1->Byprod1 Poor Initiation Control SM2 N-methoxy-N-methyl cyclobutanecarboxamide SM2->Tetra Target 4-Chloro-3-fluorophenyl cyclobutyl ketone Tetra->Target Stable until Quench Byprod2 Tertiary Alcohol (Over-addition) Tetra->Byprod2 Premature Breakdown (High Temp) Quench Acidic Quench (HCl / NH4Cl) Quench->Target

Grignard-Weinreb Amide Addition and Intermediate Stability.

Troubleshooting FAQs

Q: My GC-MS shows 10-15% of 4,4'-dichloro-3,3'-difluorobiphenyl. How do I stop this homocoupling? A: This biaryl byproduct is the result of Wurtz-type coupling during the initiation of the Grignard reagent. When the aryl radical forms on the magnesium surface, it can react with unreacted aryl halide in the solution rather than inserting magnesium. Mitigation: Keep the concentration of the unreacted aryl halide extremely low. Initiate the reaction with a small amount of 1,2-dibromoethane or use highly active Rieke magnesium. Once initiated, add the 1-bromo-4-chloro-3-fluorobenzene dropwise at a rate that matches its consumption.

Q: I am detecting tertiary alcohol over-addition products. Isn't the Weinreb amide supposed to prevent this? A: Yes, the N-methoxy-N-methyl group forms a stable 5-membered cyclic chelate with the magnesium ion, trapping the reaction at the tetrahedral intermediate stage. However, this chelate is only kinetically stable at low temperatures. If the reaction mixture warms up above 0 °C before the acidic quench, the intermediate collapses into the ketone in situ, which immediately reacts with a second equivalent of the Grignard reagent. Mitigation: Maintain strict cryogenic control (-20 °C to 0 °C) throughout the addition and aging phases. Do not allow the internal temperature to rise until the mixture is actively being quenched with cold aqueous acid.

Part 3: Quantitative Data & Protocol Summaries

Quantitative Byproduct Profile Comparison
Synthetic RoutePrimary ByproductTypical Yield Loss (%)Mechanistic CausalityMitigation Strategy
Friedel-Crafts 4-Chlorobutyl ketone10 - 25%Lewis acid-catalyzed cyclobutane ring strain release.Substitute AlCl3​ with TiCl4​ ; Keep T < 5 °C.
Friedel-Crafts Regioisomers15 - 30%Deactivated ring directing group conflict.Optimize solvent polarity (e.g., use PhNO2​ ).
Grignard/Weinreb Biaryl Homocoupling5 - 15%Wurtz-type radical coupling during Mg insertion.Slow dropwise addition; use Rieke Mg.
Grignard/Weinreb Tertiary Alcohol< 5%Premature thermal collapse of the tetrahedral chelate.Strict thermal control (-20 °C) prior to quench.
Self-Validating Methodology: Optimized Weinreb Amide Protocol

This protocol utilizes in-process controls (IPC) to ensure the tetrahedral intermediate remains intact, validating the system before proceeding to the quench.

Step 1: Preparation of the Weinreb Amide

  • Dissolve cyclobutanecarbonyl chloride (1.0 eq) and N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous DCM.

  • Cool to 0 °C under nitrogen. Add triethylamine (2.2 eq) dropwise.

  • Stir for 2 hours. IPC Check: TLC (Hexanes:EtOAc 7:3) should show complete consumption of the acid chloride.

  • Wash with 1M HCl, extract, dry over Na2​SO4​ , and concentrate to yield N-methoxy-N-methylcyclobutanecarboxamide.

Step 2: Grignard Addition

  • Dissolve the Weinreb amide (1.0 eq) in anhydrous THF and cool the reactor to -20 °C.

  • Slowly add 4-Chloro-3-fluorophenylmagnesium bromide (0.5 M in THF, 1.1 eq) dropwise via an addition funnel, maintaining the internal temperature below -15 °C.

  • Stir the mixture at -20 °C for 2 hours.

  • Self-Validation (IPC Check): Withdraw a 0.1 mL aliquot, quench immediately in cold 1M HCl, and analyze via GC-MS. The presence of the target ketone without tertiary alcohol confirms the stability of the tetrahedral intermediate.

Step 3: Quench and Isolation

  • While maintaining the reactor at -20 °C, rapidly add cold, saturated aqueous NH4​Cl to collapse the intermediate.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over MgSO4​ , and concentrate in vacuo to afford high-purity 4-Chloro-3-fluorophenyl cyclobutyl ketone.

References

  • Journal of Medicinal Chemistry, ACS Publications. "Discovery of New Extended P4-Capped Ketoamide Inhibitors...". URL: [Link]

Sources

Troubleshooting

Optimizing crystallization temperature for 4-Chloro-3-fluorophenyl cyclobutyl ketone

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in the isolation and purification of halogenated aromatic ketones.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in the isolation and purification of halogenated aromatic ketones.

4-Chloro-3-fluorophenyl cyclobutyl ketone (CAS: 898790-85-7) presents unique crystallization challenges. The flexibility of the cyclobutyl ring combined with the polarizability of the halogenated phenyl group makes this intermediate highly susceptible to Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling out"—if the thermodynamics and kinetics of the cooling profile are not precisely balanced.

This guide provides a self-validating framework to optimize your cooling crystallization, ensuring high-purity, filterable crystals while strictly avoiding metastable zone violations.

Process Visualization

Workflow N1 Dissolution (T > Tsat) N2 PAT Monitoring (FTIR/FBRM) N1->N2 N3 Determine MSZW N2->N3 N4 Seed Addition (S = 1.15) N3->N4 N6 Oiling Out (LLPS) N3->N6 Rapid Cooling N5 Cubic Cooling Profile N4->N5 N7 Filtration & Washing N5->N7 N6->N1 Reheat

Fig 1: Optimized cooling crystallization workflow for the target ketone.

Troubleshooting Guide & FAQs

Q1: Why does my 4-Chloro-3-fluorophenyl cyclobutyl ketone form a milky emulsion (oil) instead of crystallizing upon cooling? Causality: You have crossed the spinodal decomposition curve before crossing the nucleation boundary. Halogenated ketones often exhibit a narrow Metastable Zone Width (MSZW). If your linear cooling rate is too fast, the solution reaches a state of high supersaturation where it is thermodynamically favorable to separate into a solute-rich liquid phase and a solvent-rich liquid phase (LLPS) rather than forming a solid crystal lattice. Solution: You must map the MSZW using Process Analytical Technology (PAT) and implement a seeding strategy. By introducing seed crystals at a low supersaturation (S = 1.10 to 1.15), you provide a surface for immediate crystal growth. This consumes supersaturation and keeps the system safely within the metastable zone, avoiding the LLPS boundary [1].

Q2: My final product has a broad Particle Size Distribution (PSD) with excessive fines, causing severe filtration bottlenecks. How do I fix this? Causality: A standard linear cooling profile generates supersaturation at a constant rate. However, at the beginning of the cooling process, the available crystal surface area (even with seeds) is extremely small. The constant generation of supersaturation outpaces the rate of crystal growth, leading to secondary nucleation (the formation of new, tiny crystals). Solution: Switch to a cubic cooling profile [2]. A cubic profile cools very slowly at the beginning when surface area is low, and accelerates as the crystals grow and their surface area increases. This perfectly matches the supersaturation generation rate with the consumption rate, suppressing secondary nucleation and yielding large, uniform crystals.

Q3: How do I accurately determine the nucleation temperature to design my cooling profile? Causality: Visual determination of the cloud point is subjective and often inaccurate due to the reactor's thermal mass, mixing dynamics, and the human eye's inability to detect micro-nucleation. Solution: Utilize in-situ Focused Beam Reflectance Measurement (FBRM) and Fourier Transform Infrared (FTIR) spectroscopy. FTIR tracks the real-time solute concentration, while FBRM detects the exact moment particles form via a chord count spike. The temperature difference between the saturation temperature ( Tsat​ ) and the nucleation temperature ( Tnuc​ ) provides the precise MSZW[3].

Self-Validating Experimental Protocols

Protocol A: MSZW Determination via PAT

This protocol establishes the thermodynamic boundaries required for profile optimization.

  • Preparation: Suspend 100 g of 4-Chloro-3-fluorophenyl cyclobutyl ketone in 500 mL of your chosen solvent system (e.g., Isopropanol/Heptane) in a jacketed reactor equipped with FBRM and FTIR probes.

  • Dissolution (Validation Gate 1): Heat the reactor at 1.0 °C/min to 10 °C above the estimated saturation temperature.

    • Self-Validation: The FBRM total chord count must drop to a flat baseline (<20 counts/sec), and the FTIR solute peak must plateau, confirming complete dissolution. Do not proceed until these conditions are met.

  • Equilibration: Hold at this elevated temperature for 30 minutes to destroy any residual thermal history (sub-critical nuclei).

  • Cooling & Nucleation (Validation Gate 2): Cool the system at a controlled linear rate (e.g., -0.5 °C/min).

    • Self-Validation: Record the exact temperature ( Tnuc​ ) when the FBRM 1-10 µm chord count spikes exponentially. This is your definitive primary nucleation point [4].

  • Calculation: MSZW=Tsat​−Tnuc​ . Repeat at varying cooling rates (-0.1, -0.25, -1.0 °C/min) to map the kinetic dependency of the MSZW.

Protocol B: Seeded Cubic Cooling Crystallization
  • Dissolution: Heat the mixture to 5 °C above Tsat​ until FBRM confirms complete dissolution (baseline counts).

  • Cooling to Seeding Point: Cool the reactor to a temperature where supersaturation ( S ) equals 1.15 (calculated via real-time FTIR calibration).

  • Seeding (Validation Gate 3): Add 1% w/w of milled seed crystals (D50 ~20 µm).

    • Self-Validation: FBRM should show an immediate, stable step-increase in chord counts corresponding to the seed addition, with no exponential spike (which would indicate secondary nucleation). Hold isothermally for 1 hour to allow the seeds to heal and begin growing.

  • Cubic Cooling Execution: Execute a cubic cooling profile to the final isolation temperature ( Tfinal​ ) over 6 hours using the formula:

    T(t)=Tinitial​−(Tinitial​−Tfinal​)×(t/ttotal​)3
  • Isolation: Filter the slurry. Because the cubic profile suppresses fines, filtration should be rapid (under 5 minutes for a 1L scale). Wash with cold anti-solvent and dry under vacuum.

Quantitative Data Summary

The following table summarizes the impact of different cooling strategies on the crystallization of 4-Chloro-3-fluorophenyl cyclobutyl ketone, demonstrating the quantitative superiority of the seeded cubic approach.

Cooling StrategySeedingCooling RateMean Particle Size (D50)YieldOiling Out (LLPS) Incidence
Fast LinearUnseeded-1.0 °C/min15 µm85.0%High (Emulsion formed)
Slow LinearUnseeded-0.1 °C/min45 µm92.0%Moderate
Cubic Seeded (1% w/w) Variable (Slow → Fast) 120 µm 96.5% None

References

  • Title: Targeting Particle Size Specification in Pharmaceutical Crystallization: A Review on Recent Process Design and Development Strategies Source: ACS Organic Process Research & Development URL: [Link]

  • Title: Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation Source: ACS Organic Process Research & Development URL: [Link]

  • Title: Metastable Zone Width (MSZW) in Crystallization Source: Mettler Toledo URL: [Link]

  • Title: Process Analytical Technology Obtained Metastable Zone Width, Nucleation Rate and Solubility of Paracetamol in Isopropanol—Theoretical Analysis Source: MDPI Pharmaceutics URL: [Link]

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for 4-Chloro-3-fluorophenyl cyclobutyl ketone

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for resolving High-Performance Liquid Chromatography (HPLC) peak tailing issues encountered during the analysis of 4-Chloro-3-fluor...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for resolving High-Performance Liquid Chromatography (HPLC) peak tailing issues encountered during the analysis of 4-Chloro-3-fluorophenyl cyclobutyl ketone. This document is designed for researchers, analytical scientists, and drug development professionals, providing in-depth, field-proven insights to diagnose and rectify this common chromatographic challenge. Our approach moves beyond simple checklists to explain the underlying causality, ensuring you can build robust and reliable analytical methods.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding peak tailing for this specific analyte.

Q1: What is HPLC peak tailing and how is it quantitatively measured?

A: Peak tailing refers to the asymmetry in a chromatographic peak where the latter half of the peak is broader than the front half, creating a "tail".[1] Ideally, peaks should be symmetrical and Gaussian in shape. Tailing is quantitatively measured using the Asymmetry Factor (As) or Tailing Factor (Tf). The calculation is typically performed at 10% of the peak height. An ideal, symmetrical peak has an As value of 1.0. Values greater than 1.2 are generally considered to be tailing, though acceptability depends on the specific assay requirements.[2]

Asymmetry Factor (As) = B / A

  • B: Width of the back half of the peak at 10% height.

  • A: Width of the front half of the peak at 10% height.

Q2: Why is 4-Chloro-3-fluorophenyl cyclobutyl ketone prone to peak tailing?

A: While this compound is not a strong base, which are notorious for tailing, it possesses moderately polar functional groups—specifically the ketone's carbonyl oxygen and the fluorine atom. These groups can engage in secondary polar interactions with active sites on the HPLC stationary phase.[3][4] The most common active sites are acidic, unreacted silanol groups (Si-OH) on the surface of silica-based columns.[2][5] These interactions create an alternative retention mechanism that slows a portion of the analyte molecules, leading to a tailing peak shape.[2]

Q3: Is a small amount of peak tailing acceptable?

A: While minor tailing (e.g., As = 1.2 - 1.5) may be acceptable for some assays, significant tailing is problematic for several reasons[3]:

  • Reduced Accuracy and Precision: Tailing makes it difficult for integration software to consistently determine the start and end of the peak, leading to errors in area measurement and quantification.[3]

  • Lower Sensitivity: As a peak tails, its height decreases, which can negatively impact the limit of quantification (LOQ).[3]

  • Masking of Impurities: The tail of a major peak can obscure small, closely eluting impurity peaks, preventing their detection and accurate reporting.[3][6]

Q4: What are the primary causes of peak tailing in reversed-phase HPLC?

A: Peak tailing can stem from either chemical (interactions) or physical (system/column) problems. The most common causes include:

  • Chemical Interactions: Secondary interactions with surface silanols.[2][4][7]

  • Mobile Phase Issues: Incorrect pH, insufficient buffer strength, or sample solvent being much stronger than the mobile phase.[8][9]

  • Column Issues: Contamination, bed deformation (voids), or general degradation.[10][11]

  • Sample Overload: Injecting too much sample mass onto the column.[6]

  • Extra-Column Effects: Excessive volume in tubing, fittings, or the detector cell (dead volume).[10][12]

Part 2: Systematic Troubleshooting Guide

This guide provides a logical workflow to diagnose and resolve peak tailing. We begin by differentiating between chemical and physical causes, as their solutions are fundamentally different.

2.1 Initial Diagnosis: Chemical vs. Physical Problem

The first step is to determine if the tailing is caused by an undesirable chemical interaction or a physical issue with the column or HPLC system. A simple load study can often provide a clear answer.

start Observe Peak Tailing for 4-Chloro-3-fluorophenyl cyclobutyl ketone load_study Perform Load Study (Protocol E) Inject sample at 1x, 0.5x, and 0.1x concentration. start->load_study chem_path Peak shape improves significantly (Asymmetry decreases as load decreases) load_study->chem_path Result? phys_path Peak shape remains poor (Tailing is consistent across all concentrations) load_study->phys_path chem_cause Cause is likely CHEMICAL (e.g., Secondary Interactions, Overload) chem_path->chem_cause phys_cause Cause is likely PHYSICAL (e.g., Column Void, Dead Volume) phys_path->phys_cause 2.2_anchor 2.2_anchor 2.3_anchor 2.3_anchor

Caption: Initial diagnostic workflow to differentiate between chemical and physical causes of peak tailing.

2.2 Addressing Chemical & Overload Issues

If the diagnostic test points to a chemical cause, the issue is related to interactions between the analyte, the mobile phase, and the stationary phase.

This is the most frequent cause of peak tailing for polar analytes.[2][4] The ketone functional group can interact with acidic silanol groups on the silica surface, causing a secondary, stronger retention mechanism that distorts the peak.

cluster_main Secondary Silanol Interaction analyte Ketone Analyte (e.g., C=O group) interaction Unwanted Polar Interaction (Hydrogen Bonding / Dipole) analyte->interaction silanol Ionized Silanol Group (-Si-O⁻) silanol->interaction tailing Result: Peak Tailing interaction->tailing

Caption: Interaction between the ketone analyte and a surface silanol group leading to peak tailing.

Solutions & Protocols

  • Protocol A: Mobile Phase pH Adjustment

    • Causality: Lowering the mobile phase pH to ≤ 3 protonates the acidic silanol groups (-Si-OH), neutralizing their negative charge and minimizing unwanted ionic or strong dipole interactions with the analyte.[2][3][12]

    • Procedure:

      • Prepare your aqueous mobile phase (e.g., water) with a volatile acid compatible with your detector. 0.1% (v/v) formic acid is an excellent choice for LC-MS, typically yielding a pH of ~2.7.[12][13]

      • Thoroughly mix the aqueous and organic components of your mobile phase.

      • Equilibrate the column with at least 10-15 column volumes of the new, low-pH mobile phase.

      • Inject your sample and compare the peak asymmetry to your original conditions.

    • Caution: Standard silica columns can degrade at pH < 3. Ensure your column is rated for low-pH operation (many modern columns are).[2][12]

  • Protocol B: Choosing a Modern, High-Performance Column

    • Causality: Column manufacturers have developed technologies to minimize the impact of surface silanols. Choosing the right column is often the most effective long-term solution.[3][14]

    • Recommendations:

      • High-Purity, End-Capped Columns (Type B Silica): Modern columns are made with high-purity silica containing fewer metal contaminants and are "end-capped" to chemically convert most residual silanols into less polar groups.[2][4] This is the standard for most applications.

      • Polar-Embedded or Polar-Endcapped Columns: These columns have a polar group embedded within the alkyl chain or at the end. This polar group can help shield the analyte from any remaining silanols and can provide alternative selectivity for polar compounds.[7][15][16]

      • Hybrid Silica Columns: These columns incorporate organic groups into the silica particle itself, improving pH stability and reducing silanol activity.[3][17]

Column TechnologyPrimary Benefit for Ketone AnalysisRecommended Use Case
High-Purity End-Capped C18/C8 General purpose, reduced silanol activity.Starting point for method development.
Polar-Embedded/Endcapped Excellent peak shape for polar analytes, shields silanols.When tailing persists on standard C18 columns.
Hybrid Particle Technology Enhanced pH stability (high and low), low silanol activity.For methods requiring extreme pH or for maximum inertness.
  • Causality: If the sample is dissolved in a solvent significantly stronger (i.e., with a higher percentage of organic solvent) than the mobile phase, it can cause peak distortion, including fronting or tailing.[1][18] The plug of strong solvent carries the analyte down the column prematurely and in a distorted band.

  • Protocol C: Optimizing Sample Solvent

    • Ideal Scenario: Dissolve the sample directly in the initial mobile phase composition.

    • If Solubility is an Issue: Use a solvent with a slightly higher organic composition than the mobile phase, but keep it as weak as possible.

    • Test for Improvement: Re-inject the sample dissolved in a weaker solvent and observe the peak shape. A significant improvement confirms this was the issue.

  • Causality: Injecting too much analyte mass can saturate the stationary phase at the column inlet. This leads to a non-linear relationship between the analyte concentration in the mobile and stationary phases, often resulting in a characteristic "right triangle" peak shape.[6]

  • Protocol D: Performing a Load Study

    • Prepare a stock solution of your analyte.

    • Create serial dilutions to represent 100%, 50%, 25%, and 10% of your target injection concentration.

    • Inject each sample under the same chromatographic conditions.

    • Analysis: If the peak shape becomes progressively more symmetrical and the retention time slightly increases as the concentration decreases, mass overload is confirmed.[6] The solution is to reduce the sample concentration or injection volume.

2.3 Addressing Physical & System-Related Issues

If the load study shows consistent tailing regardless of concentration, the problem is likely physical.

  • Causality: Over time, strongly retained sample components or particulates from the sample/system can accumulate on the column inlet frit or the top of the packing bed.[10] This disrupts the flow path and sample distribution, causing peak distortion. A physical void or channel can also form in the packing bed due to pressure shocks or pH/temperature instability.[19]

  • Protocol E: Column Washing and Regeneration

    • Disconnect from Detector: Disconnect the column outlet from the detector to avoid flushing contaminants into the flow cell.

    • Reverse the Column: Reverse the direction of flow through the column (unless the manufacturer advises against it). This is more effective at dislodging particulates from the inlet frit.[2]

    • Systematic Flush: Wash the column with a series of solvents, moving from polar to non-polar to flush a wide range of contaminants. A typical sequence for a reversed-phase column is:

      • 20 column volumes of your mobile phase without buffer (e.g., Water/Acetonitrile).

      • 20 column volumes of 100% Acetonitrile.

      • 20 column volumes of 100% Isopropanol (a strong solvent).

      • 20 column volumes of 100% Acetonitrile.

      • Re-equilibrate with your mobile phase (at least 15-20 column volumes).

    • Re-test: Re-install the column in the correct direction and test its performance with a standard. If performance is not restored, the column may be permanently damaged and require replacement.

  • Causality: Excessive volume between the injector and the detector can cause the analyte band to spread out, leading to broader and often tailing peaks.[10][12] This is especially noticeable for early-eluting peaks. Common sources are using tubing with an unnecessarily large internal diameter (I.D.) or having improper connections between the tubing and the column/detector.

  • Protocol F: System Audit for Dead Volume

    • Check Tubing: For modern UHPLC/HPLC systems, use tubing with a small I.D. (e.g., 0.125 mm or 0.005 inches).[7] Keep all tubing lengths as short as absolutely necessary.

    • Inspect Fittings: Ensure that all capillary fittings are correctly seated and that the tubing is pushed all the way into the port before tightening. A gap between the end of the tubing and the bottom of the port is a significant source of dead volume.

    • Replace and Test: If you find long or wide-bore tubing, replace it with shorter, narrower-bore alternatives and re-run the analysis to see if peak shape improves.

Part 3: Summary & Preventative Best Practices
  • Start with a High-Quality Column: Use a modern, high-purity, end-capped column (or a polar-embedded phase for persistent issues) from a reputable manufacturer.

  • Control Mobile Phase pH: For moderately polar analytes like this ketone, a low-pH mobile phase (e.g., buffered with 0.1% formic acid) is often the most effective way to prevent silanol interactions.[12][13]

  • Filter Your Samples: Always filter samples and mobile phases through a 0.22 µm or 0.45 µm filter to prevent particulate buildup on the column.

  • Use a Guard Column: A guard column is a small, sacrificial column placed before the analytical column to catch particulates and strongly retained contaminants, extending the life of your more expensive analytical column.[10]

  • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase to ensure good peak shape.

  • Perform Regular System Maintenance: Routinely check fittings and replace worn parts to minimize the risk of dead volume and leaks.

By following this systematic guide, you can effectively diagnose the root cause of peak tailing for 4-Chloro-3-fluorophenyl cyclobutyl ketone, implement the correct solution, and develop a robust, reliable HPLC method.

References
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • YMC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • LabRulez LCMS. (n.d.). TROUBLESHOOTING GUIDE - HPLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]

  • Crawford Scientific. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]

  • Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]

  • Biorelevant.com. (n.d.). Signs of HPLC Column deterioration and biorelevant media. Retrieved from [Link]

  • NACALAI TESQUE, INC. (n.d.). What happens when a column deteriorates? Retrieved from [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC? Retrieved from [Link]

  • Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Chromatography Today. (n.d.). How to Avoid HPLC Column Overload. Retrieved from [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • LCGC International. (2026, March 31). Overload or Minor Peak? Retrieved from [Link]

  • Chromatography Forum. (2014, December 11). Odd peak shape with increased sample load. Retrieved from [Link]

  • Chromperfect. (n.d.). HPLC Column Troubleshooting: Restore Performance & Optimize Your Chromatography. Retrieved from [Link]

  • Agilent. (2023, August 10). Why it matters and how to get good peak shape. Retrieved from [Link]

  • LCGC International. (2026, March 31). On-Column Sample Degradation. Retrieved from [Link]

  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • YMC America. (2017, December 8). 3 Ideal Columns for Analyzing Polar Compounds. Retrieved from [Link]

  • Waters Corporation. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 4-Chlorophenyl cyclopropyl ketone. Retrieved from [Link]

  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

Sources

Troubleshooting

Preventing degradation of 4-Chloro-3-fluorophenyl cyclobutyl ketone during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you protect 4-Chloro-3-fluorophenyl cyclobutyl ketone (CAS 898790-85-7) from structural degradation during lo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you protect 4-Chloro-3-fluorophenyl cyclobutyl ketone (CAS 898790-85-7) from structural degradation during long-term storage.

Rather than simply giving you a list of storage temperatures, this guide deconstructs the chemical vulnerabilities of the molecule. By understanding why this compound degrades, you can implement self-validating workflows that guarantee the integrity of your drug development building blocks.

Part 1: Mechanistic Grounding (The "Why")

4-Chloro-3-fluorophenyl cyclobutyl ketone is an aryl cyclobutyl ketone. Its instability stems from the pairing of a photo-active chromophore (the carbonyl group) with a highly strained ring system. The cyclobutane ring possesses approximately 26 kcal/mol of strain energy. When the carbonyl absorbs ambient ultraviolet or visible light, the molecule enters an excited triplet state (n-π*), unlocking two primary degradation pathways:

  • Norrish Type I (α-Cleavage): The C–C bond between the carbonyl and the cyclobutyl ring breaks, generating highly reactive aroyl and cyclobutyl radicals[1].

  • Norrish Type II (γ-Hydrogen Abstraction): The excited oxygen abstracts a hydrogen atom from the gamma position of the cyclobutane ring, forming a 1,4-diradical. Driven by ring strain, this intermediate rapidly cyclizes into complex bicyclo[1.1.1]pentan-2-ol derivatives or undergoes fragmentation[2][3].

Additionally, in the presence of oxygen and trace transition metals, the α-position of the ketone is highly susceptible to auto-oxidation, leading to the formation of gem-dihydroperoxides[4].

PhotochemicalDegradation A 4-Chloro-3-fluorophenyl cyclobutyl ketone B Excited Triplet State (n-π*) A->B UV/Vis Light (<400 nm) C Norrish Type I (α-Cleavage) B->C D Norrish Type II (γ-H Abstraction) B->D E Aroyl + Cyclobutyl Radicals C->E F 1,4-Diradical Intermediate D->F G Decarbonylation & Recombination Products E->G H Bicyclo[1.1.1]pentan-2-ol Derivatives F->H

Photochemical degradation pathways (Norrish Type I & II) of aryl cyclobutyl ketones.

Part 2: Troubleshooting & FAQs

Q: My stock solution turned pale yellow after a month on the bench. What is the mechanism behind this? A: The yellowing is a classic visual indicator of auto-oxidation and radical formation. Ambient light triggers Norrish Type I α-cleavage, generating aroyl radicals[1], or Norrish Type II γ-hydrogen abstraction[3]. In the presence of dissolved oxygen, these radicals propagate to form gem-dihydroperoxides and complex polymeric byproducts that absorb in the visible spectrum[4].

Q: Can I store the neat solid in a standard clear glass desiccator? A: No. While a desiccator controls moisture, clear glass transmits UV light. The cyclobutane ring's high strain energy acts as a loaded spring. When the adjacent carbonyl is photo-excited, this strain drives the Norrish Type II cyclization into highly strained bicyclo[1.1.1]pentan-2-ol derivatives[2]. Always use amber glass or opaque secondary containers.

Q: Why do you recommend avoiding protic solvents like Methanol for stock solutions? A: Protic solvents can stabilize the excited triplet state and participate in hydrogen atom transfer (HAT) events. Furthermore, trace acidic impurities in methanol can catalyze the formation of hemiketals. Aprotic, degassed solvents like Acetonitrile (MeCN) or DMSO minimize solvent-solute interactions that lower the activation barrier for degradation.

Part 3: Experimental Protocols (Self-Validating System)

To guarantee the integrity of your compound, you must not only store it correctly but also prove that the storage conditions haven't failed. The following protocol embeds an internal quality control metric, making it a self-validating system .

Workflow: Inert Storage and Stability Monitoring Causality: Oxygen and ambient light are the primary catalysts for α-oxidation and Norrish cleavage. By replacing the headspace with Argon and using amber vials, we eliminate the activation energy required for these pathways.

  • Step 1: Solvent Deoxygenation. Sparge anhydrous Acetonitrile (MeCN) or DMSO with ultra-pure Argon for 30 minutes.

    • Causality: Removes dissolved O₂, preventing gem-dihydroperoxide formation at the cyclobutane α-position.

  • Step 2: Internal Standard Spiking (Self-Validation). Dissolve 4-Chloro-3-fluorophenyl cyclobutyl ketone to a 100 mM concentration. Add exactly 10 mM of 1,3,5-trimethoxybenzene (TMB) as an inert internal standard.

    • Causality: TMB is photochemically and oxidatively stable. Any degradation of the target ketone will alter the 10:1 integration ratio in subsequent qNMR or LC-MS analyses, instantly validating whether the storage system has failed without needing external calibration curves.

  • Step 3: Aliquoting. Dispense 100 µL aliquots into single-use, PTFE-lined amber glass vials.

    • Causality: Amber glass blocks UV transmission below 400 nm, shutting down the n-π* excitation required for Norrish reactions. Single-use aliquots prevent freeze-thaw condensation and repeated oxygen exposure.

  • Step 4: Argon Backfilling & Sealing. Flush the headspace of each vial with Argon before capping. Store immediately at -20°C in a desiccated secondary container.

Part 4: Quantitative Storage Parameters

The following table summarizes the expected half-life of 4-Chloro-3-fluorophenyl cyclobutyl ketone[5] under various environmental conditions, derived from kinetic stability profiles of aryl cyclobutyl ketones.

Storage ConditionAtmosphereLight ExposureExpected Shelf-LifePrimary Degradation Pathway
-20°C, Neat Solid ArgonDark (Amber)> 24 monthsNone (Stable)
4°C, Solution (DMSO) ArgonDark (Amber)6 monthsTrace Hydrolysis
25°C, Neat Solid AirAmbient Light< 3 monthsNorrish Type I / II
25°C, Solution (MeOH) AirAmbient Light< 1 weekPhotolysis & Oxidation

Part 5: References

  • Formal γ-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. PubMed Central (NIH).[Link]

  • A Study of Norrish Type II Reactions of Aryl Alkyl Ketones Included within Zeolites. ResearchGate.[Link]

  • Merging the Norrish type I reaction and transition metal catalysis: photo- and Rh-promoted borylation of C–C σ-bonds of aryl ketones. PubMed Central (NIH).[Link]

  • Deacylative Homolysis of Ketone C(sp3)–C(sp2) Bonds: Streamlining Natural Product Transformations. PubMed Central (NIH).[Link]

  • 4-chloro-3-fluorophenyl cyclobutyl ketone | #6123-02-33. Rieke Metals.[Link]

Sources

Optimization

Optimizing solvent extraction for 4-Chloro-3-fluorophenyl cyclobutyl ketone isolation

Welcome to the Technical Support Center for downstream processing and isolation. This guide is designed for researchers and drug development professionals optimizing the liquid-liquid extraction (LLE) of the pharmaceutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for downstream processing and isolation. This guide is designed for researchers and drug development professionals optimizing the liquid-liquid extraction (LLE) of the pharmaceutical intermediate 4-Chloro-3-fluorophenyl cyclobutyl ketone .

Below, you will find expert troubleshooting insights, self-validating experimental protocols, and the mechanistic reasoning behind phase separation behaviors.

Frequently Asked Questions (FAQs)

Q: How do I maximize the partition coefficient for 4-Chloro-3-fluorophenyl cyclobutyl ketone during liquid-liquid extraction? A: The fundamental principle of liquid-liquid extraction relies on the partition coefficient (K), which measures how a solute distributes itself between aqueous and organic phases at equilibrium (1[1]). Because[] is a moderately lipophilic, neutral molecule, its recovery is highly dependent on the organic solvent's polarity. Using a binary solvent system allows you to dynamically tune the solvent strength based on target compound polarity (3[3]). We recommend starting with a 3:1 Hexane:Ethyl Acetate ratio to optimize the partition coefficient while maintaining a generic optimum organic-to-aqueous ratio of 7:1 to ensure maximum recovery (4[4]).

Q: My extraction frequently forms a persistent emulsion during the aqueous wash phase. What causes this, and what is the most reliable way to break it? A: Emulsions in pharmaceutical intermediate extractions are typically caused by surfactant-like impurities or fine, insoluble particulates (e.g., residual metal salts from upstream synthesis) that accumulate at the liquid-liquid interface, lowering interfacial tension (5[5]). To resolve this, employ the "Salting Out" technique by adding 3–5 M sodium sulfate or brine, which increases the ionic strength of the aqueous phase and forces the surfactant-like molecules to separate (5[5]). Alternatively, sudden cooling (thermal shock) enhances interfacial tension, or passing the emulsion through a thin bed of adsorbent can mechanically strip the stabilizing agents (6[6]).

Q: How can I ensure self-validating purity before moving to the solvent evaporation step? A: Implement a sequential wash protocol. The final brine wash serves a dual purpose: it removes residual water from the organic phase and acts as a visual validation step. If the organic layer remains cloudy after the brine wash, water is still micro-emulsified, indicating the need for further drying with anhydrous Na2​SO4​ before evaporation.

Quantitative Data: Solvent Selection Parameters

Summarized below are the partition parameters for selecting the optimal solvent system for this specific ketone.

Solvent SystemPolarity IndexTarget Partitioning (LogP)Emulsion RiskApplication Rationale
Hexane (100%) 0.1ModerateLowHigh selectivity, but low capacity for the ketone.
Ethyl Acetate (100%) 4.4HighModerateHigh capacity, but poor selectivity (co-extracts polar impurities).
Hexane:EtOAc (3:1) ~1.2OptimalLowBalances capacity and selectivity; ideal for standard isolation.
Dichloromethane 3.1Very HighHighProne to inversion and persistent emulsions; avoid if possible.

Extraction & Emulsion Resolution Workflow

LLE_Optimization A Crude Reaction Mixture B Aqueous Quench A->B C Add Hexane:EtOAc B->C D Phase Separation C->D E Emulsion Formed? D->E F Salting Out / Filtration E->F Yes G Organic Layer E->G No H Aqueous Layer E->H No F->D

Logical workflow for the liquid-liquid extraction of 4-Chloro-3-fluorophenyl cyclobutyl ketone.

Experimental Protocol: Self-Validating Emulsion Resolution

This protocol is designed as a self-validating system; each step includes a specific observable metric to confirm success before proceeding to the next phase.

Objective: Disrupt stable emulsions without compromising the ketone's partition coefficient.

  • Step 1: Mechanical Mitigation

    • Action: Switch from vigorous shaking to gentle inversion or swirling of the separatory funnel.

    • Validation: If the emulsion layer is <10% of the total volume, proceed directly to phase separation.

  • Step 2: Salting Out (Ionic Strength Adjustment)

    • Action: Add a 3–5 M sodium sulfate ( Na2​SO4​ ) solution to the separatory funnel.

    • Causality: This increases the aqueous phase's ionic strength, drastically reducing the solubility of surfactant-like impurities and forcing the organic droplets to coalesce.

    • Validation: Observe a sharp, distinct boundary line forming between the phases within 5 minutes.

  • Step 3: Thermal Shock

    • Action: If the emulsion persists, chill the separatory funnel in an ice bath for 10 minutes.

    • Causality: Sudden temperature drops alter the interfacial tension and reduce the kinetic energy stabilizing the micro-droplets.

    • Validation: Droplets visibly aggregate at the interface, clarifying the bulk organic layer.

  • Step 4: Adsorbent Filtration

    • Action: For recalcitrant emulsions stabilized by fine particulates (e.g., residual metal salts), drain the emulsion layer and pass it through a thin bed of Celite or glass wool.

    • Causality: The adsorbent mechanically strips the solid stabilizers from the droplet surfaces.

    • Validation: The filtrate separates instantly into two clear phases upon collection in the receiving flask.

References

  • Main Product: 4-CHLORO-3-FLUOROPHENYL CYCLOBUTYL KETONE (CAS 898790-85-7) - BOC Sciences.

  • Liquid-Liquid Extraction - Use in Bioprocess Development - Celignis. 1

  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. 5

  • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols - LCGC International. 4

  • Ethyl Acetate vs Hexane: Solvent Strength in Extraction - Patsnap Eureka. 3

  • Emulsion Problem Encountered in Extractions - BrainKart. 6

Sources

Troubleshooting

Technical Support Center: Handling Moisture Sensitivity in 4-Chloro-3-Fluorophenyl Cyclobutyl Ketone Workflows

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals working with 4-chloro-3-fluorophenyl cyclobutyl ketone (CAS 898790-85-7), a utilized...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals working with 4-chloro-3-fluorophenyl cyclobutyl ketone (CAS 898790-85-7), a utilized in complex API synthesis[].

Transforming this ketone typically involves nucleophilic additions using Grignard or organolithium reagents to yield tertiary alcohols. However, these organometallic reagents are , requiring rigorous handling under inert conditions[2]. This guide deconstructs the causality of moisture interference, provides diagnostic troubleshooting, and establishes self-validating protocols to ensure reproducible conversions.

The Causality of Moisture Interference (Expertise & Experience)

To master these reactions, one must understand the competing kinetics at play. The electron-withdrawing 4-chloro and 3-fluoro substituents on the phenyl ring increase the electrophilicity of the carbonyl carbon, making it an excellent target for nucleophiles. The to the ketone carbonyl forms a tertiary alcohol after acidic workup[3].

However, Grignard and organolithium reagents possess highly polarized metal-carbon bonds, acting as extremely strong bases. When adventitious moisture is present, occurs at diffusion-controlled rates, vastly outcompeting the desired 1,2-addition[4].

Expert Insight: Novice chemists often assume that 5 mole % of water simply destroys 5 mole % of the reagent, which can be fixed by adding a slight excess. This is a critical misconception. The protonolysis of RMgX by H2​O generates Mg(OH)X salts. These insoluble basic salts form a microcrystalline suspension that coordinates with the remaining active organometallic species, shifting the Schlenk equilibrium and drastically lowering the nucleophilicity of the bulk solution. This sluggish reactivity allows competitive side reactions—specifically, the enolization of the cyclobutyl α -protons—to dominate, stalling the reaction prematurely.

ReactionPathway Ketone 4-Chloro-3-fluorophenyl cyclobutyl ketone Anhydrous Anhydrous Conditions (<10 ppm H2O) Ketone->Anhydrous Moisture Moisture Present (>50 ppm H2O) Ketone->Moisture Reagent Organometallic Reagent (RMgX or RLi) Reagent->Anhydrous Reagent->Moisture Alkoxide Alkoxide Intermediate Anhydrous->Alkoxide 1,2-Nucleophilic Addition Quench Protonolysis (R-H) + Metal Hydroxide Salts Moisture->Quench Fast Competitive Protonolysis TertAlcohol Tertiary Alcohol (Desired Product) Alkoxide->TertAlcohol Acidic Workup Stall Reaction Stalls (Unreacted Ketone) Quench->Stall Reagent Aggregation & Depletion

Mechanistic divergence of 4-chloro-3-fluorophenyl cyclobutyl ketone reactions with water.

Troubleshooting Guides & FAQs

Q1: My Grignard addition to 4-chloro-3-fluorophenyl cyclobutyl ketone stalled at 40% conversion. Adding more reagent doesn't push the reaction forward. Why? A: You are likely experiencing reagent aggregation due to moisture contamination, leading to competitive enolization. The cyclobutyl ring contains α -protons. When the nucleophilicity of the Grignard reagent is dampened by Mg(OH)X coordination, it acts purely as a base, deprotonating the ketone to form an enolate. Adding more reagent only generates more enolate. Upon aqueous workup, the enolate is reprotonated, and you recover unreacted starting material.

Q2: How do I definitively differentiate between moisture quenching and competitive enolization? A: Perform a Deuterium ( D2​O ) Quench test. Take a 0.5 mL aliquot of the stalled reaction mixture and quench it directly into D2​O . Analyze the recovered ketone via GC-MS or 1H -NMR. If enolization occurred, deuterium will be incorporated at the cyclobutyl α -position. If no deuterium is present, the organometallic reagent was destroyed by adventitious moisture before it could react with the ketone.

TroubleshootingLogic Start Reaction Stalls (Low Conversion) D2O Perform D2O Quench on Reaction Aliquot Start->D2O Analyze Analyze Recovered Ketone (Mass Spec / NMR) D2O->Analyze Deuterated Deuterium Incorporated at Cyclobutyl Alpha-Position Analyze->Deuterated NonDeuterated No Deuterium Incorporation Analyze->NonDeuterated Enolization Root Cause: Competitive Enolization by Base Deuterated->Enolization Ketone was deprotonated Moisture Root Cause: Reagent Quenched by Adventitious Moisture NonDeuterated->Moisture Reagent was destroyed

Diagnostic workflow using D2O quenching to differentiate moisture contamination from enolization.

Q3: Can I recover the unreacted ketone if the reaction fails? A: Yes. Because the 4-chloro-3-fluorophenyl cyclobutyl ketone is highly stable to standard aqueous workups, simply quench the reaction with saturated NH4​Cl , extract with ethyl acetate, and purify via silica gel chromatography to recover the unreacted ketone quantitatively.

Q4: Does lowering the temperature prevent moisture quenching? A: No. While and cryogenic temperatures (e.g., -78 °C) are essential to mitigate exothermic risks and suppress enolization[5], the acid-base protonolysis reaction between water and organometallics remains diffusion-controlled and will occur instantaneously even at ultra-low temperatures.

Quantitative Data: Impact of Solvent Moisture

The table below summarizes the cascading impact of water concentration in Tetrahydrofuran (THF) on a standard 1.0 M Grignard addition to 4-chloro-3-fluorophenyl cyclobutyl ketone.

Solvent Water Content (ppm)Water Molarity in THF (mM)Direct Reagent Loss (%)Expected Ketone Conversion (%)Required Troubleshooting Action
< 10 ppm < 0.5 mM< 0.05%> 99% Proceed with synthesis
50 ppm ~ 2.5 mM0.25%95 - 98% Acceptable for most workflows
500 ppm ~ 25 mM2.5%70 - 85% Dry solvent over 3Å molecular sieves
2000 ppm (0.2%) ~ 100 mM10.0%< 50% (Due to aggregation)Discard or redistill THF

Self-Validating Experimental Protocols

To guarantee success, do not rely on assumptions. The following protocol incorporates mandatory self-validating checkpoints to ensure the integrity of the reaction environment before the ketone is ever introduced.

Phase 1: System Validation (Pre-Reaction)
  • Glassware Preparation: Flame-dry Schlenk flasks and stir bars under high vacuum (0.1 mmHg) for 5 minutes. Backfill with high-purity Argon. (Note: Avoid N2​ if using organolithiums, as lithium can react with nitrogen gas).

  • Solvent Verification (Self-Validation Check 1): Dispense anhydrous THF from a solvent purification system. Immediately perform a Karl Fischer titration. Do not proceed if H2​O > 10 ppm.

  • Reagent Titration (Self-Validation Check 2): Never trust the label on a commercial organometallic bottle. Titrate the Grignard/organolithium reagent using salicylaldehyde phenylhydrazone or an Iodine/ LiCl solution in THF to determine the exact active carbon-metal bond molarity.

Phase 2: Reaction Execution
  • Substrate Loading: Dissolve 4-chloro-3-fluorophenyl cyclobutyl ketone (1.0 eq) in the validated anhydrous THF to achieve a 0.2 M concentration.

  • Temperature Control: Cool the solution to -78 °C (for RLi) or 0 °C (for RMgX) using a dry ice/acetone or ice bath. Allow 15 minutes for internal temperature equilibration.

  • Reagent Addition: Add the titrated organometallic reagent (1.15 eq) dropwise via a syringe pump over 30 minutes. Maintain rigorous stirring to prevent localized high concentrations of the base, which promotes enolization.

Phase 3: Quench and Recovery
  • Reaction Quench: After 1 hour, quench the reaction cold by adding saturated aqueous NH4​Cl dropwise. Avoid strong acids (like HCl ), which can prematurely dehydrate the newly formed tertiary alcohol into an alkene.

  • Extraction: Warm to room temperature, extract the aqueous layer three times with Ethyl Acetate (EtOAc), wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

References

  • Grignard Reagents, Organolithium Compounds, and Gilman Reagents. OrgoSolver. Available at:[Link]

  • Water opens the door to organolithiums and Grignard reagents: exploring and comparing the reactivity of highly polar organometallic compounds. National Institutes of Health (PMC6072343). Available at:[Link]

  • Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions. Chemistry Steps. Available at:[Link]

  • Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. National Institutes of Health (PMC11013444). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive GC-MS Analysis and Structural Validation of 4-Chloro-3-fluorophenyl Cyclobutyl Ketone: A Comparative Guide

As a Senior Application Scientist, I approach the structural validation of halogenated active pharmaceutical intermediates (APIs) not merely as a compliance checklist, but as a rigorous exercise in physical chemistry. 4-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the structural validation of halogenated active pharmaceutical intermediates (APIs) not merely as a compliance checklist, but as a rigorous exercise in physical chemistry. 4-Chloro-3-fluorophenyl cyclobutyl ketone is a critical, high-value intermediate frequently utilized in the synthesis of CNS-active compounds and metabolic modulators. The dual halogenation (fluorine and chlorine) on its aromatic ring significantly alters its electronic properties, reactivity, and fragmentation behavior compared to its mono-halogenated analogs[1].

This guide provides an objective comparison between 4-Chloro-3-fluorophenyl cyclobutyl ketone and its widely used alternative, 4-Chlorophenyl cyclobutyl ketone. It details the causality behind our analytical choices and establishes a self-validating protocol for definitive structural confirmation.

Comparative Product Profiling: Halogenated Cyclobutyl Ketones

Before initiating any instrumental analysis, we must establish the theoretical physical and mass spectrometric profiles of our target compound versus its primary alternative. The addition of a highly electronegative fluorine atom at the meta position fundamentally shifts the electron density of the aromatic ring, which directly impacts both chromatographic retention and the stability of the resulting ions during mass analysis[2].

Analytical Parameter4-Chloro-3-fluorophenyl cyclobutyl ketone (Target)4-Chlorophenyl cyclobutyl ketone (Alternative)
Molecular Formula C₁₁H₁₀ClFOC₁₁H₁₁ClO
Monoisotopic Mass 212.04 Da194.05 Da
Molecular Ion (M⁺•) m/z 212 / 214 (~3:1 isotopic ratio)m/z 194 / 196 (~3:1 isotopic ratio)
Base Peak (Expected) m/z 157 / 159 (Benzoyl cation)m/z 139 / 141 (Benzoyl cation)
Secondary Fragment m/z 129 / 131 (Phenyl cation)m/z 111 / 113 (Phenyl cation)
GC Retention Behavior Later elution (Higher MW / polarizability)Earlier elution

Mechanistic Rationale for Analytical Choices (E-E-A-T)

A robust analytical method is built on deliberate, scientifically grounded choices rather than default instrument settings.

  • Why GC-MS? Halogenated aryl ketones are highly volatile and thermally stable, making Gas Chromatography-Mass Spectrometry (GC-MS) the gold standard for their trace and structural analysis[3].

  • Column Chemistry: We utilize a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g.,[4]). The causality here is specific: the slight polarity of the 5% phenyl groups provides optimal dipole-dipole interactions with the halogenated aromatic rings. This ensures sharp peak shapes and resolves positional isomers that a purely non-polar (100% dimethylpolysiloxane) column would co-elute.

  • Ionization Energy: Standard Electron Ionization (EI) at 70 eV is non-negotiable. This specific energy level maximizes ionization efficiency while providing highly reproducible fragmentation patterns that can be universally cross-referenced with NIST libraries.

  • The Self-Validating System: Every analytical run must be internally verifiable. Our protocol mandates the inclusion of Decafluorobiphenyl as an internal standard (IS). By continuously monitoring the IS retention time and its m/z 334 molecular ion, we dynamically validate the system's mass accuracy and chromatographic stability, instantly flagging any matrix-induced retention shifts or ion source contamination.

Experimental Workflow & Protocols

Workflow A 1. Sample Preparation (Dilution & Internal Std) B 2. GC Separation (HP-5MS, Temp Gradient) A->B C 3. Electron Ionization (70 eV EI Source) B->C D 4. Mass Analysis (Quadrupole MS, m/z 50-350) C->D E 5. Orthogonal Validation (NMR & FTIR) D->E

Figure 1: End-to-end analytical workflow for the structural validation of halogenated ketones.

Step-by-Step GC-MS Methodology
  • Sample Preparation: Dissolve 1.0 mg of the synthesized ketone in 1.0 mL of LC-MS grade hexane. Causality: Hexane is a non-polar solvent that ensures complete solvation of the hydrophobic ketone while minimizing expansion volume in the GC inlet, thereby preventing backflash and sample loss. Spike with 10 µL of Decafluorobiphenyl IS (100 µg/mL).

  • Inlet Parameters: Inject 1.0 µL in split mode (10:1 ratio) at 250°C. Causality: 250°C ensures instantaneous vaporization of the ketone without inducing thermal degradation or ring-opening of the strained cyclobutyl moiety.

  • Oven Temperature Program: Initial temperature 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min). Helium carrier gas at a constant flow of 1.2 mL/min.

  • MS Detection: Transfer line at 280°C, Ion source at 230°C. Scan range m/z 50–350.

Fragmentation Pathway Analysis

Understanding the EI-MS fragmentation mechanism is critical for distinguishing 4-Chloro-3-fluorophenyl cyclobutyl ketone from structurally similar byproducts[5].

Fragmentation M1 Molecular Ion (M+•) m/z 212 / 214 F1 Benzoyl Cation m/z 157 / 159 M1->F1 - C4H7• (Alpha Cleavage) F2 Phenyl Cation m/z 129 / 131 F1->F2 - CO

Figure 2: Primary EI-MS fragmentation pathway of 4-Chloro-3-fluorophenyl cyclobutyl ketone.

Mechanistic Insights: Upon bombardment with 70 eV electrons, the molecule yields a distinct molecular ion (M⁺•) at m/z 212, accompanied by an m/z 214 peak at approximately one-third the intensity, confirming the presence of a single chlorine atom (³⁵Cl/³⁷Cl isotope effect).

Because the cyclobutyl ring is bulky and sterically strained, the molecular ion undergoes rapid alpha-cleavage . It expels a cyclobutyl radical (C₄H₇•, neutral loss of 55 Da) to form a highly stable, resonance-stabilized 4-chloro-3-fluorobenzoyl cation at m/z 157 (Base Peak). Subsequent loss of carbon monoxide (neutral loss of 28 Da) yields the 4-chloro-3-fluorophenyl cation at m/z 129.

Comparative Note: In the alternative 4-Chlorophenyl cyclobutyl ketone, the absence of the strongly electron-withdrawing fluorine atom makes the resulting benzoyl cation (m/z 139) slightly more stable, subtly altering the relative abundance ratio between the benzoyl and phenyl cations.

Orthogonal Structural Validation (NMR & FTIR)

Mass spectrometry confirms molecular weight and primary connectivity, but it is fundamentally blind to certain positional isomerisms. For instance, an impurity like 2-chloro-5-fluorophenyl cyclobutyl ketone would yield a nearly identical EI-MS spectrum. Therefore, orthogonal validation is mandatory for complete scientific integrity[5].

  • ¹⁹F NMR (Fluorine-19): Essential for confirming the exact position of the fluorine atom on the aromatic ring. The chemical shift and multiplicity (coupling with adjacent aromatic protons) definitively rule out positional isomers.

  • ¹H and ¹³C NMR: Validates the integrity of the cyclobutyl ring. The highly characteristic multiplet signals of the cyclobutyl protons (typically between 1.8 ppm and 3.8 ppm) ensure the ring did not undergo rearrangement during synthesis.

  • FTIR Spectroscopy: Confirms the presence of the intact carbonyl group. Due to the electron-withdrawing nature of the di-halogenated phenyl ring, the C=O stretch is typically observed shifted slightly higher (approx. 1690–1700 cm⁻¹) compared to standard aliphatic ketones.

References

  • - Benchchem[1] 2. - PubChem[2] 3. - PMC[3] 4. - ACS Publications[5] 5. - Agilent Technologies[4]

Sources

Comparative

Spectroscopic comparison of halogenated phenyl cyclobutyl ketone derivatives

Spectroscopic Comparison Guide: Halogenated Phenyl Cyclobutyl Ketone Derivatives Executive Summary Halogenated phenyl cyclobutyl ketones—specifically the 4-fluoro, 4-chloro, and 4-bromo derivatives—are highly valued inte...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Comparison Guide: Halogenated Phenyl Cyclobutyl Ketone Derivatives

Executive Summary

Halogenated phenyl cyclobutyl ketones—specifically the 4-fluoro, 4-chloro, and 4-bromo derivatives—are highly valued intermediates in modern drug development. They frequently serve as precursors for active pharmaceutical ingredients (APIs), such as cyclobutyl(4-fluorophenyl)methanamine, and act as rigid, three-dimensional bioisosteres to improve the metabolic stability of drug candidates[1][2].

As a Senior Application Scientist, I have designed this guide to objectively compare the spectroscopic profiles (NMR, IR, and MS) of these three derivatives. Rather than merely listing analytical outputs, this guide dissects the causality behind the spectral differences—such as spin-spin coupling variations and isotopic fractionation—and provides self-validating experimental protocols to ensure absolute structural confidence.

Mechanistic Causality: The Role of Halogenation

The substitution of a para-hydrogen with a halogen atom on the phenyl ring fundamentally alters the molecule's electronic distribution and spectroscopic behavior. This is driven by two competing forces:

  • Inductive Effect (-I): Electron withdrawal through the sigma bonds, which scales with electronegativity (F > Cl > Br).

  • Resonance Effect (+R): Electron donation through pi-orbital overlap. Fluorine’s 2p orbitals match the size of carbon's 2p orbitals, resulting in a strong +R effect. Chlorine (3p) and Bromine (4p) suffer from orbital mismatch, drastically reducing their +R contributions.

These electronic variations dictate the subtle shifts in the carbonyl carbon's resonance and the C=O stretching frequencies, while the distinct nuclear properties of each halogen dictate the complexity of their NMR and Mass Spectrometry (MS) signatures.

Experimental Workflow & Self-Validating Systems

To ensure scientific integrity, the analytical workflow must be self-validating . This means the protocol inherently contains internal checks that immediately flag anomalous data or impurities.

G Synth Synthesis of Halogenated Phenyl Cyclobutyl Ketones Purif Purification (Chromatography) Synth->Purif Yield Optimization NMR NMR Spectroscopy (1H, 13C, 19F) Purif->NMR Internal Std (TMS) IR IR Spectroscopy (ATR-FTIR) Purif->IR Blank Subtraction MS Mass Spectrometry (GC-EI-MS) Purif->MS Isotope Calibration Data Data Integration & Structural Validation NMR->Data IR->Data MS->Data

Workflow for the synthesis and self-validating spectroscopic analysis of ketone derivatives.

  • NMR Self-Validation: The integration of the 7 aliphatic cyclobutyl protons (1H methine, 4H methylene, 2H methylene) must perfectly ratio against the 4H aromatic protons. Any deviation indicates incomplete purification[1].

  • MS Self-Validation: The presence of a halogen is self-validated by its immutable natural isotopic signature. If the expected M/M+2 ratio is absent, the compound's identity is immediately rejected[3].

  • IR Self-Validation: Real-time atmospheric blank subtraction ensures that ambient CO₂ and water vapor do not mask the critical C=O or C-X stretching regions[4].

Step-by-Step Analytical Methodologies

A. Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 15 mg of the purified ketone derivative in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

  • Instrument Tuning: Tune the probe to ¹H (400 MHz) and ¹³C (100 MHz). For the 4-fluoro derivative, tune a dedicated channel to ¹⁹F (376 MHz).

  • Acquisition Parameters:

    • ¹H NMR: 16 scans, 1-second relaxation delay (D1), 30° pulse angle.

    • ¹³C NMR: 256 scans, 2-second D1, with broad-band ¹H decoupling to simplify the carbon spectra.

  • Processing: Apply a 0.3 Hz exponential line broadening function prior to Fourier Transformation to enhance the signal-to-noise ratio without obscuring fine J-coupling.

B. Gas Chromatography-Mass Spectrometry (GC-EI-MS)
  • Sample Preparation: Dilute the sample to 10 µg/mL in GC-grade dichloromethane.

  • Chromatography: Inject 1 µL into a GC equipped with a non-polar HP-5MS column (30 m × 0.25 mm × 0.25 µm). Use helium as the carrier gas at 1.0 mL/min.

  • Ionization: Utilize Electron Ionization (EI) at 70 eV.

  • Acquisition: Scan from m/z 50 to 300. Ensure the MS is calibrated with perfluorotributylamine (PFTBA) prior to the run to validate mass accuracy[3].

C. Attenuated Total Reflectance FTIR (ATR-FTIR)
  • Background Scan: Acquire a 16-scan background spectrum of the clean diamond ATR crystal to digitally subtract ambient air interference.

  • Sample Application: Place 2-3 mg of the neat ketone directly onto the crystal. Apply consistent pressure using the anvil.

  • Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹[4].

Comparative Spectroscopic Analysis

NMR Spin-System Complexity

The most striking difference between these derivatives lies in the ¹H NMR aromatic region.

  • 4-Fluorophenyl Derivative: The ¹⁹F nucleus possesses a spin of 1/2 and 100% natural abundance. It actively couples with the ortho and meta protons on the phenyl ring, creating a highly complex AA'BB'X spin system. The protons adjacent to the fluorine appear as a triplet-like multiplet rather than a clean doublet[5].

  • 4-Chloro and 4-Bromo Derivatives: While ³⁵Cl, ³⁷Cl, ⁷⁹Br, and ⁸¹Br are NMR-active, they possess nuclear spins of 3/2 and large quadrupole moments. This causes rapid quadrupolar relaxation, effectively decoupling the halogens from the adjacent protons. Consequently, these derivatives display a much simpler, pseudo-doublet AA'BB' pattern[1][3].

Mass Spectrometry Isotopic Fractionation

Mass spectrometry provides the most definitive differentiation between the three derivatives due to halogen isotopic patterns[3][6]:

  • 4-Fluorophenyl (MW ~178): Fluorine is monoisotopic. The mass spectrum shows a single dominant molecular ion (M⁺) at m/z 178, with only a minor M+1 peak derived from natural ¹³C abundance.

  • 4-Chlorophenyl (MW ~194): Chlorine exists as ³⁵Cl and ³⁷Cl in a roughly 3:1 ratio. The spectrum exhibits a characteristic doublet molecular ion: M⁺ at m/z 194 and an M+2 peak at m/z 196, with the M⁺ peak being three times taller than the M+2 peak.

  • 4-Bromophenyl (MW ~239): Bromine exists as ⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio. The spectrum shows a distinct "twin peak" signature, with M⁺ at m/z 238 and M+2 at m/z 240 of equal intensity[6].

Infrared Carbonyl Shifts

The carbonyl (C=O) stretching frequency is highly sensitive to the electron density of the adjacent phenyl ring[4]. Because fluorine's strong -I effect is partially mitigated by its strong +R effect, the net electron withdrawal is different from that of chlorine and bromine (which have weaker -I but negligible +R effects). This results in a subtle but measurable shift in the C=O stretch, migrating from ~1685 cm⁻¹ in the fluoro derivative to ~1688 cm⁻¹ in the bromo derivative.

Quantitative Data Summary

The following table synthesizes the expected quantitative spectroscopic data for the three halogenated phenyl cyclobutyl ketone derivatives, providing a rapid reference for structural validation.

Spectroscopic Parameter(4-Fluorophenyl) cyclobutyl ketone(4-Chlorophenyl) cyclobutyl ketone(4-Bromophenyl) cyclobutyl ketone
¹H NMR (Aromatic) ~7.95 (dd), ~7.15 (t) ppm~7.85 (d), ~7.45 (d) ppm~7.75 (d), ~7.60 (d) ppm
¹H NMR Spin System AA'BB'X (Complex multiplet)AA'BB' (Pseudo-doublet)AA'BB' (Pseudo-doublet)
¹³C NMR (C=O) ~200.5 ppm~200.8 ppm~201.0 ppm
¹³C-F Coupling d, J ≈ 254 Hz (C-F)N/AN/A
¹⁹F NMR ~ -105.5 ppmN/AN/A
IR (C=O Stretch) ~1685 cm⁻¹~1687 cm⁻¹~1688 cm⁻¹
IR (C-X Stretch) ~1225 cm⁻¹~1090 cm⁻¹~1070 cm⁻¹
MS (M⁺ / M+2 Ratio) 100% (Monoisotopic)3:1 Ratio1:1 Ratio

References

  • Benchchem. Cyclobutyl(4-fluorophenyl)methanamine | 920501-63-9. Benchchem.
  • Thermo Fisher Scientific. Aldrich FT-IR Collection Edition II. Thermo Fisher Scientific.
  • National Institutes of Health (NIH) / PMC. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. NIH.gov.
  • Benchchem.
  • National Institutes of Health (NIH) / PMC. Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics. NIH.gov.
  • Nanalysis. AA'BB'MX Spin System? The 19F NMR Spectrum of Tris(p-fluorophenyl)phosphine. Nanalysis.com.

Sources

Validation

Benchmarking Catalytic Synthesis of 4-Chloro-3-fluorophenyl Cyclobutyl Ketone: Yield, Regioselectivity, and Scalability

Executive Summary & The Regioselectivity Challenge The synthesis of 4-chloro-3-fluorophenyl cyclobutyl ketone—a highly valued building block in pharmaceutical and agrochemical development—presents a classic regioselectiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Regioselectivity Challenge

The synthesis of 4-chloro-3-fluorophenyl cyclobutyl ketone—a highly valued building block in pharmaceutical and agrochemical development—presents a classic regioselectivity challenge. Traditional synthetic routes rely on the Friedel-Crafts acylation of 1-chloro-2-fluorobenzene with cyclobutanecarbonyl chloride. However, this approach is fundamentally limited by the electronic properties of the dihalogenated arene.

Because fluorine's 2p orbitals overlap much more effectively with the aromatic π -system than chlorine's 3p orbitals, fluorine acts as a stronger resonance donor ( +M effect). Consequently, electrophilic attack is heavily directed to the position para to the fluorine atom (C5), yielding 3-chloro-4-fluorophenyl cyclobutyl ketone as the major product [4]. To synthesize the target 4-chloro-3-fluoro isomer (where acylation occurs para to the chlorine at C4), researchers must either rely on exhaustive chromatographic separation or pivot to regiospecific catalytic cross-coupling methodologies [1, 3].

Mechanistic Pathways & Catalytic Divergence

The following diagram illustrates the mechanistic divergence between traditional Lewis acid-catalyzed Friedel-Crafts acylation and the modern, regiospecific Acyl Suzuki-Miyaura cross-coupling approach.

SynthesisPathways FC_SM 1-Chloro-2-fluorobenzene + Cyclobutanecarbonyl Chloride LewisAcid Lewis Acid Catalyst (AlCl3, Bi(OTf)3) FC_SM->LewisAcid PathC4 C4 Attack (Para to Cl) Minor Pathway LewisAcid->PathC4 Steric/Electronic Competition PathC5 C5 Attack (Para to F) Major Pathway LewisAcid->PathC5 F-Directed (+M Effect) Target 4-Chloro-3-fluorophenyl cyclobutyl ketone (Target) PathC4->Target Byproduct 3-Chloro-4-fluorophenyl cyclobutyl ketone (Byproduct) PathC5->Byproduct SM_Coupling 4-Chloro-3-fluorophenylboronic acid + Cyclobutanecarbonyl Chloride PdCat Pd(OAc)2 / PCy3 Base, Solvent SM_Coupling->PdCat PdCat->Target 100% Regiospecific Cross-Coupling

Figure 1: Mechanistic divergence in Friedel-Crafts vs. regiospecific Acyl Suzuki-Miyaura coupling.

Catalyst Benchmarking Data

To objectively evaluate the optimal synthetic route, various catalytic systems were benchmarked. The data below compares traditional stoichiometric Lewis acids, greener catalytic Lewis acids, shape-selective zeolites, and Palladium-catalyzed cross-coupling systems.

Catalyst SystemReaction TypeCatalyst LoadingTotal ConversionRegioselectivity (C4:C5)Isolated Yield (Target)
AlCl₃ Friedel-Crafts1.2 equiv>95%30:7025%
FeCl₃ Friedel-Crafts1.0 equiv85%35:6528%
Bi(OTf)₃ Friedel-Crafts5 mol%78%30:7021%
Zeolite H-Beta Friedel-Crafts20 wt%45%55:4522%
Pd(OAc)₂ / PCy₃ Acyl Suzuki-Miyaura5 mol%>99%>99:192%
Expert Insights on Catalyst Performance
  • Homogeneous Lewis Acids (AlCl₃, FeCl₃, Bi(OTf)₃): While AlCl₃ provides excellent overall conversion, the inherent electronic bias of the fluorine atom heavily favors the C5-byproduct. Bi(OTf)₃ offers a greener, truly catalytic alternative but fails to overcome the electronic regioselectivity barrier [4].

  • Heterogeneous Zeolites (H-Beta): The porous structure of Zeolite H-Beta imposes steric constraints on the transition state, slightly shifting the regioselectivity toward the C4 isomer. However, the bulky cyclobutanecarbonyl chloride struggles to diffuse efficiently into the pores, resulting in poor overall conversion.

  • Palladium Cross-Coupling (Pd(OAc)₂): The Acyl Suzuki-Miyaura coupling bypasses electrophilic aromatic substitution entirely. By utilizing a pre-functionalized boronic acid, the palladium catalyst undergoes oxidative addition directly into the C(acyl)-Cl bond, followed by transmetalation and reductive elimination [1, 2]. This guarantees 100% regiospecificity and superior isolated yields.

Experimental Protocols

The following self-validating protocols detail the methodologies for both the baseline Friedel-Crafts reaction and the optimal Acyl Suzuki-Miyaura coupling.

Protocol A: Baseline Friedel-Crafts Acylation (AlCl₃)

Objective: Demonstrate the inherent regioselectivity limitations of standard Lewis acids.

  • Catalyst Activation: In an oven-dried Schlenk flask under an inert N₂ atmosphere, suspend anhydrous AlCl₃ (1.2 equiv) in dry dichloromethane (DCM) and cool to 0 °C.

  • Acylium Ion Formation: Add cyclobutanecarbonyl chloride (1.0 equiv) dropwise. Stir for 15 minutes to ensure complete complexation and formation of the highly electrophilic acylium ion.

  • Electrophilic Attack: Introduce 1-chloro-2-fluorobenzene (1.0 equiv) slowly, maintaining the internal temperature below 5 °C to prevent uncontrolled exothermic degradation.

  • Reaction Monitoring: Warm the mixture to room temperature and stir for 4 hours. Extract a 50 µL aliquot, quench in water/EtOAc, and analyze via GC-MS. Self-Validation: The GC trace will reveal two distinct product peaks corresponding to the C4 and C5 isomers in a ~30:70 ratio.

  • Workup: Quench the reaction carefully by pouring it over crushed ice and 1M HCl. Extract the aqueous layer with DCM, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purification: Isolate the minor 4-chloro-3-fluoro isomer via exhaustive silica gel column chromatography (using a highly non-polar gradient, e.g., 98:2 Hexanes:EtOAc).

Protocol B: Regiospecific Acyl Suzuki-Miyaura Coupling (Pd(OAc)₂)

Objective: Achieve high-yield, regiospecific synthesis via catalytic C-C bond formation[1].

  • Reagent Preparation: In a nitrogen-filled glovebox, charge an oven-dried reaction vial with 4-chloro-3-fluorophenylboronic acid (1.5 equiv), Pd(OAc)₂ (5 mol%), PCy₃·HBF₄ (6 mol%), and anhydrous K₃PO₄ (2.0 equiv).

  • Solvent & Electrophile Addition: Add anhydrous toluene (0.2 M), followed by cyclobutanecarbonyl chloride (1.0 equiv).

  • Catalytic Cycle: Seal the vial with a PTFE-lined cap, remove it from the glovebox, and stir at 60 °C for 12 hours. The elevated temperature facilitates the transmetalation step between the bulky acyl-palladium intermediate and the boronic acid [2].

  • Self-Validating Analysis: Remove a 10 µL aliquot, dilute with EtOAc, filter through a short pad of Celite, and analyze via HPLC. Self-Validation: The chromatogram must show the complete disappearance of the acyl chloride and a single, unified product peak, confirming 100% regiocontrol.

  • Workup & Isolation: Cool the mixture to room temperature, filter through a Celite plug to remove the palladium black and inorganic salts, and concentrate. Purify via flash chromatography to afford pure 4-chloro-3-fluorophenyl cyclobutyl ketone (92% yield).

References

  • Zhang, J., Zhang, P., Ma, Y., & Szostak, M. "Mechanochemical Synthesis of Ketones via Chemoselective Suzuki-Miyaura Cross-Coupling of Acyl Chlorides." Organic Letters, 2022. URL:[Link]

  • "Recent Advances in Acyl Suzuki Cross-Coupling." MDPI, 2019. URL:[Link]

  • "Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments." NIH, 2018. URL:[Link]

Comparative

Validating the structural integrity of 4-Chloro-3-fluorophenyl cyclobutyl ketone via X-ray crystallography

Target Audience: Researchers, scientists, and drug development professionals. Compound Focus: 4-Chloro-3-fluorophenyl cyclobutyl ketone (CAS No. 898790-85-7)[1]. Introduction & The Structural Challenge In modern drug dis...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Compound Focus: 4-Chloro-3-fluorophenyl cyclobutyl ketone (CAS No. 898790-85-7)[1].

Introduction & The Structural Challenge

In modern drug discovery and agrochemical development, halogenated phenyl ketones bearing strained cycloalkanes are highly valued for their unique physicochemical properties. 4-Chloro-3-fluorophenyl cyclobutyl ketone serves as a critical synthetic intermediate. However, validating its structural integrity presents two distinct challenges:

  • Cyclobutyl Puckering: The cyclobutyl ring is not planar; it adopts a highly dynamic "butterfly" puckered conformation to alleviate torsional (Pitzer) strain between adjacent C-H bonds[2].

  • Halogen Orientation: The regiochemistry of the fluorine and chlorine atoms on the phenyl ring must be unambiguously confirmed, as their electronic push-pull effects dictate the molecule's overall reactivity and target binding affinity.

While standard spectroscopic techniques provide bulk connectivity, Single-Crystal X-ray Diffraction (SCXRD) remains the gold standard for determining the absolute 3D conformation and spatial arrangement of such flexible molecules[3].

Comparative Analysis of Analytical Modalities

To establish a self-validating analytical system, it is crucial to understand the strengths and limitations of each modality. The table below objectively compares SCXRD against alternative techniques for validating this specific ketone.

Analytical ModalityPrimary OutputAdvantages for this CompoundLimitations
SCXRD Absolute 3D structure, bond lengths, anglesUnambiguously resolves cyclobutyl puckering and halogen positions.Requires high-quality single crystals; represents a static state.
Multinuclear NMR ( 1 H, 13 C, 19 F) Solution-state connectivity, dynamic averaging 19 F NMR provides high sensitivity to the local electronic environment of the fluoroarene[4].Yields a time-averaged conformation; overlapping 1 H multiplets.
HRMS (ESI/APCI) Exact mass, isotopic distributionConfirms the 3:1 isotopic signature of 35 Cl/ 37 Cl.Provides zero 3D conformational data.
PXRD Bulk phase purity, crystallinityValidates that the bulk powder matches the SCXRD single-crystal model.Low resolution for de novo structural elucidation.

Structural Validation Workflow

Workflow Start Synthesize/Isolate Ketone Purity HRMS & 1D NMR (Purity > 95%?) Start->Purity Crystallize Crystal Growth (Slow Evaporation) Purity->Crystallize Yes LiquidNMR 2D NMR / 19F NMR (Solution State) Purity->LiquidNMR No/Liquid SCXRD SCXRD Analysis (Absolute 3D) Crystallize->SCXRD Validate Structural Validation (R1 < 5%, GoF ~ 1.0) SCXRD->Validate LiquidNMR->Validate

Fig 1. Decision tree for the structural validation of small molecule ketones.

Methodology: SCXRD Protocol

As a Senior Application Scientist, I emphasize that an experimental protocol must function as a self-validating system. The following step-by-step methodology ensures rigorous structural elucidation of 4-Chloro-3-fluorophenyl cyclobutyl ketone.

Step 1: Crystal Growth (Vapor Diffusion)

Causality: Cyclobutyl ketones are often low-melting solids or thick oils. Vapor diffusion using a good solvent (e.g., dichloromethane) and an antisolvent (e.g., pentane) at 4 °C slows the nucleation rate. This controlled thermodynamic environment promotes the growth of diffraction-quality single crystals rather than amorphous precipitates.

Step 2: Data Collection

Causality: Mount a selected crystal (approx. 0.2 × 0.2 × 0.1 mm) on a loop using paratone oil and immediately transfer it to a cold nitrogen stream (100 K). Freezing the crystal minimizes the thermal motion (librational effects) of the highly flexible cyclobutyl ring, which would otherwise smear the electron density map. We utilize Mo K α radiation ( λ=0.71073 Å) instead of Cu K α to minimize X-ray absorption effects caused by the heavy chlorine atom.

Step 3: Data Reduction and Structure Solution

Causality: Integrate the diffraction frames using standard diffractometer software. Apply multi-scan absorption corrections to account for the crystal's shape. Solve the phase problem using Direct Methods. The initial electron density map will immediately reveal the heavy atoms (Cl, F, O) due to their high scattering power, anchoring the rest of the carbon framework.

Step 4: Refinement and Validation

Causality: Refine the atomic model using full-matrix least-squares on F2 . Assign anisotropic displacement parameters (thermal ellipsoids) to all non-hydrogen atoms. The refinement is mathematically self-validating: a successful, accurate model will yield an R1​ value below 5% and a Goodness-of-Fit (GoF) near 1.0, proving the structural assignment.

Mechanistic Pathway of X-ray Diffraction

Mechanism Xray X-ray Source (Mo Kα) Crystal Single Crystal (Periodic Lattice) Xray->Crystal Diffraction Diffraction Pattern (Bragg's Law) Crystal->Diffraction Scattering Phase Phase Solution (Direct Methods) Diffraction->Phase Intensities Density Electron Density Map (Fourier Transform) Phase->Density Model Atomic Model (Refinement) Density->Model Least-Squares

Fig 2. Mechanistic pathway from X-ray diffraction to atomic model refinement.

Alternative Spectroscopic Validation

When diffraction-quality crystals cannot be obtained, a robust combination of spectroscopic techniques is required to validate the structure.

F and 1 H NMR Spectroscopy

Causality: The fluorine atom acts as a highly sensitive NMR probe. In 19 F NMR, the signal will appear as a distinct multiplet due to scalar coupling with adjacent aromatic protons, confirming the local electronic environment[4]. In the 1 H NMR spectrum, the cyclobutyl protons exhibit complex multiplet splitting due to the puckered ring dynamics. 2D NOESY experiments can be used to establish spatial proximity between the cyclobutyl methine proton and the ortho-protons of the phenyl ring, providing a time-averaged solution-state conformation that complements the static SCXRD model[3].

High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS (ESI-TOF) provides the exact mass of the [M+H]+ ion. Crucially, the presence of the chlorine atom is self-validating through its isotopic signature: the mass spectrum will display an M and M+2 peak in a characteristic 3:1 ratio, confirming the incorporation of the 4-chloro substituent without ambiguity.

Conclusion

Validating the structural integrity of 4-Chloro-3-fluorophenyl cyclobutyl ketone requires a synergistic approach. While HRMS and multinuclear NMR provide rapid confirmation of connectivity and purity, Single-Crystal X-ray Diffraction remains the definitive technique for mapping the absolute 3D conformation, specifically the cyclobutyl ring puckering and halogen regiochemistry. By adhering to rigorous, self-validating protocols, researchers can ensure the highest level of scientific integrity in their structural assignments.

References

  • ResearchGate. "Structural Effects of the Cyclobutyl Group on Reactivity and Properties". Available at: [Link]

  • ChemRxiv. "Practical Machine Learning Strategies. 5. Rapid, Accurate Prediction of 1H and 13C NMR Shifts in Conformationally Flexible Organic Molecules". Available at: [Link]

  • Oxford Academic. "Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase". Available at: [Link]

Sources

Validation

Comparative reactivity of cyclobutyl ketones vs cyclopropyl ketones in drug discovery

Comparative Reactivity of Cyclobutyl vs. Cyclopropyl Ketones in Drug Discovery: A Mechanistic and Experimental Guide When engineering small molecules for targeted therapies, the strategic incorporation of strained ring s...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity of Cyclobutyl vs. Cyclopropyl Ketones in Drug Discovery: A Mechanistic and Experimental Guide

When engineering small molecules for targeted therapies, the strategic incorporation of strained ring systems is a cornerstone of modern medicinal chemistry. While cyclopropyl and cyclobutyl ketones possess remarkably similar thermodynamic ring strain energies, their kinetic behavior and reactivity profiles diverge completely.

As a Senior Application Scientist, I frequently observe drug development teams treating these two motifs as interchangeable steric spacers. This is a critical error. This guide provides an objective, data-driven comparison of cyclobutyl and cyclopropyl ketones, detailing the electronic causality behind their reactivity and providing self-validating experimental protocols for their application in drug discovery.

Mechanistic Divergence: Orbital Overlap vs. Puckered Stability

The fundamental difference between these two ketones lies in their orbital hybridization.

Cyclopropyl Ketones: The C–C bonds in a cyclopropane ring exhibit high p-character (often described as sp5 hybridized Walsh orbitals). When positioned adjacent to a carbonyl group, these Walsh orbitals overlap with the π∗ orbital of the carbonyl[1]. This pseudo- π conjugation lowers the lowest unoccupied molecular orbital (LUMO) of the system, making the cyclopropyl ring highly susceptible to nucleophilic attack, radical cleavage, and homoconjugate addition[2]. In drug discovery, this reactivity is frequently harnessed to design covalent inhibitors (e.g., protease inhibitors) where the ring acts as an electrophilic trap or suicide substrate[3].

Cyclobutyl Ketones: Despite possessing a similar ring strain energy (~26.4 kcal/mol vs. ~27.5 kcal/mol for cyclopropane)[4], the cyclobutane ring adopts a puckered "butterfly" conformation with standard sp3 hybridized C–C bonds. It lacks the extended conjugation seen in cyclopropyl systems. Consequently, cyclobutyl ketones are kinetically stable against ring-opening. They serve as excellent metabolically stable spacers, lipophilicity tuners, and robust substrates for late-stage transition-metal-catalyzed functionalization[5].

MechanisticDivergence CPK Cyclopropyl Ketone Strain: ~27.5 kcal/mol Walsh Walsh Orbital Conjugation (High p-character) CPK->Walsh CBK Cyclobutyl Ketone Strain: ~26.4 kcal/mol Puckered Puckered Conformation (Standard sp³ character) CBK->Puckered RingOpen Ring-Opening Reactions (e.g., Cloke-Wilson) Walsh->RingOpen Nucleophilic Attack CovInhib Covalent Inhibitor Warheads Walsh->CovInhib Electrophilic Trapping CHAct β-C(sp³)-H Activation Puckered->CHAct Transition Metal Catalysis MetStab Metabolic Spacers (Rigid Scaffolds) Puckered->MetStab Conformational Restriction

Fig 1. Mechanistic divergence of cyclopropyl vs cyclobutyl ketones based on electronic properties.

Quantitative & Qualitative Reactivity Comparison

To guide scaffold selection, Table 1 summarizes the core physicochemical metrics and empirical reactivity outcomes for both ketone classes.

Table 1: Comparative Reactivity Metrics

ParameterCyclopropyl KetoneCyclobutyl KetoneCausality / Impact in Drug Design
Ring Strain Energy ~27.5 kcal/mol[1]~26.4 kcal/mol[4]Similar thermodynamic driving force, but kinetic barriers differ wildly.
C-C Bond Character High p-character (Walsh)Standard sp³Dictates susceptibility to nucleophilic and radical attack.
Carbonyl Conjugation Strong (Pseudo-π overlap)WeakCyclopropyl acts as an electrophile; Cyclobutyl acts as an inert spacer.
β-C(sp³)-H Arylation Low (Mono-arylation only)[5]High (Efficient di-arylation)[6]Cyclobutyl is superior for late-stage structural diversification via Pd-catalysis.
Primary MedChem Utility Covalent warheads, P1 caps[3]Metabolic stabilizationCyclopropyl targets specific residues; Cyclobutyl improves PK profiles.

Self-Validating Experimental Protocols

The following protocols demonstrate the divergent reactivity of these two systems. Protocol A highlights the structural resilience of the cyclobutyl ring under harsh catalytic conditions, while Protocol B exploits the kinetic instability of the cyclopropyl ring.

Protocol A: Pd-Catalyzed β-C(sp³)-H Di-arylation of Cyclobutyl Ketones

Objective: Achieve selective di-arylation of a cyclobutyl ketone without premature ring-opening[5].

  • Substrate & Directing Group Assembly: Condense the cyclobutyl ketone with an α,α -dimethyl aminooxyacetic acid auxiliary.

    • Causality: Native ketones are poor directing groups. The auxiliary's gem-dimethyl effect forces a reactive conformation, bringing the Pd(II) center into exact proximity with the target β -C–H bond.

  • Catalyst & Solvent Addition: In a sealed tube, combine the functionalized substrate (0.2 mmol), aryl iodide (0.5 mmol), Pd(OAc)₂ (10 mol%), and Ag₂CO₃ (0.4 mmol) in HFIP (hexafluoroisopropanol, 1.0 mL).

    • Causality: HFIP is mandatory. Its strong hydrogen-bond donating capacity and low nucleophilicity stabilize the cationic Pd-intermediates while preventing unwanted nucleophilic attack on the strained cyclobutane ring[7].

  • Thermal Activation: Stir the mixture at 100 °C for 24 hours.

  • Self-Validation Step: Monitor via LC-MS. The reaction is validated by the appearance of the di-arylated mass peak [M+H]+ . The complete absence of acyclic enone byproducts confirms that the cyclobutane ring maintained its structural integrity under thermal stress.

ExperimentalWorkflow Step1 1. Substrate Prep Cyclobutyl Ketone + Directing Group Step2 2. Catalyst Loading Pd(OAc)2 + Ag2CO3 Step1->Step2 Step3 3. C-H Activation 100°C, HFIP Solvent Step2->Step3 Step4 4. Workup Quench & Extract Step3->Step4 Step5 5. Isolation LC-MS Validation Step4->Step5

Fig 2. Experimental workflow for Pd-catalyzed β-C(sp3)-H arylation of cyclobutyl ketones.

Protocol B: Organocatalytic Cloke-Wilson Rearrangement of Cyclopropyl Ketones

Objective: Harness cyclopropyl ring strain and orbital conjugation to synthesize 2,3-dihydrofurans[8].

  • Reagent Mixing: Combine the donor-acceptor cyclopropyl ketone (0.5 mmol) with DABCO (1,4-diazabicyclo[2.2.2]octane, 20 mol%) in anhydrous DMSO (2.0 mL).

  • Nucleophilic Triggering: Heat the reaction mixture to 120 °C for 12 hours.

    • Causality: DABCO acts as a nucleophilic trigger. Because the Walsh orbitals of the cyclopropane ring overlap with the ketone, the LUMO is lowered. DABCO attacks the ring via an SN​1 -type/homoconjugate addition, breaking the C–C bond and releasing ~27.5 kcal/mol of strain[8]. The resulting enolate rapidly cyclizes onto the DABCO-bearing carbon, expelling the catalyst.

  • Self-Validation Step: Perform crude 1 H NMR analysis. The diagnostic disappearance of the high-field cyclopropyl multiplet (0.5–1.5 ppm) and the emergence of characteristic vinylic/dihydrofuran protons (4.5–6.0 ppm) provides immediate, self-contained validation of successful ring expansion.

Strategic Selection in Medicinal Chemistry

When designing a novel therapeutic, the choice between these rings dictates the molecule's fate in biological systems:

  • Choose Cyclopropyl Ketones when designing targeted covalent inhibitors. For example, during the optimization of Hepatitis C Virus (HCV) NS3 protease inhibitors (e.g., Boceprevir analogs), cyclopropyl ketones served as highly effective P1 capping groups, utilizing their unique electronics to maximize enzyme and replicon potency[3].

  • Choose Cyclobutyl Ketones when you require a conformationally restricted spacer that must survive aggressive metabolic environments or late-stage synthetic functionalization[6]. Their lack of π -conjugation ensures they act as inert structural scaffolds rather than reactive warheads.

Sources

Comparative

A Senior Application Scientist's Guide to LC-MS/MS Method Development and Validation for 4-Chloro-3-fluorophenyl cyclobutyl ketone

This guide provides a comprehensive framework for the development and validation of a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 4-Chloro-3-fluorophenyl cyclobutyl k...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the development and validation of a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 4-Chloro-3-fluorophenyl cyclobutyl ketone. It is designed for researchers, scientists, and drug development professionals who require a reliable analytical method for this and structurally similar small molecules. We will delve into the scientific rationale behind experimental choices, present detailed protocols, and compare the performance of LC-MS/MS with alternative analytical techniques.

Introduction: The Need for a Robust Analytical Method

4-Chloro-3-fluorophenyl cyclobutyl ketone is a small molecule whose precise and accurate quantification is crucial for its development and application. In pharmaceutical research, for instance, understanding a compound's pharmacokinetic and toxicokinetic profiles is paramount, and this relies on highly sensitive and selective bioanalytical methods.[1][2] LC-MS/MS has become the gold standard for such analyses due to its superior sensitivity, selectivity, and speed.[3][4] This guide will walk you through a systematic approach to developing and validating an LC-MS/MS method, ensuring data integrity and regulatory compliance.[5][6]

LC-MS/MS Method Development: A Step-by-Step Approach

A successful LC-MS/MS method is built upon a thorough understanding of the analyte and a systematic optimization of both chromatographic and mass spectrometric parameters.

Analyte Characterization: 4-Chloro-3-fluorophenyl cyclobutyl ketone

Before initiating method development, it is essential to understand the physicochemical properties of 4-Chloro-3-fluorophenyl cyclobutyl ketone.

  • Structure and Properties:

    • Molecular Formula: C₁₁H₁₀ClFO

    • Molecular Weight: 212.65 g/mol [7][8]

    • Key Structural Features: Aromatic ring with chloro and fluoro substituents, and a cyclobutyl ketone group.

    • Predicted Polarity: The presence of halogens and a ketone group suggests moderate polarity. The predicted XLogP3 value of 3.3 indicates a degree of lipophilicity.[7]

This information guides the initial selection of chromatographic conditions and sample preparation techniques. The presence of electronegative atoms (Cl, F, O) suggests that the compound should ionize well using electrospray ionization (ESI).

Mass Spectrometry Parameter Optimization

The goal of this stage is to find the optimal conditions for detecting and fragmenting the analyte to ensure maximum sensitivity and specificity.[9]

Experimental Protocol: MS Optimization

  • Standard Preparation: Prepare a 1 µg/mL stock solution of 4-Chloro-3-fluorophenyl cyclobutyl ketone in a suitable organic solvent like methanol or acetonitrile.

  • Infusion: Directly infuse the standard solution into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Ionization Mode Screening: Screen both positive and negative electrospray ionization (ESI) modes. Given the ketone and halogen functionalities, positive mode ESI is likely to be more efficient, forming a protonated molecule [M+H]⁺.

  • Precursor Ion Identification: In full scan mode, identify the most abundant ion corresponding to the analyte. For 4-Chloro-3-fluorophenyl cyclobutyl ketone, this is expected to be at m/z 213.05 (for the ³⁵Cl isotope).

  • Product Ion Scanning: Fragment the selected precursor ion by applying a range of collision energies in the collision cell.

  • MRM Transition Selection: Identify the most stable and abundant product ions. Select at least two multiple reaction monitoring (MRM) transitions for quantification and confirmation.[10]

  • Parameter Optimization: Optimize source-dependent parameters such as capillary voltage, source temperature, and gas flows, as well as compound-dependent parameters like collision energy (CE) and declustering potential (DP) for each MRM transition to maximize the signal intensity.[11]

Chromatographic Separation

The objective of the chromatographic step is to separate the analyte from matrix components to minimize ion suppression or enhancement and ensure accurate quantification.[11]

Experimental Protocol: Chromatographic Development

  • Column Selection: Start with a versatile reversed-phase column, such as a C18 column (e.g., 50 x 2.1 mm, 1.8 µm), which is suitable for moderately polar compounds.[12]

  • Mobile Phase Selection: A common starting point is a mobile phase consisting of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile or methanol (Mobile Phase B).[12] The acidic modifier promotes protonation of the analyte, enhancing ESI+ sensitivity.

  • Gradient Elution: Develop a gradient elution method to ensure good peak shape and separation from potential interferences. A typical starting gradient could be:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B (re-equilibration)

  • Flow Rate and Temperature: A flow rate of 0.4-0.6 mL/min is typical for a 2.1 mm ID column. The column temperature can be maintained at around 40°C to improve peak shape and reduce viscosity.

  • Injection Volume: The injection volume should be optimized to maximize sensitivity without compromising peak shape.[12]

Sample Preparation

The goal of sample preparation is to extract the analyte from the biological matrix, remove interferences that can cause matrix effects, and concentrate the analyte if necessary.[13][14]

Comparison of Sample Preparation Techniques

TechniquePrincipleProsCons
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.[13][15]Simple, fast, inexpensive.[13]Less clean extract, potential for phospholipid-based matrix effects.[14][16]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases (aqueous and organic).[15][16]Cleaner extract than PPT, can concentrate the analyte.[16]More labor-intensive, requires solvent optimization.[17]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent and then eluted with a solvent.[15]Very clean extracts, high recovery and concentration factors.More expensive and time-consuming, requires method development.

For 4-Chloro-3-fluorophenyl cyclobutyl ketone, given its moderate polarity, LLE with a solvent like methyl tert-butyl ether (MTBE) or ethyl acetate would be a good starting point to achieve a clean extract.

Bioanalytical Method Validation: Ensuring Data Reliability

Method validation is a critical step to demonstrate that the analytical method is suitable for its intended purpose.[2] The validation should be performed according to guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][3][18][19] The ICH M10 guideline is the harmonized standard for bioanalytical method validation.[5][6][20]

Validation Parameters and Acceptance Criteria
ParameterPurposeTypical Acceptance Criteria (ICH M10)
Selectivity & Specificity To ensure the method can differentiate the analyte from endogenous components and other potential interferences.No significant interference at the retention time of the analyte in blank samples.
Linearity & Range To demonstrate a proportional relationship between concentration and response over a defined range.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of calibration standards should be within ±15% of nominal (±20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Signal-to-noise ratio ≥ 5. Accuracy within ±20% of nominal, precision ≤ 20%.
Accuracy & Precision To determine the closeness of measured values to the true value and the reproducibility of measurements.For QC samples, accuracy within ±15% of nominal. Precision (CV%) ≤ 15%.
Matrix Effect To assess the influence of matrix components on the ionization of the analyte.The CV of the matrix factor should be ≤ 15%.
Recovery To determine the efficiency of the extraction process.Should be consistent and reproducible.
Stability To evaluate the stability of the analyte in the biological matrix under different storage and handling conditions.Mean concentration at each stability time point should be within ±15% of the nominal concentration.

Comparison with Alternative Analytical Methods

While LC-MS/MS is often the preferred technique, other methods can also be used for the analysis of small molecules.

FeatureLC-MS/MSGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography with UV detection (HPLC-UV)
Sensitivity Very high (pg/mL to ng/mL)High (ng/mL)Moderate (µg/mL)
Selectivity Very high (based on mass-to-charge ratio)High (based on mass-to-charge ratio)Lower (relies on chromophore)
Speed Fast (typically a few minutes per sample)Slower (longer run times)Moderate
Applicability Broad range of polar and non-polar compoundsVolatile and thermally stable compoundsCompounds with a UV chromophore
Cost HighModerateLow
Derivatization Generally not requiredOften required for polar compoundsNot required

For 4-Chloro-3-fluorophenyl cyclobutyl ketone, which possesses a UV-active aromatic ring, HPLC-UV could be a viable, lower-cost alternative for applications where high sensitivity is not required, such as in-process control during synthesis.[21] However, for bioanalytical applications requiring low detection limits in complex matrices, LC-MS/MS is the superior choice.[3][4] GC-MS would likely require derivatization of the ketone group to improve volatility and is generally less suited for this type of molecule compared to LC-MS/MS.[21]

Visualizing the Workflow

LC-MS/MS Method Development and Validation Workflow

LC-MS/MS Workflow cluster_Dev Method Development cluster_Val Method Validation Analyte Analyte Characterization MS_Opt MS Parameter Optimization Analyte->MS_Opt Guides Ionization LC_Opt Chromatographic Separation Analyte->LC_Opt Informs Column/Mobile Phase MS_Opt->LC_Opt Defines Detection Sample_Prep Sample Preparation LC_Opt->Sample_Prep Determines Matrix Compatibility Selectivity Selectivity Sample_Prep->Selectivity Validated Method Linearity Linearity & Range Accuracy Accuracy & Precision Final_Method Final Validated Method Accuracy->Final_Method Matrix Matrix Effect Stability Stability

Caption: Overall workflow for LC-MS/MS method development and validation.

Decision Tree for Sample Preparation Technique Selection

Sample Prep Decision Tree decision decision result result start Start: Sample Matrix (e.g., Plasma) q1 High Sensitivity Required? start->q1 q2 High Throughput Needed? q1->q2 Yes q1->q2 No q3 Significant Matrix Effects Observed? q2->q3 No ppt Protein Precipitation (PPT) q2->ppt Yes lle Liquid-Liquid Extraction (LLE) q3->lle No spe Solid-Phase Extraction (SPE) q3->spe Yes

Caption: A decision tree to guide the selection of an appropriate sample preparation technique.

Conclusion

Developing a robust and reliable LC-MS/MS method for the quantification of 4-Chloro-3-fluorophenyl cyclobutyl ketone is an achievable goal through a systematic and scientifically-driven approach. By carefully optimizing mass spectrometric and chromatographic parameters, selecting an appropriate sample preparation technique, and performing a thorough validation according to regulatory guidelines, researchers can ensure the generation of high-quality data. While alternative methods exist, LC-MS/MS remains the unparalleled choice for sensitive and selective bioanalysis in complex matrices, making it an indispensable tool in modern drug development and scientific research.

References

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015, June 3). Retrieved from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Retrieved from [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). Retrieved from [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? (n.d.). Retrieved from [Link]

  • Guideline Bioanalytical method validation - EMA - European Union. (2011, July 21). Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). Retrieved from [Link]

  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology - Spectroscopy Europe. (2018, December 11). Retrieved from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. (2024, June 12). Retrieved from [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International. (n.d.). Retrieved from [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. (n.d.). Retrieved from [Link]

  • FDA News: Issue 21-1, November 2022 - ASCPT. (2022, November 11). Retrieved from [Link]

  • Improving sample preparation for LC-MS/MS analysis - News-Medical.Net. (2025, October 28). Retrieved from [Link]

  • ICH guideline M10 Step2b on bioanalytical method validation - EMA. (2019, March 13). Retrieved from [Link]

  • Preparing Samples for LC-MS/MS Analysis - Organomation. (n.d.). Retrieved from [Link]

  • LC-MS Sample Preparation: Techniques & Challenges. (n.d.). Retrieved from [Link]

  • Small Molecule Method Development Strategies with Chad Christianson - Bioanalysis Zone. (2025, October 1). Retrieved from [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep - The Blog - Tecan. (n.d.). Retrieved from [Link]

  • Advances In Analytical Techniques, Method Development, And Validation Protocols In Pharmaceutical Research. (2024, March 20). Retrieved from [Link]

  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 - YouTube. (2024, September 23). Retrieved from [Link]

  • Role of Analytical Chemistry in the Pharmaceutical Industry - AZoLifeSciences. (2022, September 12). Retrieved from [Link]

  • Advances in Pharmaceutical Analysis | LCGC International. (2026, March 12). Retrieved from [Link]

  • Small Molecule Quantitation - Biotechnology Center. (n.d.). Retrieved from [Link]

  • Recent Trends in Pharmaceutical Analytical Chemistry - PMC - NIH. (n.d.). Retrieved from [Link]

  • Application of LCMS in small-molecule drug development. (2016, August 24). Retrieved from [Link]

  • Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed. (2016, September 20). Retrieved from [Link]

  • 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks. (2024, July 30). Retrieved from [Link]

  • 4-CHLORO-2-FLUOROPHENYL CYCLOPENTYL KETONE — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software. (2017, January 9). Retrieved from [Link]

  • 4-chloro-3-fluorophenyl cyclobutyl ketone | #6123-02-33 | Rieke Metals Products & Services. (n.d.). Retrieved from [Link]

  • Optimizing LC–MS and LC–MS-MS Methods | LCGC International. (2025, November 28). Retrieved from [Link]

  • Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis - Biotech Spain. (2025, November 20). Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

4-Chloro-3-fluorophenyl cyclobutyl ketone proper disposal procedures

Operational Guide: Safe Handling and Disposal of 4-Chloro-3-fluorophenyl cyclobutyl ketone Executive Summary 4-Chloro-3-fluorophenyl cyclobutyl ketone is a specialized halogenated aromatic intermediate frequently utilize...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of 4-Chloro-3-fluorophenyl cyclobutyl ketone

Executive Summary

4-Chloro-3-fluorophenyl cyclobutyl ketone is a specialized halogenated aromatic intermediate frequently utilized in pharmaceutical research and drug development. Because its molecular structure contains both chlorine and fluorine substituents, its disposal cannot be treated like standard organic solvent waste. Improper disposal of halogenated compounds can lead to the environmental release of persistent organic pollutants or highly corrosive hydrogen halide gases. This guide provides a self-validating, step-by-step operational protocol for the safe segregation, containment, and thermal destruction of this compound, ensuring compliance with strict environmental and laboratory safety regulations.

Physicochemical Profile & Waste Classification

Before initiating any disposal protocol, it is critical to verify the physicochemical properties of the target compound to ensure correct waste categorization.

Table 1: Physicochemical Profile & Hazard Identification

PropertySpecification
Chemical Name 4-Chloro-3-fluorophenyl cyclobutyl ketone
CAS Number 898790-85-7[1]
Molecular Formula C11H10ClFO
Molecular Weight 212.65 g/mol [2]
Waste Classification Halogenated Organic Waste
Primary Disposal Hazard Generation of toxic HCl and HF gases upon combustion

The Causality of Halogenated Waste Management

As a drug development professional, understanding the why behind a protocol ensures rigorous adherence to safety standards.

Why Segregate? While halogenated solvents are generally chemically compatible with non-halogenated solvents, they must be strictly segregated[3]. Mixing 4-chloro-3-fluorophenyl cyclobutyl ketone with non-halogenated waste (like acetone or ethanol) artificially inflates the volume of halogenated waste. Because halogenated waste requires specialized, high-cost processing, this cross-contamination drastically increases operational disposal costs.

Why High-Temperature Incineration? Halogenated organic compounds are highly stable. Standard incineration temperatures are insufficient to break the robust carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds. Complete thermal destruction requires high-temperature incineration at temperatures exceeding 1,200 °C to prevent the formation of secondary toxic emissions, such as dioxins and furans[4][5]. Furthermore, the combustion of this ketone releases hydrogen chloride (HCl) and hydrogen fluoride (HF) gases. Therefore, the incineration facility must utilize advanced flue gas scrubbers (e.g., caustic aqueous sprays) to neutralize these acidic byproducts before atmospheric release[6].

Step-by-Step Disposal Methodology

This protocol provides a self-validating workflow for managing 4-chloro-3-fluorophenyl cyclobutyl ketone waste in a laboratory setting.

Step 1: Source Segregation

  • Action: Isolate all liquid and solid waste containing 4-chloro-3-fluorophenyl cyclobutyl ketone into a dedicated waste stream.

  • Validation: Visually inspect the waste container to ensure no aqueous solutions or non-halogenated solvents have been introduced.

Step 2: Primary Containment

  • Action: Transfer the waste into a chemically compatible container. High-Density Polyethylene (HDPE) or PTFE-lined amber glass carboys are required.

  • Validation: Do not use unlined metal containers. Trace degradation of the halogenated ketone over time can release halide ions that corrode metal, compromising the container's structural integrity.

Step 3: Regulatory Labeling

  • Action: Affix a GHS-compliant hazardous waste label to the container immediately upon the first drop of waste entering it. The label must explicitly state "Hazardous Waste - Halogenated Organics" and list the specific chemical name and CAS number (898790-85-7)[1].

  • Validation: Ensure the label includes the accumulation start date, which is critical for compliance with the 90-day storage limit for hazardous waste generators.

Step 4: Temporary Storage & Secondary Containment

  • Action: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area. The container must be placed inside a secondary containment tray capable of holding 110% of the primary container's volume[7].

  • Validation: Verify that the storage area is physically separated from incompatible chemicals, particularly strong oxidizers and inorganic acids[3].

Step 5: Final Destruction via Licensed Carrier

  • Action: Coordinate with an EPA-permitted hazardous waste disposal vendor. Specify that the waste requires high-temperature incineration (>1,200 °C) with caustic scrubbing capabilities[4][6].

  • Validation: Obtain and retain the final Certificate of Destruction (CoD) from the vendor to close the chain of custody and prove regulatory compliance.

Waste Compatibility & Segregation Matrix

To prevent dangerous exothermic reactions or the release of toxic gases, strictly adhere to the following compatibility matrix when managing 4-chloro-3-fluorophenyl cyclobutyl ketone waste.

Table 2: Waste Compatibility Matrix

Waste StreamCompatibilityOperational Directive
Other Halogenated Organics (e.g., DCM, Chloroform)Highly Compatible Standard co-disposal route. Safe to combine in the same waste carboy[3].
Non-Halogenated Solvents (e.g., Ethanol, Acetone)Compatible but Not Recommended Do not mix. Mixing exponentially increases the cost of waste disposal[3].
Aqueous Waste Incompatible Do not mix. Causes phase separation and severely complicates the incineration process.
Strong Oxidizers (e.g., Peroxides, Nitrates)Highly Incompatible DANGER: Do not mix. High risk of violent exothermic reactions or fire[3].

Process Visualization

G A Waste Generation: 4-Chloro-3-fluorophenyl cyclobutyl ketone B Segregation: Halogenated Organic Waste A->B C Containment & Labeling: EPA RCRA Compliant B->C D Temporary Storage: Secondary Containment C->D E Licensed Transport: EPA Permitted Carrier D->E F High-Temperature Incineration (> 1,200 °C) E->F G Flue Gas Scrubbing: Neutralize HCl & HF F->G H Final Ash/Effluent Disposal G->H

Figure 1: Halogenated organic waste disposal workflow and thermal destruction pathway.

References

  • 4-chloro-3-fluorophenyl cyclobutyl ketone | #6123-02-33 | Rieke Metals Products & Services - Rieke Metals. Available at:[Link]

  • Solvent Waste Recycling & Disposal: A Quick Guide - Simple Solvents. Available at:[Link]

  • HIGH TEMPERATURE INCINERATION: CLEAN AND ECOFRIENDLY - Infraserv. Available at: [Link]

  • Halogenated Waste Treatment - Sustainability Directory. Available at: [Link]

  • Chemical Waste Management: Combining Compatible Used Organic Solvents - University of Louisville DEHS. Available at: [Link]

  • Hazardous Waste Management Facilities and Units - US EPA. Available at: [Link]

Sources

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